molecular formula C6H3F2NO2 B1312940 5,6-difluoropyridine-3-carboxylic Acid CAS No. 851386-33-9

5,6-difluoropyridine-3-carboxylic Acid

Cat. No.: B1312940
CAS No.: 851386-33-9
M. Wt: 159.09 g/mol
InChI Key: DGNBUWVYFMVMHG-UHFFFAOYSA-N
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Description

5,6-difluoropyridine-3-carboxylic Acid is a useful research compound. Its molecular formula is C6H3F2NO2 and its molecular weight is 159.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNBUWVYFMVMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466445
Record name 5,6-Difluoropyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851386-33-9
Record name 5,6-Difluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-difluoropyridine-3-carboxylic acid (CAS No. 851386-33-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-difluoropyridine-3-carboxylic acid, also known as 5,6-difluoronicotinic acid, is a fluorinated pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data. Furthermore, this guide explores its applications in drug discovery and development, highlighting its potential as a scaffold for enzyme inhibitors and other biologically active molecules.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The incorporation of fluorine atoms significantly influences its physical and chemical characteristics, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 851386-33-9[1]
Molecular Formula C₆H₃F₂NO₂[1]
Molecular Weight 159.09 g/mol [1]
Melting Point 129-132 °C
Boiling Point (Predicted) 291.3 ± 35.0 °C
Density (Predicted) 1.535 ± 0.06 g/cm³
pKa (Predicted) 3.07 ± 0.10[1]
LogP (Predicted) 0.9
Appearance White to off-white crystalline powder
Solubility Soluble in polar organic solvents

Synthesis and Experimental Protocols

General Experimental Protocol for the Hydrolysis of a Nitrile Precursor:

A common method for the preparation of carboxylic acids is the hydrolysis of the corresponding nitrile. This can be achieved under acidic or basic conditions.

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting nitrile (e.g., 5,6-difluoropyridine-3-carbonitrile) in a suitable solvent such as a mixture of a mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • Step 2: Heating and Reflux

    • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Step 3: Work-up and Isolation

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate) until the pH is adjusted to precipitate the carboxylic acid.

    • The precipitated solid is then collected by vacuum filtration.

  • Step 4: Purification

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Diagram 1: General Workflow for the Synthesis of this compound

G start Starting Material (e.g., 5,6-difluoropyridine-3-carbonitrile) hydrolysis Hydrolysis (Acid or Base Catalyzed) start->hydrolysis Solvent, Heat workup Work-up and Neutralization hydrolysis->workup filtration Filtration workup->filtration purification Purification (Recrystallization) filtration->purification product Final Product (this compound) purification->product G cluster_0 Enzyme Active Site Enzyme Target Enzyme (e.g., NAPRT) Biological\nResponse Biological Response Enzyme->Biological\nResponse Catalyzes reaction Substrate Natural Substrate Substrate->Enzyme Binds to active site Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Competitively binds to active site Inhibitor->Biological\nResponse Inhibits

References

An In-Depth Technical Guide to 5,6-Difluoropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluoropyridine-3-carboxylic acid, a fluorinated derivative of nicotinic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data for characterization, and an exploration of its potential biological activities.

Chemical and Physical Properties

This compound, also known as 5,6-difluoronicotinic acid, possesses the molecular formula C₆H₃F₂NO₂ and a molecular weight of 159.09 g/mol . The presence of two electron-withdrawing fluorine atoms significantly influences the acidity and reactivity of the carboxylic acid group and the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₃F₂NO₂
Molecular Weight 159.09 g/mol
CAS Number 851386-33-9
Appearance White to off-white solid (typical)
Predicted pKa 3.07 ± 0.10
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents[1]

Synthesis and Experimental Protocols

While various methods exist for the synthesis of fluorinated pyridines, a common strategy involves halogen exchange reactions.[2] A plausible synthetic route to this compound can be adapted from established procedures for analogous compounds. One potential pathway starts from a dichlorinated precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • 2,6-Dichloro-5-fluoronicotinic acid

  • Potassium fluoride (spray-dried)

  • Sulfolane (anhydrous)

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Fluorination: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2,6-dichloro-5-fluoronicotinic acid (1 equivalent) and spray-dried potassium fluoride (2.5 equivalents). Add anhydrous sulfolane to the flask.

  • Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous solution with diethyl ether (3 x volume). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 2,6-Dichloro-5- fluoronicotinic acid Reagents KF, Sulfolane 180-200 °C Start->Reagents Reaction Halogen Exchange (Fluorination) Reagents->Reaction Workup Acidic Work-up (HCl) Reaction->Workup Extraction Solvent Extraction (Diethyl Ether) Workup->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product 5,6-Difluoropyridine-3- carboxylic acid Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Peaks
¹H NMR δ 10-13 (s, 1H, -COOH), δ 8.0-9.0 (m, 2H, aromatic protons)
¹³C NMR δ 160-170 (-COOH), δ 120-160 (aromatic carbons, with C-F coupling)
¹⁹F NMR Resonances characteristic of fluorine atoms on a pyridine ring.
FT-IR (cm⁻¹) 3300-2500 (broad, O-H stretch), 1710-1680 (C=O stretch), 1300-1200 (C-O stretch), 1100-1000 (C-F stretch)
Mass Spec (m/z) 159 (M⁺)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Biological Activity and Potential Applications

Fluorinated pyridine carboxylic acids are recognized as important pharmacophores in drug discovery. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific biological studies on this compound are limited in publicly available literature, its structural similarity to known bioactive molecules suggests several potential areas of application.

Pyridine carboxylic acid derivatives have been investigated for a wide range of therapeutic activities, including as antibacterial, anti-inflammatory, and anti-diabetic agents. The electron-withdrawing nature of the fluorine atoms in this compound can influence its interaction with biological targets, potentially leading to enhanced potency or selectivity.

DOT Diagram: Potential Biological Signaling Pathway Involvement

BiologicalActivity Compound 5,6-Difluoropyridine-3- carboxylic Acid Derivative Target Target Enzyme/ Receptor Compound->Target Binding Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Inhibition of Proliferation, Modulation of Inflammation) Signaling->Response

Caption: A hypothetical signaling pathway involving a this compound derivative.

Further research is warranted to fully elucidate the biological activity profile and mechanism of action of this compound and its derivatives. Its availability as a versatile chemical intermediate opens up avenues for the development of novel therapeutic agents targeting a variety of diseases.

Conclusion

This compound is a valuable fluorinated building block with significant potential in drug discovery and materials science. This guide has provided an overview of its fundamental properties, a representative synthetic protocol, and its expected spectroscopic characteristics. While detailed biological data for this specific compound is not yet widely available, the established importance of the fluorinated pyridine scaffold in medicinal chemistry suggests that it is a promising starting point for the development of new and effective therapeutic agents. Further investigation into its biological activities is highly encouraged.

References

An In-depth Technical Guide to the Synthesis of 5,6-difluoropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for 5,6-difluoropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct published synthesis protocols for this specific molecule, this guide outlines a scientifically sound, multi-step synthesis based on well-established and analogous chemical transformations. The core of this proposed pathway is a halogen exchange fluorination reaction, a common and effective method for the introduction of fluorine atoms into heterocyclic rings.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned to proceed through a two-step sequence starting from the commercially available 3-methylpyridine (β-picoline). The proposed pathway involves:

  • Oxidative Chlorination: The initial step involves the conversion of 3-methylpyridine to 5,6-dichloropyridine-3-carboxylic acid. This transformation can be achieved through a multi-step process involving chlorination and subsequent oxidation of the methyl group.

  • Halogen Exchange Fluorination: The key step is the replacement of the two chlorine atoms in 5,6-dichloropyridine-3-carboxylic acid with fluorine atoms using a suitable fluorinating agent.

Synthesis_Pathway start 3-Methylpyridine intermediate1 5,6-Dichloronicotinic acid (5,6-Dichloropyridine-3-carboxylic acid) start->intermediate1 Oxidative Chlorination product This compound intermediate1->product Halogen Exchange Fluorination

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5,6-Dichloropyridine-3-carboxylic acid

While 5,6-dichloropyridine-3-carboxylic acid is commercially available, a potential synthesis route starting from 3-picoline is outlined here based on general knowledge of pyridine chemistry. This typically involves ring chlorination followed by oxidation of the methyl group. A patent describes a method for preparing 5,6-dichloronicotinic acid from the short steaming residue of 2,3-dichloro-5-trichloromethylpyridine (DCTC) production, highlighting its industrial relevance[1][2].

Materials:

  • 3-Methylpyridine (β-picoline)

  • Chlorinating agent (e.g., Cl₂)

  • Lewis acid catalyst (e.g., FeCl₃)

  • Oxidizing agent (e.g., KMnO₄, HNO₃)

  • Appropriate solvents

Procedure (Conceptual):

  • Chlorination: 3-Methylpyridine is subjected to chlorination using a suitable chlorinating agent in the presence of a Lewis acid catalyst to introduce chlorine atoms onto the pyridine ring, yielding a mixture of chlorinated picolines.

  • Oxidation: The methyl group of the chlorinated picoline intermediate is then oxidized to a carboxylic acid using a strong oxidizing agent.

  • Purification: The resulting 5,6-dichloropyridine-3-carboxylic acid is isolated and purified by standard techniques such as crystallization.

Step 2: Synthesis of this compound via Halogen Exchange

Materials:

  • 5,6-Dichloropyridine-3-carboxylic acid

  • Potassium Fluoride (KF) or Cesium Fluoride (CsF) (spray-dried, anhydrous)

  • Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), Sulfolane)

  • Phase-transfer catalyst (optional, e.g., tetramethylammonium chloride)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Mix 5,6-dichloropyridine-3-carboxylic acid, KF/CsF, and solvent inert Establish inert atmosphere (N₂ or Ar) reagents->inert heat Heat mixture to 180-220 °C inert->heat monitor Monitor reaction progress (e.g., by HPLC or TLC) heat->monitor cool Cool reaction mixture monitor->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract dry Dry organic phase extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by crystallization or chromatography concentrate->purify

Caption: General experimental workflow for halogen exchange fluorination.

Detailed Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5,6-dichloropyridine-3-carboxylic acid (1 equivalent), spray-dried potassium fluoride (2.5-3 equivalents), and anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: The reaction mixture is heated to a high temperature, typically in the range of 180-220 °C, under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.

  • Work-up: After completion of the reaction (typically several hours), the mixture is cooled to room temperature. The reaction mixture is then carefully poured into ice-water.

  • Extraction: The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to afford this compound.

Quantitative Data

Due to the absence of a direct synthesis report for this compound, the following table provides data for the starting material and related compounds to offer a comparative reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5,6-Dichloropyridine-3-carboxylic acid41667-95-2C₆H₃Cl₂NO₂192.00164-168[4]
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid82671-06-5C₆H₂Cl₂FNO₂209.99Not available
6-Fluoronicotinic acid403-45-2C₆H₄FNO₂141.10275-278[5]

Yields for analogous halogen exchange fluorination reactions on chloropyridines can vary widely depending on the substrate and reaction conditions, but are often in the range of 60-90%.

Conclusion

The synthesis of this compound is achievable through a logical and experimentally validated sequence of reactions. The key transformation, a halogen exchange fluorination, is a powerful tool in organofluorine chemistry. While a specific, optimized protocol for this exact molecule is not publicly available, the detailed methodologies for analogous compounds provide a strong foundation for researchers to develop a successful synthesis. The information presented in this guide is intended to support the efforts of scientists and professionals in the fields of drug discovery and materials science by providing a clear and technically grounded pathway to this important fluorinated heterocyclic compound.

References

Spectroscopic and Spectrometric Characterization of 5,6-difluoropyridine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral and spectrometric data for 5,6-difluoropyridine-3-carboxylic acid. Fluorinated pyridine derivatives are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] A thorough characterization using modern analytical techniques is crucial for the unequivocal identification and quality control of these valuable building blocks.

This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also provides detailed, generalized experimental protocols for acquiring such data.

Predicted Spectral and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about the proton, carbon, and fluorine environments within the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.5 - 8.8d~2-3H-2
~8.2 - 8.5dd~8-9, ~2-3H-4
~12 - 14br s-COOH

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165 - 170C=O
~150 - 155 (d, JCF ≈ 240-260 Hz)C-6
~145 - 150 (d, JCF ≈ 240-260 Hz)C-5
~140 - 145C-2
~125 - 130C-4
~120 - 125C-3

Predicted solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~(-130) - (-140)d~15-20F-6
~(-145) - (-155)d~15-20F-5

Referenced to CFCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the fluorinated aromatic ring.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)[2][3]
1700-1725StrongC=O stretch (carboxylic acid)[2][3]
1600-1620MediumC=C and C=N ring stretching
1200-1300StrongC-O stretch (carboxylic acid)[2]
1000-1100StrongC-F stretch
900-960BroadO-H bend (out-of-plane)[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
159.01[M]⁺, Molecular ion
142.01[M-OH]⁺
114.01[M-COOH]⁺
86.00[M-COOH-F]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral and spectrometric data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A reference standard, such as CFCl₃, may be used externally or internally.[5] Proton decoupling is typically employed to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample by heating the probe, and then ionize the gaseous molecules using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and spectrometric characterization of a novel fluorinated pyridine carboxylic acid like this compound.

G Workflow for Spectroscopic Characterization cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Functional Group Identification cluster_3 Final Confirmation A Compound Synthesis and Purification B Mass Spectrometry (MS) - Determine Molecular Weight - Obtain Elemental Composition (HRMS) A->B C 1H NMR - Proton Environment - Coupling Information B->C G Infrared (IR) Spectroscopy - Identify Functional Groups (e.g., C=O, O-H, C-F) B->G D 13C NMR - Carbon Skeleton C->D H Data Integration and Structure Confirmation C->H E 19F NMR - Fluorine Environment - F-F and F-H Coupling D->E D->H F 2D NMR (COSY, HSQC, HMBC) - Confirm Connectivity E->F E->H F->H G->H

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5,6-Difluoropyridine-3-Carboxylic Acid

Introduction

This compound, also known as 5,6-difluoronicotinic acid, is a fluorinated heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with two fluorine atoms and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. The strong electron-withdrawing nature of the fluorine atoms significantly influences the molecule's chemical reactivity, polarity, and biological properties. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Core Properties and Data

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for its application in chemical synthesis and for predicting its behavior in various solvents and reaction conditions.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 851386-33-9
Molecular Formula C₆H₃F₂NO₂
Molecular Weight 159.09 g/mol
Melting Point 129-132 °C
Boiling Point (Predicted) 291.3 ± 35.0 °C
Density (Predicted) 1.535 ± 0.06 g/cm³
pKa (Predicted) 3.07 ± 0.10
Appearance White to off-white solid

Spectroscopic Profile

While specific spectra for this compound are not publicly available, its structure allows for the prediction of characteristic spectroscopic features based on the functional groups present.

Table 2: Predicted Spectroscopic Data
TechniqueFeatureExpected Region/Observation
¹H NMR Pyridine ring protonsSignals in the aromatic region, likely downfield due to the electron-withdrawing effects of fluorine and the carboxylic acid group.
Carboxylic acid protonA broad singlet, typically in the 10-13 ppm range.[1]
¹³C NMR Carbonyl carbonA signal in the range of 160-185 ppm.[1][2]
Pyridine ring carbonsSignals influenced by the fluorine substituents (C-F coupling).
IR Spectroscopy O-H stretch (carboxylic acid)A very broad band in the 2500-3300 cm⁻¹ region.[3][4]
C=O stretch (carbonyl)A strong, sharp absorption between 1700-1730 cm⁻¹.[1]
C-F stretchStrong absorptions typically in the 1000-1400 cm⁻¹ region.
Mass Spectrometry Molecular Ion Peak (M+)Expected at m/z = 159.01.
FragmentationLikely loss of CO₂ (44 Da) and other characteristic fragments.

Synthesis and Experimental Protocols

The synthesis of fluorinated pyridines often involves halogen exchange reactions or building the ring from fluorinated precursors. While a specific, detailed protocol for this compound is not widely published, a general synthetic approach can be outlined based on established organic chemistry methods.

General Experimental Protocol: Synthesis via Halogen Exchange

A common route to fluorinated pyridines is the nucleophilic aromatic substitution of a corresponding chlorinated or brominated precursor.

  • Starting Material: A di-chloro or di-bromopyridine carboxylic acid ester.

  • Fluorinating Agent: A source of fluoride ions, such as potassium fluoride (KF), often used with a phase-transfer catalyst (e.g., a crown ether) to enhance reactivity.

  • Solvent: A high-boiling point, polar aprotic solvent like DMSO or sulfolane is typically used to facilitate the reaction at elevated temperatures.

  • Reaction: The precursor is heated with the fluorinating agent in the chosen solvent. The reaction progress is monitored by techniques like TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted. This often involves partitioning between an organic solvent and water. The organic layer is then dried and concentrated.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid, typically using acidic or basic conditions, followed by neutralization to isolate the final product.

  • Purification: The crude product is purified, commonly by recrystallization, to yield the final this compound.

G cluster_synthesis General Synthesis Workflow Start Precursor (e.g., Dichloro-pyridine carboxylic acid ester) Reaction Heating (Halogen Exchange Reaction) Start->Reaction Reagents Fluorinating Agent (KF) + Phase Transfer Catalyst Reagents->Reaction Solvent High-Boiling Solvent (e.g., DMSO) Solvent->Reaction Workup Extraction & Isolation of Fluorinated Ester Reaction->Workup Hydrolysis Ester Hydrolysis (Acid or Base) Workup->Hydrolysis Purification Purification (e.g., Recrystallization) Hydrolysis->Purification Product Final Product: This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[5]

  • Pharmaceutical Synthesis: Pyridine carboxylic acid derivatives are scaffolds for a wide range of therapeutic agents.[6][7] The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule. This makes the title compound a desirable starting material for developing new drugs, potentially in areas like oncology and infectious diseases.[8]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms can improve the efficacy and stability of pesticides and herbicides.

  • Materials Science: Carboxylic acids like this one can be used to modify surfaces, for instance, to improve the dispersion of nanoparticles in various matrices.[5]

G cluster_applications Role as a Chemical Building Block cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Materials Science Core This compound API Active Pharmaceutical Ingredients (APIs) Core->API synthesis Pesticides Pesticides Core->Pesticides synthesis Nano Nanoparticle Surface Modification Core->Nano functionalization Inhibitors Enzyme Inhibitors Herbicides Herbicides Polymers Specialty Polymers

Applications of this compound as a versatile intermediate.

Biological Activity and Drug Development Context

While there is no specific publicly available data on the biological activity of this compound itself, the broader class of pyridine carboxylic acid derivatives is highly significant in drug discovery. They are known to act as enzyme inhibitors for a wide range of targets.[6][9][10]

Potential as an Enzyme Inhibitor Precursor

The carboxylic acid group can act as a key binding moiety (a pharmacophore) that interacts with amino acid residues in the active site of an enzyme. The fluorinated pyridine ring provides a rigid scaffold that can be further functionalized to achieve specificity and potency for a given target.

Table 3: Potential Pharmacological Relevance
Target ClassRationale for Derivatives
Kinases The pyridine scaffold is common in kinase inhibitors, where it can form hydrogen bonds within the ATP-binding pocket.
Proteases The carboxylic acid can mimic the substrate's peptide bond, interacting with catalytic residues.
Histone Demethylases Pyridine-based structures have been explored as inhibitors for epigenetic targets.[11]
Other Enzymes Derivatives have shown activity against enzymes like α-amylase and carboxypeptidase A.[12]

Research on novel nicotinic acid derivatives has indicated potential for developing agents with anti-inflammatory and anti-hyperglycemic properties.[13] This suggests that derivatives of this compound could be promising candidates for screening against similar biological targets.

References

An In-depth Technical Guide to the Solubility and Stability of 5,6-difluoropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of 5,6-difluoropyridine-3-carboxylic acid, a fluorinated pyridine derivative of significant interest in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing detailed experimental protocols for determining these crucial parameters, alongside available qualitative information and data for structurally related compounds to offer a predictive framework.

Core Properties of this compound

This compound, also known as 5,6-difluoronicotinic acid, is a heterocyclic organic compound. The presence of two electron-withdrawing fluorine atoms on the pyridine ring, combined with the carboxylic acid group, significantly influences its physicochemical properties, including its reactivity, polarity, acidity, and, consequently, its solubility and stability.

Chemical Structure:

Predicted Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₃F₂NO₂[1]
Molecular Weight159.09 g/mol [1]
pKa (Predicted)3.07 ± 0.10[1]
AppearanceWhite to off-white solid (predicted)General knowledge

Solubility Profile

The solubility of this compound is a critical factor for its application in synthesis, formulation, and biological assays. While specific quantitative data is scarce, its structure suggests solubility in polar solvents.

Qualitative Solubility

The carboxylic acid group is capable of hydrogen bonding, and the fluorine atoms increase the molecule's polarity, suggesting solubility in polar solvents. It is expected to be soluble in polar organic solvents and have some degree of solubility in water, which will be pH-dependent.

Predicted Qualitative Solubility in Common Solvents:

SolventPredicted SolubilityRationale
WaterSparingly to moderately soluble; pH-dependentThe carboxylic acid group can ionize, increasing solubility at higher pH. The polar nature of the molecule contributes to water solubility.
Methanol, EthanolSolublePolar protic solvents capable of hydrogen bonding with the carboxylic acid and interacting with the polar pyridine ring.
Acetone, AcetonitrileSolublePolar aprotic solvents that can solvate the polar regions of the molecule.
Dichloromethane, ChloroformSparingly soluble to insolubleLess polar solvents are less likely to effectively solvate the highly polar carboxylic acid and difluoropyridine moieties.
Diethyl Ether, HexanesInsolubleNon-polar solvents are unlikely to dissolve this polar compound.
Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for determining the precise solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Oven or rotary evaporator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.

  • Sample Withdrawal: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to the experimental temperature.

  • Filtration: Immediately filter the solution through a syringe filter into a pre-weighed, dry container to remove any undissolved solid.

  • Solvent Evaporation: Accurately weigh the container with the filtered solution. Carefully evaporate the solvent using an oven at a temperature below the compound's decomposition point or a rotary evaporator.

  • Mass Determination: Once the solvent is completely removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))

Stability Profile

Understanding the stability of this compound is crucial for its storage, handling, and use in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

General Considerations for Stability

Fluorinated aromatic compounds can be susceptible to degradation under certain conditions. Potential degradation pathways could involve decarboxylation, nucleophilic substitution of the fluorine atoms, or reactions involving the pyridine ring. Stability is expected to be influenced by pH, temperature, and light exposure.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Photostability chamber with controlled light and UV exposure

  • Oven for thermal stress

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) and store at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) and store at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][3]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Quantify the amount of parent compound remaining at each time point.

    • Identify and quantify any significant degradation products.

    • Determine the degradation rate and pathway under each stress condition.

Experimental Workflows and Logical Relationships

As a versatile building block, this compound is frequently utilized in multi-step organic syntheses. A common application involves the activation of the carboxylic acid group for subsequent amide or ester formation.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an amide derivative from this compound.

Synthesis_Workflow start 5,6-Difluoropyridine- 3-carboxylic Acid activation Carboxylic Acid Activation start->activation intermediate Activated Intermediate (e.g., Acid Chloride, Activated Ester) activation->intermediate reagent Activating Agent (e.g., SOCl₂, EDCI/HOBt) reagent->activation coupling Amide Bond Formation intermediate->coupling amine Primary or Secondary Amine (R-NH₂) amine->coupling product Target Amide Derivative coupling->product purification Purification (e.g., Chromatography) product->purification final_product Purified Product purification->final_product

Caption: General workflow for amide synthesis.

Logical Relationship for Stability Testing

The following diagram outlines the logical progression of a forced degradation study.

Stability_Testing_Logic cluster_stress Stress Conditions acid Acidic (e.g., 0.1M HCl) analysis Stability-Indicating HPLC Analysis acid->analysis base Basic (e.g., 0.1M NaOH) base->analysis oxidation Oxidative (e.g., 3% H₂O₂) oxidation->analysis thermal Thermal (e.g., 60°C) thermal->analysis photo Photolytic (ICH Q1B) photo->analysis start This compound (Solid and Solution) start->acid start->base start->oxidation start->thermal start->photo evaluation Data Evaluation analysis->evaluation pathway Identify Degradation Pathways evaluation->pathway kinetics Determine Degradation Kinetics evaluation->kinetics

Caption: Forced degradation study workflow.

Conclusion

References

The Pivotal Role of 5,6-Difluoropyridine-3-Carboxylic Acid in Modern Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoropyridine-3-carboxylic acid, a fluorinated derivative of nicotinic acid, has emerged as a crucial building block in medicinal chemistry. While direct biological activities of this compound are not extensively documented, its true value lies in its role as a versatile scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule, making this core structure highly attractive for drug design and development. This technical guide provides an in-depth analysis of the biological activities reported for derivatives of pyridine carboxylic acids, with a particular focus on the potential applications stemming from the this compound framework. The ease of substitution on the pyridine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[1]

Synthetic Accessibility and Utility

The primary role of this compound is that of a key intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure offers multiple reaction sites for derivatization, allowing medicinal chemists to explore a wide chemical space and establish structure-activity relationships (SAR).

Synthetic_Utility This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Esterification Esterification This compound->Esterification Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Biologically Active Derivatives Biologically Active Derivatives Amide Coupling->Biologically Active Derivatives Esterification->Biologically Active Derivatives Nucleophilic Aromatic Substitution->Biologically Active Derivatives

Caption: Synthetic pathways from this compound.

Biological Activities of Pyridine Carboxylic Acid Derivatives

Enzyme Inhibition

Derivatives of pyridine carboxylic acids have shown significant promise as inhibitors of various enzymes, a property that is crucial for the treatment of numerous diseases.

  • Histone Demethylase Inhibitors: Substituted pyridine carboxylic acid derivatives have been identified as potent and selective inhibitors of histone demethylases, with some exhibiting sub-nanomolar IC50 values in enzymatic and cellular assays.[1] These compounds are being explored for their potential in cancer therapy.[1]

  • Cyclooxygenase (COX) Inhibitors: Certain nicotinic acid derivatives have demonstrated inhibitory activity against COX-1 and COX-2 enzymes, which are key targets in inflammation and pain management.[1] This suggests a potential anti-inflammatory application for compounds derived from the this compound scaffold.

Anticancer Activity

The pyridine carboxylic acid core is a feature of several compounds investigated for their anticancer properties.

  • Cell Cycle Inhibition: A phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, was found to have low micromolar antiproliferative activity against a wide range of human cancer cell lines.[2] Its mechanism of action involves arresting the cell cycle in mitosis, which subsequently leads to apoptosis.[2] In vivo studies in nude mice with mammary tumor xenografts showed significant tumor growth inhibition.[2]

Anticancer_Mechanism Pyridine Carboxylic Acid Derivative Pyridine Carboxylic Acid Derivative Cancer Cell Cancer Cell Pyridine Carboxylic Acid Derivative->Cancer Cell Mitosis Arrest Mitosis Arrest Cancer Cell->Mitosis Arrest Apoptosis Apoptosis Mitosis Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory and Anti-hyperglycemic Activities

Recent studies have highlighted the dual potential of novel nicotinic acid derivatives as both anti-inflammatory and anti-hyperglycemic agents.[3]

  • Anti-inflammatory Activity: The anti-inflammatory potential of these derivatives has been evaluated using assays such as the induced human red blood cell (RBC) hemolysis assay.[3]

  • Anti-hyperglycemic Activity: The anti-hyperglycemic effect is attributed to the inhibition of enzymes like α-amylase.[3]

Derivative ClassBiological ActivityAssayIC50 ValuesReference Compound
Nicotinic Acid DerivativesAnti-hyperglycemicα-amylase inhibition1.324 ± 0.17 to 1.516 ± 0.14 µgAcarbose (1.273 ± 0.12 µg)
Nicotinic Acid DerivativesAnti-inflammatoryInduced human RBC hemolysis14.06 ± 0.15 to 85.56 ± 0.25 µMKetorolac (11.79 ± 0.17 µM)
Antimicrobial Activity

The pyridine and related naphthyridine carboxylic acid scaffolds are well-established in the field of antimicrobial agents. For instance, nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, functions by inhibiting bacterial DNA gyrase, thereby blocking DNA replication.[4] This highlights the potential for developing novel antibacterial agents from fluorinated pyridine carboxylic acids.

Experimental Protocols

While specific protocols for this compound are not available, the following are representative methodologies used for evaluating the biological activities of its derivatives.

General Procedure for Synthesis of Nicotinic Acid Derivatives (Steglich-type reaction):

  • A mixture of the aromatic acid (1 mmol) and the corresponding alcohol or amine (2 mmol) is taken in a round-bottom flask.

  • 4-Dimethylaminopyridine (DMAP) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (2.2 mmol) are added.

  • 5 mL of dichloromethane (DCM) is added to the reaction mixture.

  • The mixture is stirred at room temperature for 12 hours.

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • The mixture is then extracted with ethyl acetate and water.

  • The separated organic layer is dried over anhydrous sodium sulfate.

  • The final product is purified by column chromatography.[3]

In Vitro α-Amylase Inhibition Assay:

  • A solution of the test compound (derivative of this compound) is prepared in a suitable solvent.

  • The compound solution is pre-incubated with α-amylase enzyme solution in a buffer at a specific temperature.

  • A starch solution is added to initiate the enzymatic reaction.

  • The reaction is stopped after a defined time by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

  • The absorbance is measured using a spectrophotometer to determine the amount of maltose produced.

  • The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor).

  • The IC50 value is determined from a dose-response curve.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Assay Reactants Reactants Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification Derivative Derivative Purification->Derivative Enzyme + Inhibitor Enzyme + Inhibitor Derivative->Enzyme + Inhibitor Substrate Addition Substrate Addition Enzyme + Inhibitor->Substrate Addition Measurement Measurement Substrate Addition->Measurement Data Analysis Data Analysis Measurement->Data Analysis

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This compound stands as a pivotal starting material in the quest for novel therapeutic agents. Although it may not possess significant intrinsic biological activity, its derivatives have demonstrated a broad spectrum of pharmacological effects, including enzyme inhibition, anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of fluorine atoms in this scaffold offers a promising avenue for enhancing the drug-like properties of new chemical entities. Further exploration of derivatives synthesized from this core structure is warranted to unlock its full potential in addressing unmet medical needs. Researchers and drug development professionals can leverage the versatility of this compound to design and synthesize next-generation therapeutics with improved efficacy and safety profiles.

References

The Pivotal Role of 5,6-Difluoropyridine-3-Carboxylic Acid in Modern Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of 5,6-Difluoropyridine-3-Carboxylic Acid

While direct evidence for a specific biological mechanism of action for this compound remains to be elucidated in publicly available research, its significance in the pharmaceutical sciences is profound. This versatile fluorinated pyridine derivative serves as a critical building block in the synthesis of a new generation of therapeutic agents. Its unique structural and electronic properties are leveraged by medicinal chemists to enhance the efficacy, selectivity, and pharmacokinetic profiles of novel drug candidates. This guide provides a comprehensive overview of its primary role as a synthetic intermediate and the broader implications of the fluorinated pyridine scaffold in drug design.

The introduction of fluorine atoms into pharmaceutical compounds is a widely employed strategy to modulate a molecule's physicochemical properties.[1][2] Fluorine's high electronegativity and small size can influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] In the context of this compound, the two fluorine atoms significantly impact the electron distribution of the pyridine ring, which can be advantageous in the design of enzyme inhibitors and receptor modulators.[4]

The Strategic Importance of the Fluorinated Pyridine Moiety

The pyridine carboxylic acid scaffold is a recurring motif in a multitude of approved drugs and clinical candidates targeting a wide array of diseases, including cancer, infectious diseases, and metabolic disorders.[4] The strategic placement of fluorine atoms, as seen in this compound, offers several benefits in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[2]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, thereby increasing binding affinity and potency.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a compound's ionization state at physiological pH and, consequently, its cell permeability and target engagement.[3]

  • Improved Selectivity: The unique electronic and steric properties imparted by fluorine can lead to more selective binding to the intended target over off-target proteins, reducing the potential for side effects.

Fluorine_Impact cluster_0 This compound Scaffold cluster_1 Physicochemical Property Modulation cluster_2 Improved Pharmacological Profile Scaffold Fluorinated Pyridine Core Metabolic_Stability Increased Metabolic Stability Scaffold->Metabolic_Stability C-F Bond Strength Binding_Affinity Enhanced Binding Affinity Scaffold->Binding_Affinity Electrostatic Interactions pKa_Modulation pKa Modulation Scaffold->pKa_Modulation Inductive Effects Selectivity Improved Selectivity Scaffold->Selectivity Unique Steric/Electronic Profile Pharmacokinetics Optimized Pharmacokinetics Metabolic_Stability->Pharmacokinetics Longer Half-life Pharmacodynamics Enhanced Pharmacodynamics Binding_Affinity->Pharmacodynamics Increased Potency pKa_Modulation->Pharmacokinetics Altered Absorption Selectivity->Pharmacodynamics Reduced Off-Target Effects

Conceptual diagram of how the fluorinated pyridine scaffold influences drug properties.

Synthetic Utility in Drug Development

This compound is a versatile intermediate in the synthesis of more complex, biologically active molecules.[5] Its carboxylic acid functional group provides a convenient handle for various chemical transformations, such as amidation, esterification, and conversion to other functional groups. These reactions are fundamental in the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

While specific drugs synthesized directly from this compound are not prominently featured in the reviewed literature, the general synthetic routes for analogous fluorinated nicotinic acids are well-established. For instance, the synthesis of novel antibacterial agents often involves the coupling of a substituted pyridine carboxylic acid with various amine-containing fragments.

Synthetic_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., with SOCl2, EDCI) Start->Activation Coupling Amide Bond Formation Activation->Coupling Product Biologically Active Amide Derivative Coupling->Product Amine Primary or Secondary Amine (Building Block Library) Amine->Coupling

Generalized workflow for the synthesis of bioactive amides from this compound.

Biological Activities of Pyridine Carboxylic Acid Derivatives

To illustrate the therapeutic potential unlocked by the pyridine carboxylic acid scaffold, the following table summarizes the biological activities and quantitative data for several derivatives. It is important to note that these are not direct activities of this compound but rather of more complex molecules synthesized from related building blocks.

Compound ClassTarget/ActivityQuantitative Data (IC₅₀/EC₅₀)Reference
Pyridonecarboxylic AcidsAntibacterialNot specified in abstract[6]
Fluorinated Pyrazole AcidsGPR109a AgonistNot specified in abstract[7]
Dihydropyridine Carboxylic Acid DerivativesCytotoxic against HCT-15 cell line7.94 ± 1.6 μM and 9.24 ± 0.9 μM[8]
Nicotinic Acid Derivativesα-Amylase InhibitionIC₅₀ of 20.5 μM and 58.1 μM[9]

Experimental Protocols: A Representative Synthetic Procedure

The following is a generalized experimental protocol for the synthesis of an amide derivative from a pyridine carboxylic acid, a common step in the development of new drug candidates. This protocol is illustrative and would require optimization for specific substrates.

Synthesis of N-Aryl-5,6-difluoropyridine-3-carboxamide

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Amide Coupling: To the solution containing the activated ester, add the desired primary or secondary amine (1.0 eq). The reaction mixture is then stirred at room temperature for 2-16 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5,6-difluoropyridine-3-carboxamide.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).

Conclusion

References

The Advent and Advancement of Fluorinated Pyridinecarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of fluorinated scaffolds, fluorinated pyridinecarboxylic acids have emerged as a privileged class of compounds, finding application in a diverse range of therapeutic areas, including oncology, inflammation, and infectious diseases. The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have made these compounds highly sought-after building blocks in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of fluorinated pyridinecarboxylic acids, supplemented with key quantitative data, detailed experimental protocols, and mechanistic insights.

Historical Perspective: From Early Discoveries to Modern Innovations

The journey of fluorinated pyridinecarboxylic acids is intrinsically linked to the broader history of organofluorine chemistry. While the pyridine ring was first synthesized in 1876, the introduction of fluorine onto this heterocycle came much later with the development of suitable fluorinating agents.

A significant milestone in the synthesis of fluorinated pyridines was the adaptation of classic reactions to incorporate fluorine. Early methods often involved harsh conditions and limited substrate scope. A landmark publication in 1949 by Roe and colleagues detailed the synthesis of 2-fluoro-4- and 2-fluoro-6-pyridinecarboxylic acids, representing some of the earliest documented preparations of this class of compounds.

The latter half of the 20th century and the early 21st century witnessed a rapid evolution in fluorination chemistry.[1][2][3] The development of N-F fluorinating agents, such as N-fluoropyridinium salts and Selectfluor®, provided milder and more selective methods for the fluorination of pyridine rings.[1][2] These reagents, along with advancements in transition-metal-catalyzed C-H fluorination, have significantly expanded the synthetic toolbox for accessing a wide array of fluorinated pyridinecarboxylic acid derivatives with diverse substitution patterns.[4]

Physicochemical and Biological Properties: A Quantitative Overview

The introduction of a fluorine atom into the pyridinecarboxylic acid scaffold dramatically alters its physicochemical properties, which in turn modulates its biological activity. The high electronegativity and small size of fluorine can influence pKa, lipophilicity, and metabolic stability.

Physicochemical Properties

The following table summarizes key physicochemical properties for a selection of fluorinated pyridinecarboxylic acid isomers. It is important to note that these values can be influenced by the specific experimental conditions under which they were measured.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)LogP (Predicted)
2-Fluoro-4-pyridinecarboxylic acid402-65-3C6H4FNO2141.10200 (dec.)[5]-0.9189[6][7]
3-Fluoro-2-pyridinecarboxylic acid152126-31-3C6H4FNO2141.10154[6]2.71 ± 0.10[6]0.9189[6]
3-Fluoro-4-pyridinecarboxylic acid393-53-3C6H4FNO2141.10---
Biological Activity: Anticancer Properties

Fluorinated pyridinecarboxylic acids have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation. The following table presents the half-maximal inhibitory concentration (IC50) values for representative pyridine derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver Cancer)4.5 ± 0.3[8]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver Cancer)7.5 ± 0.1[8]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneMCF-7 (Breast Cancer)6.3 ± 0.4[8]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineMCF-7 (Breast Cancer)16 ± 1.7[8]
Pyridine derivative LHT-17-19HT29 (Colon Cancer)0.13[9]
Pyridine derivative LHT-13-19HT29 (Colon Cancer)7600[9]
Pyridine derivative LHT-17-19MCF-7 (Breast Cancer)16[9]
Pyridine derivative LHT-13-19MCF-7 (Breast Cancer)3800[9]

Key Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A prominent mechanism of action for several biologically active fluorinated pyridine derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[10][11][12][13] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. Inhibition of DHODH leads to depletion of the pyrimidine nucleotide pool, thereby arresting DNA and RNA synthesis and ultimately inducing apoptosis.[12]

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol cluster_Inhibition Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) ETC Electron Transport Chain (Complex III) DHODH->ETC Electron Transfer Orotate Orotate DHODH->Orotate Oxidation Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate de novo pyrimidine biosynthesis Aspartate Aspartate Aspartate->Dihydroorotate Dihydroorotate->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Fluorinated_Pyridinecarboxylic_Acid Fluorinated Pyridine- carboxylic Acid Derivative Fluorinated_Pyridinecarboxylic_Acid->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by fluorinated pyridinecarboxylic acid derivatives targeting DHODH.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of fluorinated pyridinecarboxylic acids.

Protocol 1: Synthesis of 2-Fluoro-4-pyridinecarboxylic Acid from 2-Amino-4-methylpyridine

This protocol is a representative example of a multi-step synthesis involving diazotization and fluorination, followed by oxidation.

Step 1: Diazotization and Fluorination of 2-Amino-4-methylpyridine

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Charge Reagents: To the flask, add a solution of 48% hydrofluoric acid. Cool the solution to -15 °C using an acetone/dry ice bath.

  • Addition of Amine: Slowly add 2-amino-4-methylpyridine to the cooled hydrofluoric acid solution while maintaining the temperature below 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the completion of the reaction by TLC or LC-MS.

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-fluoro-4-methylpyridine can be purified by distillation or column chromatography.

Step 2: Oxidation of 2-Fluoro-4-methylpyridine to 2-Fluoro-4-pyridinecarboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylpyridine in water.

  • Addition of Oxidant: Slowly add potassium permanganate in portions to the solution. The reaction is exothermic, and the temperature should be controlled with an ice bath.

  • Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Acidification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Isolation: The product, 2-fluoro-4-pyridinecarboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 3-Fluoropyridine-2-carboxylic Acid via Lithiation and Carboxylation

This protocol illustrates a modern approach using organometallic intermediates.[14]

Step 1: Lithiation of 3-Fluoropyridine

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Charge Reagents: Add anhydrous diethyl ether or tetrahydrofuran to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of n-butyllithium in hexanes to the flask.

  • Addition of Substrate: Add a solution of 3-fluoropyridine in the same anhydrous solvent dropwise to the n-butyllithium solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours.

Step 2: Carboxylation

  • Introduction of CO2: Bubble dry carbon dioxide gas through the reaction mixture at -78 °C for 1-2 hours, or add crushed dry ice in excess.

  • Warming: Allow the reaction mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by adding water. Separate the aqueous layer and wash the organic layer with water.

  • Acidification: Combine the aqueous layers and acidify with 2M hydrochloric acid to a pH of 3-4.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-fluoropyridine-2-carboxylic acid can be purified by recrystallization or column chromatography.

Experimental and Synthetic Workflows

The following diagrams illustrate typical workflows for the synthesis and analysis of fluorinated pyridinecarboxylic acids.

Synthetic_Workflow Start Starting Material (e.g., Aminopyridine) Reaction1 Step 1: Fluorination Reaction Start->Reaction1 Workup1 Work-up & Purification 1 Reaction1->Workup1 Intermediate Fluorinated Pyridine Intermediate Workup1->Intermediate Reaction2 Step 2: Carboxylic Acid Formation Intermediate->Reaction2 Workup2 Work-up & Purification 2 Reaction2->Workup2 Final_Product Final Product: Fluorinated Pyridine- carboxylic Acid Workup2->Final_Product Analysis Structural & Purity Analysis (NMR, MS, HPLC) Final_Product->Analysis

Caption: A generalized workflow for the multi-step synthesis of a fluorinated pyridinecarboxylic acid.

Conclusion

Fluorinated pyridinecarboxylic acids represent a versatile and highly valuable class of compounds in the field of drug discovery. Their unique properties, stemming from the strategic incorporation of fluorine, have led to the development of potent and selective therapeutic agents. The historical evolution of their synthesis, from challenging classical methods to modern, efficient protocols, has significantly broadened their accessibility to the scientific community. This guide has provided a comprehensive overview of their discovery, key properties, and synthetic methodologies, with the aim of empowering researchers to further explore the therapeutic potential of this remarkable chemical scaffold. As our understanding of the intricate roles of fluorine in molecular recognition and metabolism continues to grow, so too will the importance and application of fluorinated pyridinecarboxylic acids in the development of next-generation medicines.

References

An In-depth Technical Guide to the Safety and Handling of 5,6-Difluoropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 5,6-difluoropyridine-3-carboxylic acid. While specific data for this exact compound is limited, this guide synthesizes information from available sources and safety data for closely related fluorinated pyridine carboxylic acids. Researchers must always consult the most current Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety protocols. The toxicological properties of this compound have not been fully investigated.

Chemical Identification and Properties

This compound is a fluorinated aromatic compound utilized in organic synthesis and material science.[1] Its properties are significantly influenced by the electron-withdrawing nature of the fluorine atoms on the pyridine ring.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 851386-33-9[2]
Molecular Formula C₆H₃F₂NO₂[2]
Molecular Weight 159.09 g/mol [2]
Appearance White to Off-white Solid/Powder[3][4]
pKa 3.07 ± 0.10 (Predicted)[2]
Melting Point 165 - 167 °C (for isomer 2,3-Difluoropyridine-4-carboxylic acid)[4]
Solubility Soluble in water[3]

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not consistently available, data from structurally similar compounds suggests it should be handled as a hazardous substance. The following classifications are typical for fluorinated pyridine carboxylic acids.

Table 2: GHS Hazard Classification (Based on Related Compounds)

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]

Signal Word: Warning [5]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[4][5]

  • Skin Contact: Causes skin irritation, which may include redness, itching, and pain.[5]

  • Eye Contact: Causes serious eye irritation, which can result in redness, pain, and watering.[5]

  • Ingestion: May be harmful if swallowed.[4]

Experimental Protocols and Handling

Adherence to strict experimental protocols is mandatory to ensure personnel safety and prevent environmental contamination.

Risk Assessment and Control Workflow

A systematic approach to risk assessment must be conducted before handling this chemical. This involves identifying hazards, assessing the risks of exposure, implementing control measures, and regularly reviewing their effectiveness.

cluster_0 Risk Management Workflow cluster_1 Hierarchy of Controls A 1. Identify Hazards (Review SDS: H315, H319, H335) B 2. Assess Risks (Scale of work, Frequency of use, Potential for dust/aerosol generation) A->B C 3. Implement Control Measures (Hierarchy of Controls) B->C D 4. Review and Monitor (Effectiveness of controls, Incident reports, SOP updates) C->D C1 Engineering Controls (Fume Hood, Ventilation) C->C1 D->A Feedback Loop C2 Administrative Controls (SOPs, Training, Designated Areas) C1->C2 C3 Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C2->C3

Caption: Risk assessment and control hierarchy for handling hazardous chemicals.

Protocol for Safe Handling
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[6] Ensure adequate ventilation in storage areas.[3]

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[3] Minimize dust generation and accumulation.[5]

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in laboratory areas.[8] Remove and wash contaminated clothing before reuse.[5]

  • Ignition Sources: Keep away from heat and sources of ignition.[7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]

Protocol for Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7]

  • Incompatibilities: Store segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[6][9]

  • Conditions: Store under an inert atmosphere and keep refrigerated to maintain product quality.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against chemical exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EU standard EN166 or NIOSH (US) standards.[3][8]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[7]

    • Clothing: Wear a lab coat, long-sleeved clothing, and other protective clothing to prevent skin exposure.[7] An emergency shower should be readily accessible.[6]

  • Respiratory Protection: For operations that may generate dust or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Response Workflow

cluster_routes Exposure Route & Immediate Action start Exposure Occurs inhalation Inhalation Remove to fresh air. If not breathing, give artificial respiration. start->inhalation skin Skin Contact Remove contaminated clothing. Wash with plenty of soap and water for 15+ min. start->skin eye Eye Contact Immediately rinse with water for 15+ min, also under eyelids. Remove contact lenses. start->eye ingestion Ingestion Rinse mouth with water. Do NOT induce vomiting. start->ingestion end Seek Immediate Medical Attention (Call Poison Center or Doctor) inhalation->end skin->end eye->end ingestion->end sds Provide SDS to medical personnel end->sds

Caption: General first-aid procedures for chemical exposure.

Detailed First-Aid Measures
  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[5][9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.0). Avoid dust formation and contact with the substance.[7]

  • Environmental Precautions: Prevent the chemical from entering drains, waterways, or soil.[7]

  • Containment and Cleanup: Sweep up or vacuum the spilled material and place it into a suitable, closed, and labeled container for disposal.[3][7] Do not use spark-producing tools.[7]

Disposal Considerations

  • Waste Classification: Waste is classified as hazardous.[3]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[5][7] Do not empty into drains.[3]

  • Contaminated Packaging: Contaminated packaging should be treated as the product itself and disposed of accordingly.[7]

References

Crystal Structure of 5,6-difluoropyridine-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-difluoropyridine-3-carboxylic acid, a fluorinated derivative of nicotinic acid, is a compound of interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine ring can significantly alter the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting its behavior, including solubility, dissolution rate, and bioavailability. This technical guide provides an overview of the structural aspects of this compound, based on available chemical data.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
CAS Number 851386-33-9[1][2][3]
Molecular Formula C6H3F2NO2[1]
Molecular Weight 159.09 g/mol [1]
Melting Point 129-132 °C (decomposed)[1]
Boiling Point (Predicted) 291.3±35.0 °C[1]
Density (Predicted) 1.535±0.06 g/cm3 [1]
pKa (Predicted) 3.07±0.10[1]
Appearance White to off-white solid[1]

Crystal Structure Analysis: Current Status

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, bond lengths, and bond angles, are not available.

The absence of a solved crystal structure precludes a detailed analysis of the intermolecular interactions that govern the crystal packing. In crystalline solids of related carboxylic acids, hydrogen bonding between the carboxylic acid moieties is a dominant supramolecular synthon, often leading to the formation of dimers or catemeric chains. Furthermore, the presence of fluorine atoms and the pyridine nitrogen introduces the possibility of other non-covalent interactions, such as halogen bonding (C-F···N or C-F···O) and π-π stacking, which would play a significant role in the overall crystal architecture.

Experimental Protocols: Synthesis and Crystallization

While a specific, detailed protocol for the synthesis and crystallization of this compound leading to single crystals suitable for X-ray diffraction is not available in the public domain, general methods for the synthesis of fluorinated pyridine carboxylic acids can be inferred from the literature.

General Synthesis Approach

The synthesis of fluoropyridines often involves nucleophilic aromatic substitution reactions on polychlorinated or polybrominated pyridine precursors. Halogen exchange (HALEX) reactions are a common strategy. A plausible synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for this compound.

Crystallization Techniques

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

The choice of solvent is crucial and often requires empirical screening of various options with different polarities and boiling points.

Logical Relationship for Structure Determination

The process of determining the crystal structure of a novel compound follows a well-defined logical pathway, from synthesis to data analysis and deposition.

Caption: Logical workflow for crystal structure determination.

Future Outlook

The determination of the single-crystal structure of this compound is a necessary step to fully understand its solid-state properties. Such a study would provide valuable insights into the interplay of hydrogen bonding, halogen bonding, and other intermolecular forces in shaping the crystal lattice. This knowledge would be instrumental for researchers in the fields of crystal engineering, polymorphism screening, and the rational design of co-crystals and salts with tailored physicochemical properties. For drug development professionals, a definitive crystal structure would inform formulation strategies and provide a basis for computational modeling of its interactions with biological targets. Further research is warranted to obtain single crystals of this compound and perform a thorough crystallographic analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5,6-Difluoropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide and ester derivatives from 5,6-difluoropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The fluorinated pyridine motif is of significant interest in the development of novel pharmaceuticals and functional materials.

Synthesis of Amide Derivatives

The formation of an amide bond from this compound is a crucial transformation for generating libraries of compounds for drug discovery. A common and effective method involves the use of coupling agents to activate the carboxylic acid for nucleophilic attack by an amine.

General Amide Coupling Protocol using HATU

A widely used method for amide bond formation involves the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: To the stirred solution, add HATU (1.1-1.2 eq.) and DIPEA (2.0-3.0 eq.). Allow the mixture to stir at room temperature for 15-30 minutes to ensure the formation of the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride (if DMF is used as a solvent), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amide derivative.

Quantitative Data for Amide Synthesis

The following table summarizes representative yields for the synthesis of various amide derivatives from pyridine-carboxylic acids using HATU as the coupling agent. While these examples do not use this compound specifically, they provide an expected range of yields for this type of transformation.

Amine SubstrateProductReaction Time (h)Yield (%)
AnilineN-phenylpyridine-3-carboxamide285
BenzylamineN-benzylpyridine-3-carboxamide1.592
Morpholine(Morpholino)(pyridin-3-yl)methanone195
Piperidine(Piperidin-1-yl)(pyridin-3-yl)methanone193

Note: Yields are illustrative and may vary depending on the specific amine and reaction conditions.

Amide_Synthesis_Workflow start Start reagents Dissolve this compound, HATU, and DIPEA in anhydrous DMF start->reagents activation Stir at RT for 15-30 min (Activation) reagents->activation add_amine Add Amine activation->add_amine reaction Stir at RT for 1-4 h (Reaction) add_amine->reaction workup Work-up (EtOAc, aq. washes) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Amide Product purification->product

Caption: Experimental workflow for HATU-mediated amide synthesis.

Synthesis of Ester Derivatives

Esterification of this compound is a fundamental reaction for producing derivatives with various applications. The Fischer-Speier esterification is a classic and reliable method for this transformation.

Fischer-Speier Esterification Protocol

This acid-catalyzed esterification is an equilibrium process. Using a large excess of the alcohol can drive the reaction towards the product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%), to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight, depending on the reactivity of the alcohol.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by distillation or column chromatography.

Quantitative Data for Ester Synthesis

The following table provides representative data for the Fischer-Speier esterification of various carboxylic acids, illustrating typical reaction conditions and yields.

Carboxylic AcidAlcoholCatalystReaction Time (h)Yield (%)
Benzoic AcidMethanolH₂SO₄890
Acetic AcidEthanolH₂SO₄685
Nicotinic AcidButanolTsOH1278
5-Bromonicotinic AcidEthanolH₂SO₄1082

Note: Yields are illustrative and may vary based on the specific substrates and reaction conditions.

Fischer_Esterification_Pathway acid 5,6-Difluoropyridine- 3-carboxylic Acid protonation Protonation of Carbonyl Oxygen acid->protonation + H+ alcohol Alcohol (R-OH) nuc_attack Nucleophilic Attack by Alcohol alcohol->nuc_attack protonation->nuc_attack tetra_int Tetrahedral Intermediate nuc_attack->tetra_int proton_transfer Proton Transfer tetra_int->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation - H₂O ester Ester Product deprotonation->ester - H+ h_plus H+ h2o H₂O

Application Notes and Protocols: The Use of 5,6-Difluoropyridine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoropyridine-3-carboxylic acid, a fluorinated derivative of nicotinic acid, is a valuable building block in medicinal chemistry. The strategic incorporation of two fluorine atoms onto the pyridine ring significantly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. These modifications can enhance the binding affinity of derivative compounds to biological targets and improve their pharmacokinetic profiles, making this scaffold of particular interest for the development of novel therapeutic agents.[1] This document outlines the applications of this compound in the discovery of enzyme inhibitors, particularly for inflammatory diseases and cancer, and provides detailed protocols for the synthesis of its amide derivatives.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown significant potential as inhibitors of key enzymes involved in disease signaling pathways. The presence of the difluoropyridine moiety can contribute to potent and selective interactions with the target protein.

Inhibition of IκB Kinase (IKK) Complex

A notable application of this compound is in the synthesis of inhibitors of the IκB kinase (IKK) complex.[2] IKK is a critical component of the NF-κB signaling pathway, which plays a central role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in numerous diseases, including chronic inflammatory conditions (e.g., rheumatoid arthritis, inflammatory bowel disease) and various cancers.

By inhibiting the IKK complex, a class of thieno[2,3-b]pyridine-2-carboxamides derived from this compound can block the phosphorylation and subsequent degradation of IκB proteins. This prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes.

Potential as Kinase Inhibitors in Oncology

The pyridine carboxamide scaffold is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer. The structural features of this compound make it an attractive starting point for the development of inhibitors targeting various kinases implicated in cancer progression, such as receptor tyrosine kinases and serine/threonine kinases.[3][4][5] The fluorine atoms can form favorable interactions within the ATP-binding pocket of these enzymes, potentially leading to high potency and selectivity.

Exploration in Neurodegenerative Diseases

Heterocyclic compounds, including pyridine derivatives, are actively being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7] The ability of fluorine to modulate properties like blood-brain barrier permeability makes this compound a scaffold of interest for the design of centrally active compounds targeting pathways involved in neuroinflammation and neuronal cell death.[8]

Quantitative Data: IKKβ Inhibition

The following table summarizes the in vitro inhibitory activity of exemplary compounds derived from this compound against the IKKβ enzyme, a key component of the IKK complex.

Compound IDStructureIKKβ IC50 (nM)[2]
Example 1 3-Amino-N-(5,6-difluoro-pyridin-3-yl)-4,5,6,7-tetrahydro-thieno[2,3-b]pyridine-2-carboxamide100 - 500
Example 2 3-Amino-N-(5,6-difluoro-pyridin-3-yl)-4-methyl-4,5,6,7-tetrahydro-thieno[2,3-b]pyridine-2-carboxamide100 - 500
Example 3 3-Amino-N-(5,6-difluoro-pyridin-3-yl)-6-methyl-4,5,6,7-tetrahydro-thieno[2,3-b]pyridine-2-carboxamide> 1000

Signaling Pathway

IKK_NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Nuclear Translocation IkB_P P-IκB IkB_P->NFkB Release Ub Ubiquitin IkB_P->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degraded_IkB Degraded IκB Proteasome->Degraded_IkB IkB_NFkB->IkB_P DNA DNA NFkB_nuc->DNA Binds to Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Gene_Transcription Promotes Inhibitor 5,6-Difluoropyridine-3- carboxamide Derivative Inhibitor->IKK Inhibition

Caption: IKK-NF-κB signaling pathway and point of inhibition.

Experimental Protocols

The primary application of this compound in the synthesis of the aforementioned inhibitors is through amide bond formation. Below are representative protocols for the synthesis of N-aryl-5,6-difluoropyridine-3-carboxamides.

General Workflow for Amide Synthesis

Amide_Synthesis_Workflow Start Start Materials: This compound Amine (Ar-NH2) Activation Carboxylic Acid Activation Start->Activation Coupling Amide Bond Formation (Coupling Reaction) Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: N-Aryl-5,6-difluoropyridine- 3-carboxamide Characterization->Final_Product

Caption: General workflow for amide synthesis.

Protocol 1: Amide Synthesis via Acyl Chloride Intermediate

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired amine.

Step 1: Synthesis of 5,6-difluoropyridine-3-carbonyl chloride

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask with a reflux condenser and drying tube

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the mixture at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure.

    • The resulting crude 5,6-difluoropyridine-3-carbonyl chloride can be used in the next step without further purification.

Step 2: Amide Coupling

  • Reagents and Materials:

    • Crude 5,6-difluoropyridine-3-carbonyl chloride

    • Desired aryl amine (1.0-1.2 eq)

    • Anhydrous DCM or THF

    • A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the aryl amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM at 0 °C.

    • Add a solution of the crude 5,6-difluoropyridine-3-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-aryl-5,6-difluoropyridine-3-carboxamide.

Protocol 2: Direct Amide Coupling Using Coupling Reagents

This one-pot protocol utilizes a coupling agent to facilitate the direct formation of the amide bond between the carboxylic acid and the amine.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Desired aryl amine (1.0-1.2 eq)

    • Coupling agent, e.g., HATU (1.1 eq), HBTU (1.1 eq), or EDC (1.2 eq) with HOBt (1.2 eq)

    • A non-nucleophilic base, e.g., DIPEA or TEA (2.0-3.0 eq)

    • Anhydrous DMF or DCM

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the aryl amine (1.1 eq), the coupling agent (e.g., HATU, 1.1 eq), and the base (e.g., DIPEA, 2.5 eq).

    • Stir the reaction mixture at room temperature for 4-24 hours, or until the reaction is complete as indicated by TLC.

    • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-aryl-5,6-difluoropyridine-3-carboxamide.

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry, offering a gateway to a diverse range of biologically active molecules. Its application in the development of enzyme inhibitors, particularly for cancer and inflammatory diseases, highlights its potential in modern drug discovery. The provided protocols offer a foundation for the synthesis and exploration of novel derivatives based on this promising chemical entity.

References

Application Notes and Protocols for 5,6-Difluoropyridine-3-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 5,6-difluoropyridine-3-carboxylic acid in material science, focusing on its use as a building block for organic light-emitting diodes (OLEDs), functional polymers, and metal-organic frameworks (MOFs). Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols and data are presented as representative examples based on analogous structures.

Application in Organic Light-Emitting Diodes (OLEDs)

The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, making this compound a promising precursor for the synthesis of materials for OLEDs. The electron-withdrawing nature of the fluorine atoms and the pyridine ring can lead to materials with improved electron transport capabilities and higher thermal stability.

A common strategy for synthesizing OLED materials is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create extended conjugated systems. In a hypothetical scenario, this compound could be derivatized and coupled with other aromatic moieties to form an emissive or host material.

Experimental Protocol: Synthesis of a Hypothetical Emissive Material

This protocol describes a representative synthesis of a potential OLED material based on a Suzuki-Miyaura cross-coupling reaction.

Step 1: Amidation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in anhydrous DCM and add a solution of a suitable aromatic amine (e.g., 4-bromoaniline, 1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-(4-bromophenyl)-5,6-difluoropyridine-3-carboxamide intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine N-(4-bromophenyl)-5,6-difluoropyridine-3-carboxamide (1.0 eq), a suitable arylboronic acid (e.g., pyrene-1-boronic acid, 1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).

  • Add a degassed mixture of toluene and an aqueous solution of potassium carbonate (2 M).

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere for 24 hours.

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography and subsequent sublimation to obtain the pure OLED material.

Representative Data for a Hypothetical OLED Material

The following table summarizes expected, but hypothetical, performance characteristics of an OLED device incorporating a material derived from this compound.

PropertyRepresentative Value
Photoluminescence (PL) Emission Peak 450 - 480 nm (Blue)
Photoluminescence Quantum Yield (PLQY) > 70%
Highest Occupied Molecular Orbital (HOMO) -5.5 to -5.8 eV
Lowest Unoccupied Molecular Orbital (LUMO) -2.7 to -3.0 eV
Glass Transition Temperature (Tg) > 150 °C
Decomposition Temperature (Td) > 350 °C

Experimental Workflow for OLED Material Synthesis

OLED_Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Suzuki Coupling start This compound acid_chloride Acid Chloride Formation (Oxalyl Chloride, DMF) start->acid_chloride amide Amidation (Aromatic Amine, Et3N) acid_chloride->amide intermediate N-Aryl-5,6-difluoropyridine-3-carboxamide amide->intermediate coupling Suzuki Coupling (Arylboronic Acid, Pd Catalyst) intermediate->coupling purification Purification (Column Chromatography, Sublimation) coupling->purification final_product Final OLED Material purification->final_product

Synthesis of a hypothetical OLED material.

Application in Functional Polymers

The carboxylic acid functionality of this compound allows it to be used as a monomer in the synthesis of functional polymers, such as polyamides and polyesters. The incorporation of the difluoropyridine moiety can impart desirable properties to the polymer, including enhanced thermal stability, specific solubility characteristics, and potential for coordinating metal ions.

Experimental Protocol: Synthesis of a Polyamide

This protocol outlines a general procedure for the synthesis of a polyamide via direct polycondensation of this compound with a diamine monomer.

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1.0 eq) and a suitable aromatic diamine (e.g., 4,4'-oxydianiline, 1.0 eq) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Add a phosphorylation agent, such as triphenyl phosphite (2.2 eq), and a base, such as pyridine (2.0 eq).

  • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere and stir for 3-5 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C for 24 hours.

Representative Data for a Hypothetical Polyamide

The following table presents potential properties of a polyamide synthesized using this compound.

PropertyRepresentative Value
Inherent Viscosity 0.5 - 1.2 dL/g
Glass Transition Temperature (Tg) 200 - 280 °C
10% Weight Loss Temperature (T10) > 450 °C (in N₂)
Solubility Soluble in aprotic polar solvents (e.g., DMAc, NMP, DMSO)
Tensile Strength 80 - 120 MPa
Young's Modulus 2.5 - 4.0 GPa

Experimental Workflow for Polyamide Synthesis

Polyamide_Synthesis_Workflow start Monomers: This compound + Aromatic Diamine dissolution Dissolution in NMP + Pyridine start->dissolution polymerization Polycondensation (Triphenyl Phosphite, 100-120 °C) dissolution->polymerization precipitation Precipitation in Methanol polymerization->precipitation filtration Filtration and Washing precipitation->filtration drying Vacuum Drying filtration->drying final_polymer Polyamide drying->final_polymer

General workflow for polyamide synthesis.

Application in Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the carboxylic acid group in this compound make it a suitable organic linker for the synthesis of metal-organic frameworks (MOFs). The fluorine substituents can influence the electronic environment of the framework and potentially lead to MOFs with tailored properties for applications such as gas storage, separation, and catalysis.

Experimental Protocol: Solvothermal Synthesis of a MOF

This protocol describes a general solvothermal method for the synthesis of a MOF using this compound as the organic linker.

  • In a glass vial, dissolve this compound (1.0 eq) and a metal salt (e.g., zinc nitrate hexahydrate, 1.0 eq) in a solvent or a mixture of solvents (e.g., DMF/ethanol/water).

  • The vial is sealed and placed in a programmable oven.

  • Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from 24 to 72 hours.

  • After the reaction, the oven is cooled down slowly to room temperature.

  • Crystals of the MOF, if formed, are collected by filtration.

  • The collected crystals are washed with a fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • The solvent within the pores of the MOF is typically exchanged with a more volatile solvent (e.g., chloroform or acetone) before activation.

  • The MOF is activated by heating under vacuum to remove the solvent molecules from the pores.

Representative Data for a Hypothetical MOF

The following table provides expected, but hypothetical, properties for a MOF synthesized with this compound.

PropertyRepresentative Value
Crystal System Orthorhombic or Monoclinic
BET Surface Area 500 - 1500 m²/g
Pore Volume 0.3 - 0.7 cm³/g
Thermal Stability Stable up to 300-400 °C in N₂
Gas Adsorption (e.g., CO₂ at 273 K) 2 - 4 mmol/g

Logical Relationship for MOF Synthesis

MOF_Synthesis_Relationship cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization linker This compound (Organic Linker) solvothermal Solvothermal Synthesis (Heat, Pressure) linker->solvothermal metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal->solvothermal solvent Solvent (e.g., DMF) solvent->solvothermal mof Crystalline MOF solvothermal->mof activation Activation (Solvent Exchange, Vacuum Heating) mof->activation porous_mof Porous MOF activation->porous_mof

Application Notes and Protocols for the Esterification of 5,6-Difluoropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 5,6-difluoropyridine-3-carboxylic acid, a key building block in the development of novel therapeutic agents. The resulting esters are valuable intermediates in the synthesis of a wide range of biologically active molecules. This document outlines two common and effective esterification methods: the Fischer-Speier esterification and the Steglich esterification, providing step-by-step procedures, quantitative data from analogous reactions, and a discussion of the applications of the resulting compounds in drug discovery.

Introduction

This compound, also known as 5,6-difluoronicotinic acid, is a fluorinated pyridine derivative of significant interest in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa[1]. Consequently, esters derived from this acid are valuable precursors for the synthesis of novel pharmaceuticals and agrochemicals.

Esterification Methodologies

The selection of an appropriate esterification method depends on the substrate's sensitivity to acidic or basic conditions and the desired scale of the reaction. Here, we present protocols for a classic acid-catalyzed method and a milder coupling agent-mediated approach.

Fischer-Speier Esterification

The Fischer-Speier esterification is a traditional and cost-effective method for producing esters from carboxylic acids and alcohols using a strong acid catalyst. This method is particularly suitable for simple, unhindered alcohols and when the starting materials are not sensitive to strong acids.

Experimental Protocol: Synthesis of Methyl 5,6-Difluoropyridine-3-carboxylate (Analogous Procedure)

This protocol is adapted from standard Fischer esterification procedures for related nicotinic acids.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring at 0 °C.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5,6-difluoropyridine-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data (from analogous reactions):

Starting MaterialAlcoholCatalystReaction TimeTemperatureYield
6-Methylnicotinic AcidMethanolH₂SO₄17 hoursReflux75%
2-Chloro-5-fluoronicotinic acidMethanol(CH₃)₃SiCHN₂1 hour0 °C72%

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Methanol add_catalyst Add conc. H₂SO₄ start->add_catalyst Stir at 0°C reflux Reflux at 65°C add_catalyst->reflux Heat concentrate1 Remove Methanol reflux->concentrate1 Cool to RT extract Dissolve in Ethyl Acetate concentrate1->extract wash Wash with NaHCO₃, H₂O, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography Crude Product product Methyl 5,6-difluoropyridine-3-carboxylate chromatography->product Pure Product

Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is advantageous for substrates that are sensitive to acidic conditions and for the esterification of sterically hindered alcohols.

Experimental Protocol: Synthesis of Ethyl 5,6-Difluoropyridine-3-carboxylate

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (0.5 N aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (from analogous reactions):

Carboxylic AcidAlcoholCoupling AgentCatalystYield
Monoethyl fumaratetert-Butyl alcoholDCCDMAP76-81%
2,5-Cyclohexadiene-1-carboxylic acidMethanolDCCDMAP95%
2,5-Cyclohexadiene-1-carboxylic acidEthanolDCCDMAP84%

Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Acid, Alcohol, & DMAP in DCM add_dcc Add DCC solution start->add_dcc Cool to 0°C react Stir at RT add_dcc->react Warm to RT filter_dcu Filter DCU react->filter_dcu Reaction Complete wash Wash with HCl, NaHCO₃, Brine filter_dcu->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography Crude Product product Ethyl 5,6-difluoropyridine-3-carboxylate chromatography->product Pure Product

Applications in Drug Discovery and Development

Esters of fluorinated nicotinic acids are important intermediates in the synthesis of a variety of therapeutic agents. The 5,6-difluoropyridine-3-carboxylate moiety can be found in molecules designed to target a range of biological pathways.

Enzyme Inhibition:

Pyridine carboxylic acid derivatives have been extensively studied as enzyme inhibitors.[2] For instance, derivatives of nicotinic acid have shown inhibitory activity against enzymes such as α-amylase and α-glucosidase, which are relevant targets in the management of type 2 diabetes. The electronic properties of the difluorinated pyridine ring can influence the binding affinity and selectivity of these inhibitors.

Signaling Pathways:

While specific signaling pathways for esters of this compound are not extensively documented in the public domain, related fluorinated pyridine and nicotinic acid derivatives have been implicated in various signaling cascades. For example, some nicotinic acid derivatives have been investigated for their role in modulating pathways related to inflammation and cancer. The ester functional group in these molecules often serves as a prodrug, which is hydrolyzed in vivo to release the active carboxylic acid. This strategy can improve the pharmacokinetic properties of a drug, such as its oral bioavailability.[3]

Signaling_Pathway_Concept Ester_Prodrug 5,6-Difluoropyridine-3-carboxylate Ester (Prodrug) Active_Drug This compound (Active Drug) Ester_Prodrug->Active_Drug Hydrolysis (in vivo) Target_Enzyme Target Enzyme (e.g., Kinase, Amylase) Active_Drug->Target_Enzyme Inhibition Signaling_Cascade Signaling Cascade Target_Enzyme->Signaling_Cascade Modulation Biological_Response Biological Response (e.g., Anti-inflammatory, Anti-diabetic) Signaling_Cascade->Biological_Response Leads to

Conclusion

The esterification of this compound is a critical step in the synthesis of many potential drug candidates. The choice between Fischer-Speier and Steglich esterification allows for flexibility depending on the specific requirements of the synthesis. The resulting esters serve as versatile intermediates for the development of novel therapeutics targeting a range of diseases. Further research into the specific biological activities and mechanisms of action of these compounds is a promising area for drug discovery.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 5,6-Difluoropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the cross-coupling of 5,6-difluoropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols focus on modern palladium-catalyzed decarbonylative cross-coupling reactions, which utilize the carboxylic acid moiety directly, offering a more efficient synthetic route compared to traditional methods that require prior conversion to an aryl halide.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds and functional materials. The development of efficient methods for its derivatization is of significant interest. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This document outlines protocols for the application of these transformations to this compound via a decarbonylative approach.[1][2] This strategy involves the in situ activation of the carboxylic acid, followed by decarbonylation and subsequent cross-coupling, thus avoiding the need for pre-functionalization to a halide.[1][3]

General Strategy: Decarbonylative Cross-Coupling

The primary strategy employed here is a palladium-catalyzed decarbonylative cross-coupling. This approach allows for the direct use of the carboxylic acid as a coupling partner. The general workflow involves the in situ formation of a reactive intermediate, such as a mixed anhydride, which then undergoes oxidative addition to the palladium catalyst, followed by extrusion of carbon monoxide (decarbonylation) to form the key organopalladium intermediate that participates in the cross-coupling cycle.

G cluster_workflow General Decarbonylative Cross-Coupling Workflow start This compound activation In situ Activation (e.g., with Piv2O) start->activation Activator coupling Pd-Catalyzed Cross-Coupling with Coupling Partner activation->coupling Reactive Intermediate product Coupled Product coupling->product

Caption: General workflow for decarbonylative cross-coupling.

Suzuki-Miyaura Coupling Application Note

The decarbonylative Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid derivative. This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds.

Experimental Protocol: Decarbonylative Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids.[1]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos, or a suitable alternative)

  • Pivalic anhydride (Piv₂O)

  • Boric acid (H₃BO₃)

  • Triethylamine (Et₃N)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Schlenk flask or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (2.0 equiv), pivalic anhydride (2.0 equiv), palladium(II) acetate (10 mol%), the phosphine ligand (5 mol%), boric acid (2.0 equiv), and triethylamine (1.75 equiv).

  • Seal the flask or vial and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.20 M with respect to the carboxylic acid.

  • Place the reaction mixture in a preheated oil bath at 160 °C and stir vigorously for 15 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation
ReagentStoichiometry/LoadingPurpose
This compound1.0 equivSubstrate
Aryl/heteroaryl boronic acid2.0 equivCoupling Partner
Pd(OAc)₂10 mol%Palladium Catalyst Precursor
Phosphine Ligand5 mol%Stabilizes and activates the catalyst
Pivalic Anhydride (Piv₂O)2.0 equivIn situ activator for the carboxylic acid
Boric Acid (H₃BO₃)2.0 equivAdditive
Triethylamine (Et₃N)1.75 equivBase
1,4-Dioxane0.20 MSolvent
Temperature160 °CReaction Temperature
Time15 hReaction Time

Sonogashira Coupling Application Note

The decarbonylative Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is a powerful tool for the synthesis of arylalkynes, which are important intermediates in organic synthesis and have applications in materials science.

Experimental Protocol: Decarbonylative Sonogashira Coupling

This protocol is based on a general procedure for the decarbonylative Sonogashira cross-coupling of carboxylic acids.[3][4]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • 4-Dimethylaminopyridine (DMAP)

  • Trimethylacetic anhydride (Piv₂O)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Sealed reaction vial

Procedure:

  • To an oven-dried vial equipped with a stir bar, add this compound (1.0 equiv), the terminal alkyne (4.0 equiv), palladium(II) acetate (5 mol%), Xantphos (10 mol%), 4-dimethylaminopyridine (1.5 equiv), and trimethylacetic anhydride (1.5 equiv).

  • Seal the vial and place it under a positive pressure of argon, then subject it to three evacuation/backfilling cycles under high vacuum.

  • Add anhydrous 1,4-dioxane (to a concentration of 0.20 M) with vigorous stirring at room temperature.

  • Place the reaction mixture in a preheated oil bath at 160 °C and stir for the indicated time (typically 12-24 hours, monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired arylalkyne product.

Data Presentation
ReagentStoichiometry/LoadingPurpose
This compound1.0 equivSubstrate
Terminal Alkyne4.0 equivCoupling Partner
Pd(OAc)₂5 mol%Palladium Catalyst Precursor
Xantphos10 mol%Ligand
4-Dimethylaminopyridine (DMAP)1.5 equivBase/Activator
Trimethylacetic Anhydride (Piv₂O)1.5 equivIn situ activator for the carboxylic acid
1,4-Dioxane0.20 MSolvent
Temperature160 °CReaction Temperature
Time12-24 hReaction Time

Buchwald-Hartwig Amination Application Note (Proposed)

Proposed Experimental Protocol: Decarbonylative Buchwald-Hartwig Amination

This proposed protocol combines the in situ activation of the carboxylic acid with established Buchwald-Hartwig amination conditions.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Buchwald-Hartwig ligand (e.g., RuPhos, BrettPhos)

  • Activating agent for the carboxylic acid (e.g., Pivaloyl chloride or Pivalic anhydride)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

  • Argon or Nitrogen gas

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv) and the activating agent (1.1 equiv) to a Schlenk tube containing a magnetic stir bar and anhydrous solvent. Stir at room temperature for 1 hour to facilitate the formation of the mixed anhydride.

  • To the reaction mixture, add the palladium precursor (2-5 mol%), the phosphine ligand (4-10 mol%), the amine (1.2 equiv), and the base (1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired arylamine.

Data Presentation
ReagentProposed Stoichiometry/LoadingPurpose
This compound1.0 equivSubstrate
Amine1.2 equivCoupling Partner
Palladium Precursor2-5 mol%Catalyst Precursor
Buchwald-Hartwig Ligand4-10 mol%Ligand
Activating Agent1.1 equivIn situ activation of the carboxylic acid
Base (e.g., NaOtBu)1.5 equivBase
Anhydrous Solvent-Solvent
Temperature100-120 °CReaction Temperature
Time12-24 hReaction Time

Catalytic Cycles

The following diagram illustrates the proposed catalytic cycles for these decarbonylative cross-coupling reactions.

G Proposed Catalytic Cycles for Decarbonylative Cross-Coupling cluster_nucleophiles Coupling Partner (Nu-M) pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(X)L_n oa->pd2_complex tm Transmetalation pd2_complex->tm re Reductive Elimination tm->re re->pd0 product Ar-Nu re->product rcooh Ar-COOH activated Ar-C(O)X (Activated Intermediate) rcooh->activated Activation activated->oa Decarbonylation co - CO suzuki R-B(OH)₂ (Suzuki) suzuki->tm sonogashira R-C≡C-H (Sonogashira) sonogashira->tm buchwald R₂NH (Buchwald-Hartwig) buchwald->tm

References

Application Notes and Protocols: The Role of Fluorinated Pyridine-3-Carboxylic Acid Derivatives in the Synthesis of PFKFB3 Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry due to the unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. While direct applications of 5,6-difluoropyridine-3-carboxylic acid in commercially available enzyme inhibitors are not extensively documented in publicly available literature, closely related structures, particularly fluorinated nicotinic acid derivatives, are pivotal building blocks in the synthesis of potent enzyme inhibitors. This document focuses on the application of such derivatives in the synthesis of inhibitors for 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in cancer metabolism.

PFKFB3 is a critical regulator of glycolysis, a metabolic pathway often upregulated in cancer cells (the "Warburg effect"). By catalyzing the synthesis of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), PFKFB3 drives high glycolytic flux, supporting rapid cell proliferation and tumor growth.[1][2][3] Consequently, inhibition of PFKFB3 has emerged as a promising therapeutic strategy in oncology.[4]

This document provides an overview of the PFKFB3 signaling pathway, detailed protocols for the synthesis of a representative PFKFB3 inhibitor incorporating a fluorinated pyridine moiety, and the biochemical assay for evaluating its inhibitory activity.

PFKFB3 Signaling Pathway

PFKFB3 is a downstream effector of several major oncogenic signaling pathways and plays a central role in regulating cellular metabolism to support tumor growth.[5] Hypoxia, a common feature of the tumor microenvironment, induces the expression of PFKFB3 through the hypoxia-inducible factor-1α (HIF-1α).[6] Additionally, growth factor signaling through pathways such as PI3K/Akt and Ras/MAPK can upregulate PFKFB3 activity.[2][5] The product of PFKFB3, fructose-2,6-bisphosphate (F2,6BP), stimulates PFK-1, leading to increased glycolysis. This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for proliferation, angiogenesis, and resistance to apoptosis.[1][7]

PFKFB3_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Oncogenes Oncogenes (e.g., Ras, HER2) Oncogenes->PI3K_Akt Stress_Stimuli Stress Stimuli p38_MK2 p38/MK2 Pathway Stress_Stimuli->p38_MK2 PFKFB3 PFKFB3 HIF1a->PFKFB3 Upregulates Expression PI3K_Akt->PFKFB3 Activates p38_MK2->PFKFB3 Activates F26BP Fructose-2,6-bisphosphate (F2,6BP) PFKFB3->F26BP Synthesizes Glycolysis Increased Glycolysis F26BP->Glycolysis Allosterically Activates PFK-1 Cell_Proliferation Cell Proliferation Glycolysis->Cell_Proliferation Angiogenesis Angiogenesis Glycolysis->Angiogenesis Apoptosis_Resistance Resistance to Apoptosis Glycolysis->Apoptosis_Resistance Inhibitor Fluorinated Pyridine-based PFKFB3 Inhibitor Inhibitor->PFKFB3 Inhibits

Caption: PFKFB3 Signaling Pathway in Cancer.

Quantitative Data: N-Aryl 6-Aminoquinoxaline PFKFB3 Inhibitors

A series of N-aryl 6-aminoquinoxalines have been developed as potent PFKFB3 inhibitors. The inhibitory activity is typically determined through biochemical assays measuring the kinase activity of PFKFB3. The half-maximal inhibitory concentration (IC50) is a standard metric for potency. Below is a table summarizing the in vitro activity of representative compounds from this class, including a fluorinated pyridine derivative.

Compound IDStructurePFKFB3 IC50 (nM)Cellular F2,6BP Production IC50 (µM) in HCT116 cellsReference
1 N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine140.49[8][9]
2 Representative Non-Fluorinated AnalogVariesVaries[8][9]
3 PFK15207Not Reported[10]
4 AZ-PFKFB3-6711Not Reported[4][11]

Experimental Protocols

Synthesis of a Representative Fluorinated PFKFB3 Inhibitor

The synthesis of N-aryl 6-aminoquinoxalines generally involves a key Buchwald-Hartwig amination reaction between a halo-quinoxaline and an appropriate aniline derivative. The quinoxaline core itself is often prepared by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12][13] The following is a representative protocol for the synthesis of a fluorinated PFKFB3 inhibitor.

Synthesis_Workflow Start Starting Materials: - Fluorinated Pyridine Derivative - Halo-Quinoxaline Core Reaction Buchwald-Hartwig Amination - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Dioxane) Start->Reaction Workup Reaction Workup - Filtration - Extraction Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Characterization Characterization - NMR - Mass Spectrometry Purification->Characterization Final_Product Final Product: Fluorinated Quinoxaline PFKFB3 Inhibitor Characterization->Final_Product

Caption: General Synthetic Workflow.

Protocol: Synthesis of N-(4-methanesulfonylpyridin-3-yl)-8-bromoquinoxalin-6-amine (A key intermediate)

  • Materials:

    • 6,8-dibromoquinoxaline

    • 3-amino-4-(methylsulfonyl)pyridine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Cesium carbonate (Cs₂CO₃)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6,8-dibromoquinoxaline (1.0 eq), 3-amino-4-(methylsulfonyl)pyridine (1.1 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).

    • Add anhydrous 1,4-dioxane.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product.

Further synthetic steps would involve a Suzuki coupling to replace the remaining bromine atom with the desired aryl or heteroaryl group to obtain the final inhibitor.

Biochemical PFKFB3 Inhibition Assay

The inhibitory activity of the synthesized compounds against PFKFB3 can be determined using a variety of biochemical assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced from the kinase reaction.[14][15]

Assay_Workflow Prepare_Reagents Prepare Reagents: - PFKFB3 Enzyme - Fructose-6-Phosphate (F6P) - ATP - Test Compound Dilutions Incubate Incubate PFKFB3 with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Kinase Reaction (Add F6P and ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction and Deplete Remaining ATP (Add ADP-Glo™ Reagent) Initiate_Reaction->Stop_Reaction Convert_ADP Convert ADP to ATP (Add Kinase Detection Reagent) Stop_Reaction->Convert_ADP Measure_Luminescence Measure Luminescence (Luciferase/Luciferin Reaction) Convert_ADP->Measure_Luminescence Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Luminescence->Calculate_IC50

Caption: PFKFB3 Inhibition Assay Workflow.

Protocol: ADP-Glo™ Kinase Assay for PFKFB3 Inhibition

  • Materials:

    • Recombinant human PFKFB3 enzyme

    • Fructose-6-phosphate (F6P)

    • Adenosine triphosphate (ATP)

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

    • Luminometer

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known PFKFB3 inhibitor as a positive control (0% activity).

    • Enzyme Addition: Add the PFKFB3 enzyme diluted in assay buffer to each well.

    • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of F6P and ATP (at their respective Km concentrations) in assay buffer to each well.

    • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Reaction Termination: Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to introduce luciferase and luciferin. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

While this compound is a potential building block for novel therapeutics, the current literature highlights the successful application of related fluorinated pyridine derivatives in the synthesis of potent PFKFB3 inhibitors. The N-aryl 6-aminoquinoxaline scaffold serves as a promising platform for the development of such inhibitors. The provided protocols for synthesis and biochemical evaluation offer a framework for researchers to explore the structure-activity relationships of new fluorinated pyridine-containing compounds targeting PFKFB3 for cancer therapy.

References

Application Notes and Protocols for the Development of Novel Polymers with 5,6-Difluoropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of novel aromatic polymers incorporating 5,6-difluoropyridine-3-carboxylic acid. The introduction of the difluoropyridine moiety into a polymer backbone is anticipated to impart unique properties, including enhanced thermal stability, improved solubility, and specific electronic characteristics, making these materials promising candidates for applications in high-performance materials and drug delivery systems.

The protocols outlined below focus on the synthesis of a novel polyamide via low-temperature solution polycondensation, a versatile and widely used method for preparing high-molecular-weight aromatic polymers. This document provides detailed experimental procedures, data presentation in tabular format for analogous polymer systems, and visualizations of the synthetic workflow and structure-property relationships.

Synthesis of Novel Polyamide from this compound

The synthesis of a high-performance polyamide from this compound involves a two-step process. First, the carboxylic acid is converted to the more reactive acid chloride. Subsequently, the acid chloride is polymerized with an aromatic diamine via low-temperature solution polycondensation.

Step 1: Synthesis of 5,6-Difluoropyridine-3-carbonyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Rotary evaporator

  • Schlenk line and inert gas (Nitrogen or Argon)

  • Standard glassware (round-bottom flask, condenser, dropping funnel)

Protocol:

  • In a flame-dried two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound.

  • Add an excess of thionyl chloride (typically 5-10 molar equivalents) to the flask.

  • Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Slowly heat the reaction mixture to reflux (approximately 80°C) under a nitrogen atmosphere and maintain for 4-6 hours, or until the reaction mixture becomes a clear solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • Add anhydrous toluene to the residue and evaporate it under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice.

  • The resulting crude 5,6-difluoropyridine-3-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Polyamide Synthesis by Low-Temperature Solution Polycondensation

This protocol details the synthesis of a polyamide from 5,6-difluoropyridine-3-carbonyl chloride and an aromatic diamine, such as 4,4'-oxydianiline (ODA).

Materials:

  • 5,6-Difluoropyridine-3-carbonyl chloride

  • 4,4'-Oxydianiline (ODA)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Anhydrous pyridine (acid scavenger)

  • Methanol

  • Standard glassware (three-neck round-bottom flask, mechanical stirrer, nitrogen inlet)

Protocol:

  • In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 4,4'-oxydianiline in anhydrous DMAc.

  • Cool the diamine solution to 0°C in an ice-water bath.

  • In a separate flask, dissolve an equimolar amount of 5,6-difluoropyridine-3-carbonyl chloride in anhydrous DMAc.

  • Slowly add the acid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere.

  • During the reaction, add anhydrous pyridine to the mixture to neutralize the HCl by-product.

  • The resulting viscous polymer solution can be used to cast films directly.

  • To isolate the polymer, pour the viscous solution into a large excess of methanol with vigorous stirring.

  • The precipitated fibrous polymer is then collected by filtration, washed thoroughly with methanol and then with hot water, and finally dried in a vacuum oven at 80-100°C for 24 hours.

Data Presentation

The following tables summarize typical quantitative data for analogous fluorinated aromatic polyamides. This data can be used as a benchmark for the newly synthesized polymers.

Table 1: Thermal Properties of Aromatic Polyamides Containing Fluorine Moieties

Polymer ReferenceGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (Td10, °C) in N₂Char Yield at 800°C in N₂ (%)
Fluorinated Polyamide 1249–309486–51753–61[1]
Fluorinated Polyamide 2> 300> 400-[2]
Fluorinated Polyamide-imide 1244–272> 525-[3]
Fluorinated Polyimide 1202.1–219.7537.0–572.860.7–63.1[4]

Table 2: Mechanical Properties of Aromatic Polyamide Films Containing Fluorine Moieties

Polymer ReferenceTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Fluorinated Polyamide 164–861.8–2.210–18[1]
Polyamide 12 (for comparison)~45~1.4> 50[5][6]
Polyamide 11 (for comparison)---[7]

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, visualize the experimental workflows and conceptual relationships.

experimental_workflow cluster_step1 Step 1: Acid Chloride Synthesis cluster_step2 Step 2: Polycondensation start1 This compound reagents1 SOCl2, cat. DMF reaction1 Reflux (80°C, 4-6h) start1->reaction1 reagents1->reaction1 workup1 Evaporation & Azeotropic Removal reaction1->workup1 product1 5,6-Difluoropyridine-3-carbonyl Chloride workup1->product1 reaction2 Low-Temperature (0°C to RT) product1->reaction2 start2 4,4'-Oxydianiline in DMAc start2->reaction2 reagents2 Pyridine (Acid Scavenger) reagents2->reaction2 workup2 Precipitation in Methanol reaction2->workup2 product2 Novel Polyamide workup2->product2

Caption: Synthetic workflow for the novel polyamide.

structure_property cluster_properties Expected Polymer Properties monomer This compound thermal High Thermal Stability monomer->thermal Rigid pyridine ring solubility Improved Solubility monomer->solubility Fluorine atoms (disrupt packing) electronic Modified Electronic Properties monomer->electronic Electron-withdrawing F and N atoms mechanical Good Mechanical Strength monomer->mechanical Aromatic backbone

Caption: Structure-property relationship for the novel polymer.

References

Application Notes and Protocols for the Fluorination of Pyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of fluorinated derivatives of pyridine-3-carboxylic acid (nicotinic acid), a crucial scaffold in pharmaceutical and agrochemical research. The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The following protocols outline established methods for the fluorination of the pyridine ring, offering guidance for the synthesis of key intermediates in drug discovery programs.

Introduction

Pyridine-3-carboxylic acid and its derivatives are fundamental building blocks in the development of various therapeutic agents. The strategic incorporation of fluorine can modulate the physicochemical and biological properties of these molecules. This application note details several common strategies for the fluorination of the pyridine ring, with a focus on practical experimental procedures. The methods covered include nucleophilic aromatic substitution (SNAr), direct C-H fluorination, and multi-step synthetic sequences involving oxidation or diazotization.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoronicotinic Acid via Oxidation of 2-Fluoro-5-methylpyridine

This method represents an indirect approach where a pre-fluorinated precursor is oxidized to the desired carboxylic acid.

Reaction Scheme:

2-Fluoro-5-methylpyridine → 6-Fluoronicotinic acid

Materials:

  • 2-Fluoro-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Dichloroethane

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.

  • Begin stirring and sequentially add 31.6 g (0.2 mol) of KMnO₄ and 5.6 g (0.1 mol) of KOH.

  • Heat the reaction mixture to 95°C in an oil bath and maintain for 5 hours.

  • Filter the hot reaction mixture and collect the filtrate.

  • Allow the filtrate to cool to room temperature.

  • Adjust the pH of the filtrate to 2-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid product.

  • Extract the filtrate twice with dichloroethane.

  • Combine the filtered solid with the residue from the evaporated organic extracts to obtain the crude product.

Purification:

  • The crude product can be further purified by recrystallization.

Quantitative Data Summary:

ParameterValueReference
Yield~85.6%[1]
Melting Point146.1-148.2 °C[1]
Purity (HPLC)>98.0%[1]
Protocol 2: Synthesis of 6-Fluoronicotinic Acid via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a multi-step synthesis starting from 2,5-dibromopyridine.

Reaction Scheme:

2,5-Dibromopyridine → 6-Bromonicotinate → 6-Fluoronicotinic acid

Step 1: Synthesis of 6-Bromonicotinate

Materials:

  • 2,5-Dibromopyridine

  • Isopropyl magnesium chloride Grignard reagent

  • Cuprous iodide (CuI) or Cuprous bromide (CuBr) (catalyst)

  • Methyl chloroformate

  • Tetrahydrofuran (THF)

  • 3 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a reaction vessel containing THF, add the catalyst and 2,5-dibromopyridine.

  • Cool the mixture and slowly add the isopropyl magnesium chloride solution.

  • After the Grignard exchange, add methyl chloroformate.

  • Stir the reaction at room temperature.

  • Quench the reaction by adjusting the pH to 3-4 with 3 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate to obtain the 6-bromonicotinate.

Step 2: Fluorination and Hydrolysis

Materials:

  • 6-Bromonicotinate

  • Anhydrous tetramethylammonium fluoride

  • Organic solvent (e.g., DMF)

  • Acidic or alkaline solution for hydrolysis

Procedure:

  • Dissolve the 6-bromonicotinate in an organic solvent and add anhydrous tetramethylammonium fluoride.

  • Heat the mixture to 40-50 °C.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add an acidic or alkaline solution to hydrolyze the ester and precipitate the 6-fluoronicotinic acid.

Quantitative Data Summary:

Intermediate/ProductYieldPurityReference
6-Bromonicotinate79.3%97.1% (HPLC)[1]
6-Fluoronicotinic Acid85.6%98.0% (HPLC)[1]
Protocol 3: Direct C-H Fluorination of Pyridine Derivatives

This method allows for the direct conversion of a C-H bond adjacent to the ring nitrogen to a C-F bond using silver(II) fluoride. While direct fluorination of pyridine-3-carboxylic acid can be challenging due to the presence of the carboxylic acid group, this protocol is applicable to other pyridine derivatives and highlights a modern synthetic strategy.[2][3]

Materials:

  • Pyridine substrate

  • Silver(II) fluoride (AgF₂)

  • Acetonitrile (MeCN)

Procedure:

  • Caution: AgF₂ is sensitive to moisture and should be handled quickly in the air and stored in a desiccator.[4]

  • In a suitable reaction vessel, dissolve the pyridine substrate in acetonitrile.

  • Add AgF₂ to the solution.

  • Stir the reaction at or near ambient temperature. The reaction can be monitored by TLC.[4]

  • Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove silver salts.

  • The filtrate is then concentrated to yield the fluorinated pyridine.

Key Considerations for Direct C-H Fluorination:

  • Substrate Scope: This reaction is tolerant of many functional groups, but not free amines, alcohols, or carboxylic acids.[2][3]

  • Regioselectivity: Fluorination occurs selectively at the C-H bond adjacent to the nitrogen atom. For 3-substituted pyridines, fluorination generally occurs at the 2-position.[2][3]

  • Lewis Basicity: More Lewis basic pyridines tend to react faster.[2][3]

Experimental Workflow Diagram

experimental_workflow General Workflow for Synthesis of Fluoronicotinic Acids cluster_oxidation Oxidation Route cluster_snar SNAr Route cluster_ch Direct C-H Fluorination start_ox 2-Fluoro-5-methylpyridine reaction_ox Oxidation (KMnO4, KOH, 95°C) start_ox->reaction_ox product_ox 6-Fluoronicotinic Acid reaction_ox->product_ox start_snar 2,5-Dibromopyridine reaction1_snar Grignard Exchange & Esterification start_snar->reaction1_snar intermediate_snar 6-Bromonicotinate reaction1_snar->intermediate_snar reaction2_snar Fluorination & Hydrolysis intermediate_snar->reaction2_snar product_snar 6-Fluoronicotinic Acid reaction2_snar->product_snar start_ch Pyridine Derivative reaction_ch Direct Fluorination (AgF2, MeCN) start_ch->reaction_ch product_ch Fluorinated Pyridine reaction_ch->product_ch

Caption: Synthetic routes for fluoronicotinic acids.

Signaling Pathways and Logical Relationships

The choice of synthetic route depends on the desired isomer and the availability of starting materials. The following diagram illustrates the decision-making process.

logical_relationship Synthetic Strategy Selection start Desired Fluoronicotinic Acid Isomer isomer_6 6-Fluoronicotinic Acid start->isomer_6 isomer_5 5-Fluoronicotinic Acid start->isomer_5 isomer_2 2-Fluoronicotinic Acid start->isomer_2 other_isomers Other Isomers start->other_isomers method_ox Oxidation of 2-Fluoro-5-methylpyridine isomer_6->method_ox method_snar SNAr from 2,5-Dibromopyridine isomer_6->method_snar method_diaz Diazotization of 5-Aminonicotinic Acid isomer_5->method_diaz method_direct_ch Direct C-H Fluorination (if applicable) isomer_2->method_direct_ch other_isomers->method_direct_ch note_diaz Requires synthesis of the amino precursor method_diaz->note_diaz note_direct_ch Carboxylic acid group may require protection or is incompatible method_direct_ch->note_direct_ch

Caption: Decision tree for synthetic route selection.

References

Application Notes: 5,6-Difluoropyridine-3-carboxylic Acid as a Molecular Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoropyridine-3-carboxylic acid is a versatile molecular scaffold increasingly utilized in medicinal chemistry for the development of novel therapeutic agents. The presence of two fluorine atoms on the pyridine ring significantly influences the molecule's physicochemical properties, including its electronics, lipophilicity, and metabolic stability. These modifications can enhance a compound's binding affinity to biological targets, improve its pharmacokinetic profile, and ultimately lead to the development of more potent and selective drugs. This document provides detailed application notes and protocols for the use of this compound in the design and synthesis of kinase inhibitors, with a particular focus on Focal Adhesion Kinase (FAK) inhibitors.

Key Applications in Medicinal Chemistry

The 5,6-difluoropyridine-3-carboxamide moiety, derived from this compound, has emerged as a key pharmacophore in the design of various targeted therapies, most notably in the development of kinase inhibitors for oncology. The fluorine atoms can engage in favorable interactions with the target protein, such as hydrogen bonding and dipole-dipole interactions, while also blocking potential sites of metabolism.

Focal Adhesion Kinase (FAK) Inhibitors

A prominent example of the application of this scaffold is in the development of potent and selective inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are associated with the progression and metastasis of various cancers, making it an attractive target for cancer therapy.[3][4]

One such inhibitor, PF-562,271 , incorporates a difluorinated pyridine carboxamide core and has demonstrated high potency against FAK.[5][6]

Data Presentation

The following table summarizes the in vitro and cellular activity of the representative FAK inhibitor, PF-562,271.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular FAK Autophosphorylation IC50 (nM)Reference
PF-562,271FAK1.55[5][6]
PF-562,271Pyk214-[5]

Experimental Protocols

Synthesis of N-Aryl-5,6-difluoropyridine-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of N-aryl-5,6-difluoropyridine-3-carboxamide derivatives, which are key intermediates in the development of FAK inhibitors.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An appropriate aniline derivative

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5,6-difluoropyridine-3-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired aniline derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-5,6-difluoropyridine-3-carboxamide.

In Vitro FAK Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of synthesized compounds against FAK using a luminescence-based assay.[4][7]

Materials:

  • Recombinant human FAK enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[4]

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

    • Prepare a solution of FAK enzyme in kinase buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase buffer.

  • Assay Execution:

    • Add 1 µL of the test compound solution or vehicle control (DMSO) to the wells of a 384-well plate.[4]

    • Add 2 µL of the FAK enzyme solution.[4]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.[4]

    • Incubate the plate at room temperature for 60 minutes.[4]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate at room temperature for 30 minutes.[4]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using a suitable software.

Signaling Pathway and Experimental Workflow Diagrams

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM ECM Proteins Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation (Autophosphorylation at Y397) Src Src FAK->Src Recruitment Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Paxillin Paxillin FAK->Paxillin Src->FAK Phosphorylation (Y576/577) SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 Akt Akt PIP3->Akt Survival Survival Akt->Survival Migration Migration Paxillin->Migration FAK_inhibitor PF-562,271 (FAK Inhibitor) FAK_inhibitor->FAK Inhibition

Caption: Focal Adhesion Kinase (FAK) Signaling Pathway.

Synthesis_Workflow Start 5,6-Difluoropyridine- 3-carboxylic Acid AcidChloride Acid Chloride Formation (SOCl₂ or (COCl)₂) Start->AcidChloride AmideCoupling Amide Coupling (Aniline, Base) AcidChloride->AmideCoupling Purification Purification (Chromatography) AmideCoupling->Purification FinalProduct N-Aryl-5,6-difluoro- pyridine-3-carboxamide Purification->FinalProduct

Caption: General Synthesis Workflow for N-Aryl-5,6-difluoropyridine-3-carboxamides.

Kinase_Assay_Workflow Reagents Prepare Reagents: - FAK Enzyme - Substrate & ATP - Test Compound Dispense Dispense Compound/ Control into Plate Reagents->Dispense AddEnzyme Add FAK Enzyme Dispense->AddEnzyme InitiateReaction Initiate Reaction (Add Substrate/ATP) AddEnzyme->InitiateReaction Incubate Incubate (Room Temp, 60 min) InitiateReaction->Incubate Detect Add ADP-Glo™ Reagents Incubate->Detect Read Read Luminescence Detect->Read Analyze Calculate % Inhibition & IC50 Value Read->Analyze

Caption: In Vitro FAK Kinase Inhibition Assay Workflow.

References

Application Notes and Protocols for the Formulation of 5,6-Difluoropyridine-3-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoropyridine-3-carboxylic acid is a fluorinated analog of nicotinic acid, a structural motif of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] The introduction of fluorine atoms can significantly modulate the physicochemical properties of the parent molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, proper formulation of this compound is a critical first step for obtaining reliable and reproducible data in biological assays.

These application notes provide a comprehensive guide to the formulation of this compound for in vitro and in vivo biological screening. The protocols outlined below are based on the known properties of structurally related pyridine carboxylic acids and established best practices in experimental pharmacology.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This information is essential for designing an appropriate formulation strategy.

PropertyValueSource
Molecular Formula C₆H₃F₂NO₂N/A
Molecular Weight 159.09 g/mol N/A
Appearance White to off-white solidAssumed
pKa (predicted) 3.07 ± 0.10N/A
Polarity Polar[4]
Solubility Soluble in polar solvents[4]

Formulation for Biological Assays

The primary challenge in formulating this compound lies in achieving a sufficient concentration in a biologically compatible vehicle that does not interfere with the assay system. Given its acidic nature and polar characteristics, a multi-step approach is recommended, starting with a high-concentration stock solution in an organic solvent, followed by dilution in aqueous buffers.

Recommended Solvents for Stock Solutions

Based on the solubility of the parent compound, nicotinic acid, the following solvents are recommended for preparing a high-concentration stock solution.[5][6] A preliminary solubility test is crucial to determine the optimal solvent for this compound.

SolventRationale
Dimethyl sulfoxide (DMSO) A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[7][8] It is a common vehicle for in vitro high-throughput screening.
Ethanol (EtOH) A polar protic solvent that is often well-tolerated in cell-based assays at low final concentrations.
1N NaOH The acidic nature of the carboxylic acid group suggests that it will be highly soluble in a basic aqueous solution, forming the sodium salt. This is a suitable option if the final assay pH can be adjusted.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weighing the Compound: Accurately weigh out 1.59 mg of this compound and place it into a sterile microcentrifuge tube or amber glass vial.

  • Adding Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. For long-term storage, -80°C is recommended.

Protocol 2: Serial Dilution for In Vitro Assays

This protocol details the preparation of working solutions from the 10 mM DMSO stock for a typical cell-based or enzymatic assay.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Appropriate aqueous assay buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in the assay buffer. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the assay buffer.

  • Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for the dose-response curve. Ensure that the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects the biological system (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the test wells.

Stability Assessment

The stability of the formulated compound is critical for ensuring the reliability of biological data.[9] A preliminary stability assessment should be performed.

ParameterConditionSuggested Time PointsAnalysis Method
Freeze-Thaw Stability -20°C to room temperature1, 3, 5 cyclesHPLC-UV
Short-Term Stability in Assay Buffer Room Temperature & 37°C0, 2, 4, 8, 24 hoursHPLC-UV
Long-Term Storage Stability -20°C & -80°C1, 3, 6 monthsHPLC-UV

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in these application notes.

G cluster_prep Stock Solution Preparation weigh Weigh 1.59 mg of Compound add_dmso Add 1.0 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store

Caption: Workflow for preparing a 10 mM stock solution.

G cluster_dilution Serial Dilution for Assays stock 10 mM Stock in DMSO intermediate Intermediate Dilution (e.g., 100 µM in Buffer) stock->intermediate serial Serial Dilutions in Assay Buffer intermediate->serial assay Add to Assay Plate serial->assay

Caption: Workflow for preparing working solutions.

Potential Biological Applications

Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities, making this compound a candidate for screening in various therapeutic areas.[2][3]

  • Enzyme Inhibition: The carboxylic acid moiety can interact with metal ions in the active sites of enzymes.[2]

  • Anti-inflammatory Activity: Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[1]

  • Antimicrobial and Anticancer Activity: Some nicotinic acid derivatives have shown potential as antimicrobial and anticancer agents.[10][11]

The following diagram illustrates a hypothetical signaling pathway where a pyridine carboxylic acid derivative might act as an inhibitor.

G cluster_pathway Hypothetical Enzyme Inhibition Pathway pathway_node pathway_node Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor 5,6-Difluoropyridine-3- carboxylic Acid Inhibitor->Kinase2

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion

The successful application of this compound in biological research hinges on its appropriate formulation. The protocols and data presented in these application notes provide a solid foundation for researchers to develop a robust formulation strategy, ensuring the generation of high-quality and reproducible results in their screening campaigns. It is imperative to perform compound-specific solubility and stability tests to refine these general guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Difluoropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5,6-difluoropyridine-3-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the hydrolysis of 3-cyano-5,6-difluoropyridine, a common synthetic route.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the hydrolysis of 3-cyano-5,6-difluoropyridine can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Hydrolysis: The conversion of the nitrile group to a carboxylic acid may not be going to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material. Using a stronger base or a higher concentration of the acid or base catalyst can also drive the reaction forward.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. A common side reaction is the formation of the corresponding amide intermediate (5,6-difluoropyridine-3-carboxamide).

    • Solution: While the amide is an intermediate, harsh reaction conditions can sometimes lead to its accumulation or degradation. A two-step hydrolysis, where the nitrile is first converted to the amide, which is then isolated and subsequently hydrolyzed to the carboxylic acid, can sometimes provide better overall yields and purity.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst concentration is critical.

    • Solution: Experiment with different solvent systems. While aqueous conditions are typical for hydrolysis, the addition of a co-solvent might be necessary depending on the specific reagents used. A systematic optimization of the reaction temperature and catalyst concentration should be performed.

Q2: I am observing significant amounts of an intermediate amide in my final product. How can I promote complete hydrolysis to the carboxylic acid?

A2: The presence of the amide intermediate (5,6-difluoropyridine-3-carboxamide) indicates that the hydrolysis is not complete. To drive the reaction to the carboxylic acid, consider the following:

  • Extended Reaction Time and/or Increased Temperature: The hydrolysis of the amide to the carboxylic acid often requires more forcing conditions than the initial hydrolysis of the nitrile to the amide. Increase the reflux time and/or the reaction temperature.

  • Stronger Hydrolytic Conditions: If using basic hydrolysis, switch to a more concentrated solution of a stronger base like sodium hydroxide or potassium hydroxide. For acidic hydrolysis, a more concentrated strong acid such as sulfuric acid or hydrochloric acid can be employed.

Q3: The purity of my final product is low after workup. What are the likely impurities and how can I improve the purification process?

A3: Common impurities can include unreacted starting material (3-cyano-5,6-difluoropyridine), the intermediate amide, and potential byproducts from side reactions.

  • Purification Strategy:

    • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid product. After the reaction, acidify the mixture to protonate the carboxylic acid, causing it to precipitate if its solubility in the aqueous acidic solution is low. Alternatively, extract the product into an organic solvent. Then, wash the organic layer with a basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt, which will move to the aqueous layer. The aqueous layer can then be separated and re-acidified to precipitate the pure carboxylic acid.

    • Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, polar solvents are often suitable. Consider solvents like water, ethanol, or mixtures of ethanol and water.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is through the hydrolysis of 3-cyano-5,6-difluoropyridine. This transformation can be achieved under either acidic or basic conditions.

Q2: What are the typical reaction conditions for the basic hydrolysis of 3-cyano-5,6-difluoropyridine?

A2: While specific conditions can vary, a general procedure involves heating a mixture of 3-cyano-5,6-difluoropyridine with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures, often at reflux, for several hours.

Q3: What are the typical reaction conditions for the acidic hydrolysis of 3-cyano-5,6-difluoropyridine?

A3: Acidic hydrolysis is generally performed by heating the cyanopyridine with a strong mineral acid like concentrated sulfuric acid or hydrochloric acid. The reaction mixture is typically heated for an extended period to ensure complete conversion of both the nitrile and the intermediate amide to the carboxylic acid.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The progress of the reaction can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material and a pure standard of the product (if available), you can determine the extent of the conversion.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: The choice of recrystallization solvent depends on the impurity profile. For polar compounds like this compound, polar solvents are generally a good starting point. Water, ethanol, or a mixture of the two are often effective. It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific product.

Experimental Protocols

General Protocol for Basic Hydrolysis of a Cyanopyridine:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting cyanopyridine with an aqueous solution of sodium hydroxide (typically 2-4 molar equivalents).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for the desired reaction time (e.g., 4-24 hours).

  • Monitoring: Periodically take small aliquots of the reaction mixture to monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a concentrated acid (e.g., HCl) to a pH of approximately 2-3.

  • Isolation: The carboxylic acid product may precipitate upon acidification. If so, collect the solid by vacuum filtration and wash it with cold water. If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the collected solid or the organic extracts over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Data Presentation

The following table summarizes typical parameters that can be optimized for the synthesis of this compound via hydrolysis of 3-cyano-5,6-difluoropyridine. Optimal values will need to be determined experimentally.

ParameterTypical RangeNotes
Base (for basic hydrolysis) NaOH, KOH2 - 5 equivalents
Acid (for acidic hydrolysis) H₂SO₄, HClConcentrated
Solvent Water, Water/Co-solventCo-solvent may be needed for solubility
Temperature 80 - 120 °CReflux is common
Reaction Time 4 - 48 hoursMonitor for completion
Yield VariableHighly dependent on optimized conditions

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A 1. Reaction Setup (3-cyano-5,6-difluoropyridine + Acid/Base) B 2. Hydrolysis (Heating/Reflux) A->B Heat C 3. Reaction Monitoring (TLC/HPLC) B->C Sample C->B Continue Reaction D 4. Quenching & Acidification C->D Reaction Complete E 5. Isolation (Filtration or Extraction) D->E F 6. Purification (Recrystallization) E->F G Final Product (this compound) F->G

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Incomplete Hydrolysis Start->Cause1 Cause2 Side Reactions (e.g., Amide Formation) Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Sol1 Increase Time/Temp Use Stronger Reagents Cause1->Sol1 Sol2 Two-Step Hydrolysis Cause2->Sol2 Sol3 Optimize Solvent, Temp, & Concentration Cause3->Sol3

Caption: Troubleshooting logic for addressing low reaction yield.

Technical Support Center: Purification of Fluorinated Pyyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of fluorinated pyridine carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated pyridine carboxylic acids challenging to purify?

A1: The purification of fluorinated pyridine carboxylic acids presents a unique set of challenges due to the influence of the fluorine atom on the molecule's physicochemical properties. The high electronegativity of fluorine can significantly alter the acidity (pKa) and lipophilicity (logD) of the compound compared to its non-fluorinated analogs.[1] This can lead to unexpected solubility profiles, difficulty in separating from structurally similar impurities, and potential for unwanted side reactions under certain purification conditions.

Q2: What are the most common impurities encountered during the purification of these compounds?

A2: Common impurities often originate from the synthetic route and can include:

  • Unreacted starting materials and intermediates: Incomplete reactions can lead to the presence of precursors in the crude product.[2]

  • Positional isomers: The synthesis of substituted pyridines can sometimes yield a mixture of isomers which can be difficult to separate due to very similar physical properties.

  • Byproducts from side reactions: The reactivity of the pyridine ring and the functional groups can lead to the formation of undesired products.

  • Residual solvents: Solvents used in the reaction or initial work-up may be retained in the product.

  • Water: The hygroscopic nature of pyridine compounds can lead to the presence of water, which can affect crystallization and chromatographic behavior.

Q3: How does the position of the fluorine atom on the pyridine ring affect purification?

A3: The position of the fluorine atom has a significant impact on the electronic properties of the pyridine ring and the acidity of the carboxylic acid. Fluorine's strong electron-withdrawing effect can lower the pKa of the carboxylic acid and the basicity of the pyridine nitrogen.[1] This change in pKa is crucial for developing effective acid-base extraction and ion-exchange chromatography methods. The position of the fluorine also influences the molecule's dipole moment and crystal packing, which are important considerations for recrystallization.

Q4: Can fluorinated pyridine carboxylic acids degrade during purification?

A4: Yes, degradation is possible under certain conditions. One potential degradation pathway is decarboxylation, which can be induced by heat.[3][4][5] The stability of the compound towards decarboxylation can be influenced by the substitution pattern on the pyridine ring. It is crucial to be mindful of the temperature used during distillation and recrystallization.

Troubleshooting Guides

Issue 1: Poor Separation in Reversed-Phase HPLC

Q: I am observing poor peak shape (tailing or fronting) and co-elution with impurities during the reversed-phase HPLC purification of my fluorinated pyridine carboxylic acid. What can I do to improve the separation?

A: Poor peak shape and co-elution in reversed-phase HPLC for these compounds are often related to interactions with the stationary phase and ionization of the acidic and basic functional groups.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of both the carboxylic acid and the pyridine nitrogen is pH-dependent.

    • Low pH (e.g., pH 2-3): Adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the pyridine nitrogen and suppress the ionization of the carboxylic acid. This can improve peak shape by reducing interactions with residual silanols on the silica-based stationary phase.

    • Mid-range pH: Operating at a pH between the pKa of the carboxylic acid and the pKa of the pyridinium ion can lead to zwitterionic species, which may have poor retention and peak shape. This pH range should generally be avoided.

  • Use of Ion-Repelling Agents: Fluorinated carboxylic acids like TFA, pentafluoropropionic acid (PFPA), or heptafluorobutyric acid (HFBA) can be used as "ion repelling agents" in the mobile phase.[6][7] These agents can improve peak symmetry for acidic analytes.[6]

  • Solvent Selection: Varying the organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation.

  • Column Selection: Consider using a different stationary phase. A C18 column is a good starting point, but for highly polar compounds, a polar-embedded or AQ-type C18 column might provide better retention and peak shape. For separating isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) column could offer different selectivity.

Issue 2: Difficulty in Removing a Structurally Similar Impurity by Recrystallization

Q: I have a persistent impurity with a similar structure to my desired fluorinated pyridine carboxylic acid that I cannot remove by recrystallization. What should I try?

A: Removing structurally similar impurities by recrystallization can be challenging due to similar solubility profiles.

Troubleshooting Steps:

  • Solvent Screening: A systematic solvent screen is crucial.[8] The ideal solvent will dissolve the desired compound well at elevated temperatures but poorly at room temperature, while the impurity remains in solution or does not dissolve at all.[8]

    • Try a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane).

    • Consider solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to fine-tune the solubility.[9]

  • pH Adjustment during Recrystallization: The solubility of your amphoteric compound is highly pH-dependent.

    • Try crystallizing from an acidic or basic solution. By adjusting the pH, you can selectively protonate or deprotonate your compound and the impurity, which may lead to a significant difference in their solubilities.

  • Alternative Purification Technique: If recrystallization is ineffective, consider another purification method.

    • Chromatography: Preparative HPLC or flash column chromatography may provide the necessary resolution.

    • Acid-Base Extraction: A carefully designed liquid-liquid extraction sequence exploiting the pKa differences between your product and the impurity can be very effective.[10][11]

Issue 3: Product Loss or No Crystallization During Recrystallization

Q: I am either losing a significant amount of my product or it is not crystallizing at all after dissolving it in the hot solvent. What is going wrong?

A: This is a common issue in recrystallization, often related to using too much solvent or the compound being too soluble in the chosen solvent at low temperatures.

Troubleshooting Steps:

  • Reduce Solvent Volume: The most common reason for low recovery is using an excessive amount of solvent.[12] Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Induce Crystallization: If crystals do not form upon cooling, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites.

    • Seeding: Add a small crystal of the pure product to the solution to initiate crystallization.

    • Cooling: Ensure the solution is cooled slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.

  • Change the Solvent System: If the compound is too soluble even at low temperatures, the chosen solvent is not suitable. Select a solvent in which the compound is less soluble, or use an anti-solvent system. In an anti-solvent system, the compound is dissolved in a solvent in which it is soluble, and then a second solvent (the anti-solvent) in which the compound is insoluble is slowly added until the solution becomes cloudy, indicating the onset of precipitation.

Data Presentation

Table 1: Impact of Fluorination on the pKa of Pyridine Carboxylic Acids

CompoundpKa (Carboxylic Acid)pKa (Pyridine Nitrogen)Reference
Nicotinic Acid4.852.07General Literature
2-Fluoronicotinic Acid~3.5~0.5Estimated based on trends[1]
6-Fluoronicotinic Acid~4.0~1.0Estimated based on trends[1]
5-Fluoronicotinic Acid~4.3~1.5Estimated based on trends[1]

Note: The pKa values for fluorinated analogs are estimates based on the general trend that fluorine substitution lowers the pKa of both the carboxylic acid and the pyridine nitrogen. Actual values may vary.

Table 2: Influence of Fluorination on Lipophilicity (logD at pH 7.4)

Compound FeatureEffect of FluorinationGeneral TrendReference
Increased number of fluorine atomsGenerally increases logDMore lipophilic[1]
Position of fluorineCan have a non-intuitive effect on logDContext-dependent[1]

Note: This table provides a general trend. The actual change in logD is highly dependent on the specific molecule and the position of the fluorine atom.[1]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude fluorinated pyridine carboxylic acid. Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is not suitable. Heat the mixture to the solvent's boiling point. If the solid dissolves, the solvent is potentially suitable. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.[9]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base like sodium bicarbonate. This will deprotonate the carboxylic acid, transferring it to the aqueous layer as its sodium salt, while less acidic impurities may remain in the organic layer. Separate the layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to a pH where the carboxylic acid is fully protonated and precipitates out of solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Note: The choice of base for extraction should be guided by the pKa of the fluorinated pyridine carboxylic acid. A stronger base like sodium carbonate or sodium hydroxide may be needed if the acidity of the carboxylic acid is significantly reduced.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Fluorinated Pyridine Carboxylic Acid recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography (Flash or HPLC) crude_product->chromatography extraction Acid-Base Extraction crude_product->extraction purity_check Purity & Identity Check (NMR, LC-MS, mp) recrystallization->purity_check chromatography->purity_check extraction->purity_check

Caption: General experimental workflow for the purification of fluorinated pyridine carboxylic acids.

troubleshooting_logic start Purification Challenge Identified is_separation_issue Is it a separation issue (e.g., co-elution)? start->is_separation_issue is_yield_issue Is it a yield issue (e.g., low recovery)? is_separation_issue->is_yield_issue No optimize_chromatography Optimize Chromatography (pH, solvent, column) is_separation_issue->optimize_chromatography Yes is_purity_issue Is the final product impure? is_yield_issue->is_purity_issue No check_solvent_volume Reduce Solvent Volume is_yield_issue->check_solvent_volume Yes repeat_purification Repeat Purification Step is_purity_issue->repeat_purification Yes characterize_impurity Characterize Impurity (NMR, MS) is_purity_issue->characterize_impurity If still impure optimize_chromatography->is_purity_issue try_extraction Attempt Acid-Base Extraction optimize_chromatography->try_extraction optimize_recrystallization Optimize Recrystallization (solvent, pH) optimize_recrystallization->try_extraction induce_crystallization Induce Crystallization (scratch, seed) check_solvent_volume->induce_crystallization induce_crystallization->is_purity_issue repeat_purification->characterize_impurity

Caption: Troubleshooting decision-making for purification challenges.

References

Technical Support Center: Synthesis of 5,6-Difluoropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of 5,6-difluoropyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method reported in the literature is the regioselective ortho-lithiation of 2,3-difluoropyridine, followed by carboxylation with carbon dioxide. This approach leverages the directing effect of the fluorine and nitrogen atoms to achieve lithiation at the C4 position, which after carboxylation and workup, yields the desired product.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound via lithiation?

A2: The main side reactions of concern are:

  • Formation of the regioisomeric 4-carboxylic acid: Lithiation at the C4 position of 2,3-difluoropyridine can also occur, leading to the formation of 2,3-difluoropyridine-4-carboxylic acid upon carboxylation.

  • "Halogen Dance" rearrangement: This is a phenomenon where the lithium-halogen exchange can lead to the migration of the lithium atom to a different position on the pyridine ring, resulting in a mixture of carboxylated isomers.

  • Nucleophilic addition of the organolithium reagent: The organolithium base (e.g., n-BuLi, LDA) can act as a nucleophile and add to the pyridine ring, leading to undesired byproducts. This is more likely to occur at elevated temperatures.

  • Incomplete carboxylation: If the reaction with carbon dioxide is not efficient, unreacted lithiated intermediates will be quenched during workup, leading to the recovery of the starting material, 2,3-difluoropyridine.

Q3: How can I minimize the formation of the 4-carboxy regioisomer?

A3: The regioselectivity of the lithiation is highly dependent on the reaction conditions. To favor the formation of the desired this compound (via C4-lithiation of 2,3-difluoropyridine), careful control of the following is crucial:

  • Base: Lithium diisopropylamide (LDA) is often preferred over n-butyllithium (n-BuLi) as it is a stronger base and less prone to nucleophilic addition.

  • Temperature: The lithiation reaction should be carried out at very low temperatures, typically -78 °C, to enhance kinetic control and favor the thermodynamically more stable lithiated intermediate.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a commonly used solvent. The purity and dryness of the solvent are critical for the success of the reaction.

Q4: What are the best practices for the carboxylation step?

A4: To ensure efficient carboxylation and minimize side reactions:

  • High-purity CO2: Use a stream of dry carbon dioxide gas or freshly crushed dry ice. Ensure the CO2 is free of moisture.

  • Efficient quenching: Introduce the carbon dioxide to the cold (-78 °C) solution of the lithiated intermediate. A rapid and efficient quench is necessary to trap the desired intermediate before it can undergo side reactions.

  • Vigorous stirring: Maintain vigorous stirring during the addition of CO2 to ensure good mixing and efficient reaction.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no yield of the desired product Incomplete lithiation- Ensure the organolithium reagent is fresh and properly titrated. - Use a freshly prepared solution of LDA. - Verify the dryness of all glassware, solvents, and reagents. Moisture will quench the organolithium reagent.
Incomplete carboxylation- Use a large excess of high-purity, dry carbon dioxide. - Ensure efficient quenching by adding the lithiated species to a slurry of dry ice in THF or by bubbling dry CO2 gas through the solution at a high flow rate.
Degradation of the organolithium reagent- Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. - Keep the reaction temperature at or below -78 °C until the carboxylation step.
Presence of significant amounts of the 4-carboxy regioisomer Suboptimal lithiation conditions- Switch to a bulkier or less nucleophilic base like LDA or lithium tetramethylpiperidide (LiTMP). - Strictly maintain the reaction temperature at -78 °C during lithiation. - Consider the use of additives that can influence regioselectivity, if reported in the literature for similar systems.
Formation of a complex mixture of byproducts "Halogen Dance" rearrangement- Use shorter reaction times for the lithiation step. - Maintain a very low temperature throughout the lithiation.
Nucleophilic addition of the organolithium reagent- Use a non-nucleophilic base like LDA. - Avoid allowing the reaction to warm up before the carboxylation step.
Difficulty in isolating the pure product Incomplete separation from starting material or isomers- Optimize the pH adjustment during the aqueous workup to selectively precipitate the desired carboxylic acid. - Employ careful recrystallization from a suitable solvent system. - Consider column chromatography on silica gel, although this can be challenging with carboxylic acids. Esterification of the crude product mixture can sometimes facilitate chromatographic separation.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via lithiation of 2,3-difluoropyridine is provided below. This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Synthesis of this compound

Materials:

  • 2,3-Difluoropyridine

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of LDA solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation of 2,3-difluoropyridine: To the freshly prepared LDA solution, add a solution of 2,3-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: Quench the reaction by pouring the cold lithiated pyridine solution onto a vigorously stirred slurry of freshly crushed dry ice in anhydrous THF. Alternatively, bubble a rapid stream of dry carbon dioxide gas through the solution for an extended period. Allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench the reaction mixture with water. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to pH 2-3 with concentrated HCl.

  • Isolation: Extract the acidified aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure product.

Data Presentation

Table 1: Regioselectivity of 2,3-Difluoropyridine Carboxylation under Different Conditions (Illustrative Data)

EntryBaseTemperature (°C)Lithiation Time (h)Ratio of 5,6-difluoro-3-COOH : 2,3-difluoro-4-COOH
1n-BuLi-7813 : 1
2LDA-781>10 : 1
3LDA-4015 : 1
4LDA-7848 : 1

Note: The data in this table is illustrative and intended to show general trends. Actual results may vary.

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Reactions

Caption: Synthetic pathway to this compound and major side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Verify Reaction Conditions conditions_ok Conditions Correct? check_conditions->conditions_ok check_workup Review Workup and Purification workup_ok Workup Optimized? check_workup->workup_ok reagent_ok->check_conditions Yes optimize_lithiation Optimize Lithiation: - Titrate base - Ensure dryness reagent_ok->optimize_lithiation No conditions_ok->check_workup Yes optimize_carboxylation Optimize Carboxylation: - Use excess dry CO2 - Efficient quench conditions_ok->optimize_carboxylation No optimize_purification Optimize Purification: - pH adjustment - Recrystallization workup_ok->optimize_purification No end Improved Yield workup_ok->end Yes optimize_lithiation->check_reagents optimize_carboxylation->check_conditions optimize_purification->check_workup

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Technical Support Center: Stability of 5,6-Difluoropyridine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5,6-difluoropyridine-3-carboxylic acid and its derivatives during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound and its derivatives?

A1: The stability of this compound and its derivatives can be influenced by several factors, including:

  • pH: Extreme acidic or basic conditions can catalyze hydrolysis of derivatives, particularly esters and amides. The pyridine nitrogen also influences the molecule's properties depending on the pH.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2][3] It is crucial to store these compounds in a cool environment.

  • Light: Exposure to UV or visible light can lead to photodegradation.[4][5] The pyridine ring contains chromophores that can absorb light, potentially leading to decomposition.

  • Oxidizing Agents: The pyridine ring and carboxylic acid functional group may be susceptible to oxidation.

  • Moisture: The presence of water can facilitate hydrolysis, especially for derivatives like esters and amides.[6]

Q2: What are the recommended storage conditions for this compound and its derivatives?

A2: To ensure maximum stability, these compounds should be stored in a cool, dry, and dark place.[2][7][8] It is recommended to keep them in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q3: What are the potential degradation pathways for derivatives of this compound?

A3: Based on the functional groups present, several degradation pathways are possible:

  • Hydrolysis: Ester and amide derivatives can hydrolyze to the parent carboxylic acid and the corresponding alcohol or amine. This can be catalyzed by acid or base.[6][9][10]

  • Decarboxylation: While generally stable, pyridine carboxylic acids can undergo decarboxylation under certain conditions, such as high heat.

  • Photodegradation: Light exposure can lead to complex degradation pathways, potentially involving the pyridine ring.[4][11]

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide.

Q4: How can I monitor the stability of my this compound derivative?

A4: A stability-indicating analytical method is crucial for monitoring the compound's integrity. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[12][13][14][15][16] A validated stability-indicating method can separate the parent compound from its degradation products, allowing for accurate quantification of both over time. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify unknown degradation products.[17]

Troubleshooting Guides

Issue 1: Rapid Degradation of Compound in Solution

Q: I dissolved my this compound ester derivative in a solvent for my experiment, but I am observing rapid degradation. What could be the cause?

A: Rapid degradation in solution is often due to solvent effects, pH, or exposure to light. Consider the following:

  • Solvent Choice: Ensure the solvent is dry and free of acidic or basic impurities. Protic solvents like methanol or ethanol could potentially participate in transesterification if a catalyst is present.

  • pH of the Medium: If you are using an aqueous buffer, the pH can significantly impact the stability of ester derivatives. Esters are generally most stable at a slightly acidic pH (around 4-6).[1]

  • Light Exposure: Protect your solution from light by using amber vials or covering the container with aluminum foil.[5]

  • Temperature: Perform your experiments at the lowest feasible temperature to slow down potential degradation reactions.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis After Storage

Q: After storing my compound for a few weeks, I see new peaks in my HPLC chromatogram. What are these, and how can I prevent their formation?

A: The appearance of new peaks suggests that your compound is degrading.

  • Identify the Degradants: Use LC-MS to determine the mass of the new peaks. A common degradation product for an ester derivative would be the parent carboxylic acid.

  • Review Storage Conditions:

    • Was the container tightly sealed? Moisture from the air can cause hydrolysis.

    • Was the compound protected from light?

    • Was the storage temperature appropriate?

  • Prevention:

    • Store the compound as a solid in a desiccator in a cool, dark place.

    • If you need to store it in solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C). Prepare solutions fresh whenever possible.

Issue 3: Inconsistent Results in Biological Assays

Q: I am getting inconsistent results with my this compound derivative in my biological assays. Could this be related to stability?

A: Yes, compound instability is a common cause of inconsistent biological data.

  • Stability in Assay Buffer: The pH, temperature, and components of your assay buffer can cause degradation over the course of the experiment. Perform a stability study of your compound in the assay buffer under the same conditions as your experiment.

  • Stock Solution Stability: How old is your stock solution? It is advisable to prepare fresh stock solutions from solid material regularly. If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles.

  • Adsorption to Plastics: Some compounds can adsorb to the plasticware used in assays. Consider using low-adhesion microplates or glass vials.

Data Presentation

The following tables provide illustrative data on the potential stability of a hypothetical this compound ester derivative under forced degradation conditions. This data is for guidance only and should be confirmed experimentally.

Table 1: Illustrative Forced Degradation of a this compound Ester Derivative

Stress ConditionTimeTemperature% Degradation (Illustrative)Major Degradation Product
0.1 M HCl24 h60°C15%This compound
0.1 M NaOH4 h25°C25%This compound
3% H₂O₂24 h25°C5%Oxidized impurities
Heat (Solid)48 h80°C<2%-
Photolytic (Solution)24 h25°C10%Various photoproducts

Table 2: Recommended Storage Conditions and Incompatibilities

ParameterRecommendationRationale
Storage Form SolidMore stable than solutions.
Temperature 2-8°C or -20°CReduces the rate of degradation.[2]
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Light Protect from light (Amber vial)Prevents photodegradation.[5]
Incompatibilities Strong acids, strong bases, oxidizing agentsCan cause rapid decomposition.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of a this compound derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours. Analyze the samples by HPLC.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in quartz cuvettes) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18][19] A control sample should be wrapped in aluminum foil to exclude light. Analyze both samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to elute the compound and its more non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound and its expected degradation products have good absorbance (e.g., 270 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[12]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 25°C) prep->base Expose to Stress oxid Oxidation (3% H₂O₂, 25°C) prep->oxid Expose to Stress therm Thermal Stress (Solid & Solution) prep->therm Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Impurity Identification hplc->lcms If unknown peaks quant Quantify Degradation hplc->quant path Identify Degradation Pathways lcms->path quant->path

Caption: Experimental workflow for forced degradation studies.

troubleshooting_workflow start Compound Instability Observed q1 In what state is the instability observed? start->q1 solid Solid State q1->solid Solid solution In Solution q1->solution Solution q2_solid Check Storage Conditions solid->q2_solid q2_solution Check Solution Parameters solution->q2_solution improper_storage Improper Storage: - High Temperature - Light Exposure - Moisture q2_solid->improper_storage Yes proper_storage Store in cool, dark, dry place under inert atmosphere improper_storage->proper_storage Solution solvent_issue Solvent/pH Issue: - Reactive Solvent - Incorrect pH - Impurities q2_solution->solvent_issue Solvent/pH light_temp_issue Light/Temperature Issue: - Exposure to Light - High Temperature q2_solution->light_temp_issue Light/Temp optimize_solution Optimize Solution: - Use dry, aprotic solvent - Buffer to optimal pH - Protect from light - Lower temperature solvent_issue->optimize_solution Solution light_temp_issue->optimize_solution Solution

Caption: Troubleshooting guide for compound instability.

References

Technical Support Center: Enhancing the Biological Activity of 5,6-Difluoropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the biological activity of 5,6-difluoropyridine-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies to enhance the biological activity of this compound?

The primary strategies to enhance the biological activity of this compound involve structural modifications to optimize its interaction with biological targets and improve its pharmacokinetic profile. Key approaches include:

  • Amide Bond Formation: The carboxylic acid moiety can be coupled with a diverse range of amines to generate a library of amide derivatives. This is a common and effective method to explore the structure-activity relationship (SAR) and identify compounds with improved potency.[1][2]

  • Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group can be a source of metabolic instability and poor membrane permeability.[3][4] Replacing it with a bioisostere, a functional group with similar physicochemical properties, can mitigate these issues while maintaining or improving biological activity.[5][6] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.[3][6]

  • Substitution on the Pyridine Ring: The pyridine ring itself offers positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties to enhance binding affinity to a target.[7][8]

  • Fragment-Based Linking: this compound can serve as a molecular fragment that can be linked to other small molecules or fragments to create novel compounds with enhanced biological activity.[9][10]

Q2: Why is my amide coupling reaction yielding a low amount of product?

Low yields in amide coupling reactions can be attributed to several factors:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally slow. An activating agent is required to convert the carboxylic acid into a more reactive intermediate.[2] Ensure you are using an appropriate coupling reagent.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced.

  • Reaction Conditions: Suboptimal reaction conditions such as temperature, solvent, and pH can negatively impact the yield. For instance, some coupling reagents are moisture-sensitive.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide.

Q3: How do I choose the right bioisostere for my application?

The selection of a suitable bioisostere is context-dependent and often requires screening a panel of options.[3] Key considerations include:

  • Acidity (pKa): The pKa of the bioisostere should ideally mimic that of the carboxylic acid to maintain key interactions with the biological target. For example, tetrazoles have a pKa similar to carboxylic acids.[6]

  • Physicochemical Properties: Consider the impact of the bioisostere on properties like lipophilicity (LogP) and membrane permeability.[6]

  • Metabolic Stability: Choose a bioisostere that is less prone to metabolic liabilities, such as the formation of reactive acyl glucuronides associated with some carboxylic acids.[5][11]

  • Synthetic Accessibility: The ease of synthesizing the bioisosteric analog is a practical consideration.

Troubleshooting Guides

Guide 1: Poor Solubility of a Synthesized Derivative
Symptom Possible Cause Suggested Solution
The purified compound precipitates out of solution during biological assays.The derivative is too lipophilic or has poor aqueous solubility.- Modify the derivative to include more polar functional groups. - Consider formulating the compound with solubilizing agents (e.g., DMSO, cyclodextrins), ensuring the vehicle is compatible with the biological assay. - If the compound has an ionizable group, adjust the pH of the buffer to improve solubility.
The compound is difficult to dissolve in common organic solvents for purification.The compound may have strong intermolecular interactions, such as hydrogen bonding.- Try a wider range of solvents, including more polar aprotic solvents like DMF or DMSO. - Gentle heating may aid in dissolution. - For purification, consider alternative techniques like preparative HPLC if column chromatography is problematic.
Guide 2: Loss of Biological Activity After Modification
Symptom Possible Cause Suggested Solution
The newly synthesized amide or bioisosteric analog shows significantly reduced or no activity compared to the parent carboxylic acid.The carboxylic acid group is essential for binding to the target, potentially through a key hydrogen bond or ionic interaction.[12]- Re-evaluate the necessity of the carboxylic acid pharmacophore. - If modification is still desired, try smaller or more conservative changes to the amine portion of the amide. - Consider bioisosteres that more closely mimic the charge and hydrogen bonding capacity of a carboxylic acid, such as a tetrazole.
A substitution on the pyridine ring leads to a loss of activity.The substituent may be sterically clashing with the binding pocket or altering the electronic properties of the pyridine ring in an unfavorable way.- Conduct a systematic SAR study with a range of substituents (e.g., small vs. bulky, electron-donating vs. electron-withdrawing) to understand the requirements of the binding site. - Utilize computational modeling or docking studies to predict favorable and unfavorable interactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a common method for synthesizing amides from a carboxylic acid and an amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents
Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC NHS or Sulfo-NHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, good for aqueous media.Racemization (can be suppressed by NHS), side reactions with nucleophiles.
HATU NoneDIPEADMF, DCM1-4 hours70-98%Fast reaction times, low racemization, high yields.Can be expensive, potential for guanidinium-related side products.
T3P® NonePyridine or other non-nucleophilic baseEtOAc, THF, DCM1-8 hours75-99%Low epimerization, easy workup, environmentally benign byproducts.Requires careful handling as it is a viscous liquid.

Data compiled from information in[1][2][13].

Table 2: Physicochemical Properties of Carboxylic Acid and Common Bioisosteres
Functional GroupStructureTypical pKaGeneral Characteristics
Carboxylic Acid R-COOH4-5Acidic, can form strong hydrogen bonds.
1H-Tetrazole R-CN₄H~4.5-4.9Acidic, planar, metabolically more stable than many carboxylic acids.[6]
Hydroxamic Acid R-CONHOH~8-9Moderately acidic, strong metal-chelating properties.[5]
Sulfonamide R-SO₂NH₂~10Less acidic than carboxylic acids, can act as a hydrogen bond donor.

Data compiled from information in[5][6].

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_workup Step 3: Work-up and Purification start Dissolve Carboxylic Acid, HATU, and DIPEA in DMF activate Stir for 15-30 min at Room Temperature start->activate Pre-activation add_amine Add Amine activate->add_amine react Stir for 1-4 hours at Room Temperature add_amine->react Amide Formation workup Aqueous Wash (LiCl, HCl, NaHCO3, Brine) react->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

decision_tree start Goal: Enhance Biological Activity q1 Is the carboxylic acid group essential for activity? start->q1 a1_yes Strategy: Derivatize via Amide Coupling q1->a1_yes Yes a1_no Strategy: Bioisosteric Replacement q1->a1_no No / Unknown explore_amines explore_amines a1_yes->explore_amines Explore diverse amine library to probe SAR explore_bioisosteres explore_bioisosteres a1_no->explore_bioisosteres Screen a panel of bioisosteres (e.g., Tetrazole, Hydroxamic Acid)

Caption: Decision tree for selecting a modification strategy.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Signal inhibitor 5,6-Difluoropyridine-3-Carboxylic Acid Derivative (Inhibitor) inhibitor->kinase1 Inhibition kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->response Gene Expression

Caption: Conceptual signaling pathway illustrating a potential mechanism of action.

References

troubleshooting low yield in fluorination of pyridine rings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluorination of Pyridine Rings

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the fluorination of pyridine rings, with a focus on improving reaction yields.

Troubleshooting Guide: Low Reaction Yield

Question 1: My nucleophilic aromatic substitution (SNAr) fluorination is giving a low yield. What are the common causes and how can I fix it?

Low yields in SNAr fluorination of pyridines are often traced back to the choice of leaving group, reaction conditions, or the fluoride source.

Possible Causes & Solutions:

  • Poor Leaving Group: The efficiency of the leaving group is critical. For halopyridines, the reactivity order is F > Cl > Br. While it seems counterintuitive, the C-F bond, despite its strength, makes the attached carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[1] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[2]

    • Solution: If you are using a chloropyridine, consider synthesizing the corresponding fluoropyridine to use as the substrate for substitution with other nucleophiles. If you are substituting a different group, such as a nitro group, ensure it is sufficiently activated. The nitro group can be an effective leaving group in these reactions.[3][4]

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role.

    • Solution: SNAr reactions often require elevated temperatures to proceed efficiently. For the synthesis of methyl 3-fluoropyridine-4-carboxylate from its nitro-analogue, heating to 120 °C in DMSO was necessary.[3] Use a dry, polar aprotic solvent like DMSO, DMF, or acetonitrile to effectively solvate the fluoride salt and facilitate the reaction.

  • Ineffective Fluoride Source: The choice and handling of the fluoride salt are crucial.

    • Solution: Cesium fluoride (CsF) is often more effective than potassium fluoride (KF) due to its higher solubility. Ensure the fluoride salt is anhydrous, as water can hydrate the fluoride ion, reducing its nucleophilicity.

  • Moisture in the Reaction: Water can deactivate the fluoride nucleophile.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am experiencing low yield with an electrophilic fluorination using Selectfluor. What should I check?

Selectfluor is a versatile electrophilic fluorinating agent, but its reactivity is sensitive to the reaction environment.[5]

Possible Causes & Solutions:

  • Incorrect Solvent System: The reaction medium is critical for the success of electrophilic fluorinations.

    • Solution: Acetonitrile is a commonly used solvent.[5] For certain substrates, like 2-aminopyridines, a co-solvent system of water and chloroform has been shown to be effective.[5][6] Always check the compatibility of Selectfluor with your chosen solvent, as it can react exothermically with solvents like DMF or pyridine.[5]

  • Absence of a Necessary Additive: Some reactions require an acid or base to proceed.

    • Solution: The presence of a base may be necessary to deprotonate the substrate or neutralize acidic byproducts. Conversely, for some substrates, acidic conditions are required. Review literature for similar substrates to determine if an additive is needed.

  • Degraded Reagent: Selectfluor should be stored properly to maintain its reactivity.

    • Solution: Ensure your Selectfluor has been stored in a cool, dry place, away from moisture. If in doubt, use a freshly opened bottle of the reagent.

  • Substrate Deactivation: Pyridine rings with multiple electron-withdrawing groups can be too deactivated for efficient electrophilic fluorination.[2]

    • Solution: If your substrate is highly electron-deficient, consider alternative strategies. It may be necessary to use a more powerful fluorinating agent or switch to a nucleophilic fluorination approach if a suitable precursor can be synthesized.

Question 3: My fluorination reaction is producing multiple isomers, leading to a low yield of the desired product. How can I improve regioselectivity?

Poor regioselectivity is a common issue when multiple C-H bonds on the pyridine ring are susceptible to fluorination.[5]

Possible Causes & Solutions:

  • Multiple Reactive Sites: The electronic and steric properties of substituents on the pyridine ring influence the position of fluorination.

    • Solution 1: Exploit Directing Groups: Existing functional groups can direct the fluorination to a specific position. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[5]

    • Solution 2: Change the Fluorination Method: The choice of fluorinating agent and mechanism can dramatically alter the regioselectivity. For instance, C-H fluorination with AgF₂ shows a strong preference for the position adjacent to the nitrogen atom.[7] In contrast, methods involving Zincke imine intermediates can be used to achieve C3/C5-fluorination.[8][9]

  • Incorrect Fluorinating Reagent: Different reagents exhibit different selectivities.

    • Solution: Switching between electrophilic fluorinating agents (e.g., Selectfluor, NFSI) or using a different fluorination strategy entirely (e.g., nucleophilic substitution) can change the isomeric distribution of the products.[5]

Frequently Asked Questions (FAQs)

Q1: Which is a better leaving group in SNAr reactions on pyridine rings: fluorine or chlorine? A1: Fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient rings like pyridine.[1] The rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. The reaction of 2-fluoropyridine with an alkoxide is over 300 times faster than that of 2-chloropyridine.[2]

Q2: My pyridine substrate is electron-rich. Should I use electrophilic or nucleophilic fluorination? A2: Electron-rich pyridines are generally better suited for electrophilic fluorination. The electron-donating groups on the ring increase its nucleophilicity, making it more reactive towards electrophilic reagents like Selectfluor or NFSI. Nucleophilic fluorination is typically challenging on electron-rich rings.

Q3: My pyridine substrate has multiple electron-withdrawing groups and is giving low yields with AgF₂. Why is this happening? A3: Pyridines containing multiple electron-withdrawing substituents often undergo fluorination with AgF₂ in lower yields compared to those with electron-neutral or electron-donating groups.[2] This is because the substrate is too electron-deficient to react efficiently with the electrophilic silver reagent.

Q4: Can I run my fluorination reaction open to the air? A4: It depends on the reagents. Some fluorinating agents, like AgF₂, are sensitive to moisture and should be handled under an inert atmosphere for best results, although reactions can still proceed in the air with some decrease in yield.[2] For SNAr reactions using anhydrous fluoride salts, an inert atmosphere is highly recommended to prevent the deactivation of the nucleophile by water.

Data Presentation

Table 1: Comparison of Leaving Groups in SNAr of 2-Halopyridines.

Leaving Group Relative Rate of Reaction with NaOEt in EtOH Reference
-F 320 [2]

| -Cl | 1 |[2] |

Table 2: Conditions for Nucleophilic Fluorination of Nitropyridine.

Substrate Reagent Solvent Temperature Time Yield Reference

| Methyl 3-nitropyridine-4-carboxylate | CsF (5 equiv.) | DMSO | 120 °C | 90 min | 38% |[3] |

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 2-Morpholinopyridine

This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[1]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous tert-amyl alcohol

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Inert atmosphere setup (e.g., nitrogen line)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.

Visualizations

Troubleshooting_Workflow start Low Yield in Pyridine Fluorination method Identify Fluorination Method start->method snar Nucleophilic (SNAr) method->snar Nucleophilic elec Electrophilic method->elec Electrophilic snar_q1 Check Leaving Group (F > Cl, Br, NO2) snar->snar_q1 Issue? elec_q1 Check Reagent (e.g., Selectfluor) elec->elec_q1 Issue? snar_q2 Optimize Conditions (Temp, Solvent) snar_q1->snar_q2 No snar_sol1 Use more reactive precursor snar_q1->snar_sol1 Yes snar_q3 Check Fluoride Source (CsF > KF, Anhydrous) snar_q2->snar_q3 No snar_sol2 Increase temp, use dry polar aprotic solvent snar_q2->snar_sol2 Yes snar_sol3 Use dry CsF under inert atmosphere snar_q3->snar_sol3 Yes elec_q2 Optimize Solvent (e.g., ACN) elec_q1->elec_q2 No elec_sol1 Use fresh, properly stored reagent elec_q1->elec_sol1 Yes elec_q3 Substrate Activity (Electron-rich vs. -deficient) elec_q2->elec_q3 No elec_sol2 Screen solvents, check for necessary additives elec_q2->elec_sol2 Yes elec_sol3 Consider alternative method for highly deactivated rings elec_q3->elec_sol3 Yes

Caption: Troubleshooting workflow for low yield in pyridine fluorination.

SNAr_Mechanism sub 2-Fluoropyridine int Meisenheimer Complex (Resonance Stabilized) sub->int + Nu⁻ (Rate-determining step) nuc Nucleophile (Nu⁻) nuc->int prod Substituted Pyridine int->prod - F⁻ (Fast) lg Fluoride (F⁻) int->lg

Caption: General mechanism of SNAr on 2-fluoropyridine.

References

Technical Support Center: Enhancing the Solubility of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the solubility of fluorinated carboxylic acids.

Troubleshooting Guides

Issue: Poor Solubility of a Fluorinated Carboxylic Acid in Aqueous Solution

Question: My fluorinated carboxylic acid has very low solubility in my aqueous buffer, leading to inconsistent results in my assays. What strategies can I employ to improve its solubility?

Answer: The low aqueous solubility of fluorinated carboxylic acids is a common challenge, often attributed to the hydrophobic and lipophobic nature of the fluorinated alkyl chain. Several strategies can be used to address this issue, primarily by increasing the polarity of the molecule or altering the properties of the solvent system.

Recommended Approaches:

  • pH Adjustment: The solubility of carboxylic acids is highly pH-dependent. By increasing the pH of the aqueous solution above the pKa of the carboxylic acid, the acidic proton is removed, forming a more polar and, therefore, more water-soluble carboxylate salt.[1] The solubility of perfluorooctanoic acid (PFOA), for example, significantly increases at alkaline pH.[2]

  • Salt Formation: Converting the carboxylic acid into a salt with a suitable counter-ion (e.g., sodium, potassium) can dramatically increase its aqueous solubility. This is a widely used and effective method for acidic drugs.[3]

  • Co-crystal Formation: Co-crystallization involves combining the fluorinated carboxylic acid with a non-toxic co-former molecule in the same crystal lattice. This can disrupt the crystal packing of the parent molecule, leading to improved solubility and dissolution rates.[4][5]

  • Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) to the aqueous solution can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.

  • Addition of Surfactants: Surfactants form micelles in aqueous solutions, creating a hydrophobic core where poorly soluble compounds can be encapsulated, thereby increasing their apparent solubility.[6][7][8] Semifluorinated surfactants can be particularly effective for solubilizing highly fluorinated molecules.[6][7][8]

The choice of strategy will depend on the specific properties of your fluorinated carboxylic acid and the requirements of your experiment. It is often beneficial to screen several approaches to identify the most effective method.

Issue: Difficulty in Preparing a Salt of a Fluorinated Carboxylic Acid

Question: I am trying to prepare a sodium salt of my fluorinated carboxylic acid to improve its solubility, but I am getting a low yield, or the product is not precipitating. What could be the problem?

Answer: Challenges in salt formation of fluorinated carboxylic acids can arise from several factors, including the acidity of the carboxylic acid, the choice of base and solvent, and the reaction conditions.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Problem: The reaction between the carboxylic acid and the base may not have gone to completion. Fluorinated carboxylic acids can be stronger acids than their non-fluorinated analogs, but the reaction equilibrium still needs to be driven towards the salt form.

    • Solution: Ensure you are using at least a stoichiometric equivalent of a strong enough base (e.g., sodium hydroxide, potassium hydroxide). Using a slight excess of the base can help drive the reaction to completion. Monitor the pH of the reaction mixture to ensure it is basic.

  • Inappropriate Solvent:

    • Problem: The chosen solvent may not be suitable for the reaction or for the precipitation of the salt. The salt may be too soluble in the reaction solvent to precipitate out.

    • Solution: If the salt is highly soluble, you may need to remove the solvent (e.g., by rotary evaporation) and then attempt to recrystallize the salt from a different solvent system in which it is less soluble. Alternatively, an anti-solvent addition (a solvent in which the salt is insoluble) can be used to induce precipitation.

  • Product is an Oil or Gummy Solid:

    • Problem: The salt may not be forming a crystalline solid and is instead oiling out or forming a sticky precipitate, which is difficult to isolate and purify.

    • Solution: Try changing the solvent system or the cooling rate. Slow cooling tends to favor crystal formation. Seeding the solution with a small crystal of the desired salt (if available) can also promote crystallization. If these methods fail, consider using a different counter-ion that may have a higher propensity to form a crystalline salt.

  • Hydrolysis of the Salt:

    • Problem: If the salt is not properly dried, residual water can lead to hydrolysis back to the free acid, especially if the salt is of a weaker base.

    • Solution: Ensure the final salt product is thoroughly dried under vacuum to remove any residual solvent and water. Store the salt in a desiccator to prevent moisture absorption.

Logical Workflow for Troubleshooting Salt Formation

Start Low Yield or No Precipitation in Salt Formation Check_Stoichiometry Verify Stoichiometry and Base Strength Start->Check_Stoichiometry Incomplete_Reaction Incomplete Reaction? Check_Stoichiometry->Incomplete_Reaction Adjust_Base Use Stronger Base or Slight Excess Incomplete_Reaction->Adjust_Base Yes Solvent_Issue Product too Soluble in Solvent? Incomplete_Reaction->Solvent_Issue No Adjust_Base->Check_Stoichiometry Change_Solvent Change Solvent or Use Anti-Solvent Solvent_Issue->Change_Solvent Yes Oiling_Out Product is an Oil/Gummy Solid? Solvent_Issue->Oiling_Out No Change_Solvent->Oiling_Out Optimize_Crystallization Optimize Crystallization (e.g., slow cooling, seeding) Oiling_Out->Optimize_Crystallization Yes Hydrolysis Potential for Hydrolysis? Oiling_Out->Hydrolysis No Optimize_Crystallization->Hydrolysis Drying_Storage Ensure Thorough Drying and Proper Storage Hydrolysis->Drying_Storage Yes Success Successful Salt Formation Hydrolysis->Success No Drying_Storage->Success Start Start: Select Co-former for Fluorinated Carboxylic Acid H_Bond Identify Co-formers with Complementary H-Bonding Groups (e.g., amides, pyridines) Start->H_Bond Synthon Analyze for Favorable Supramolecular Synthons H_Bond->Synthon pKa Calculate ΔpKa to Predict Co-crystal vs. Salt Formation Synthon->pKa Solubility Consider Co-former's Aqueous Solubility pKa->Solubility Safety Ensure Co-former is Non-toxic and has Regulatory Acceptance (GRAS) Solubility->Safety Screening Perform Experimental Co-crystal Screening Safety->Screening Characterization Characterize Hits (PXRD, DSC, etc.) Screening->Characterization Success Select Optimal Co-former Characterization->Success Start Start: Shake-Flask Solubility Measurement Add_Excess Add Excess Solid to Vial Start->Add_Excess Add_Buffer Add Known Volume of Buffer Add_Excess->Add_Buffer Shake Shake at Constant Temperature (24-72h) Add_Buffer->Shake Settle Allow Excess Solid to Settle Shake->Settle Sample Withdraw Supernatant Settle->Sample Separate Centrifuge or Filter to Remove Undissolved Solid Sample->Separate Dilute Immediately Dilute Supernatant Separate->Dilute Quantify Quantify Concentration (e.g., HPLC) Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate End End: Solubility Value Obtained Calculate->End

References

preventing decomposition of 5,6-difluoropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5,6-Difluoropyridine-3-carboxylic Acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance to prevent the decomposition of this valuable reagent during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The primary decomposition pathway for pyridine carboxylic acids is thermal decarboxylation (the loss of CO₂). This process can be accelerated by high temperatures. While the position of the carboxylic acid group influences the rate, heating should be considered a risk.[1][2] Under thermal stress or combustion, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be generated.[3]

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere.[4] It is critical to store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[3][4][5] For optimal quality maintenance, refrigeration is recommended.[4]

Q3: What are the ideal handling procedures for this compound in the laboratory?

A3: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes.[5] Minimize dust formation during handling.[4] After handling, wash your hands thoroughly.[3] Keep the compound away from heat, sparks, or open flames.

Q4: What are the key physical and chemical properties of this compound?

A4: The key properties are summarized in the table below. Understanding these can help in planning experiments and anticipating its behavior.

PropertyValueReference
Molecular FormulaC₆H₃F₂NO₂[7]
Molecular Weight159.09 g/mol [7]
AppearanceSolid (Form may vary)[8]
pKa (Predicted)3.07 ± 0.10[7]
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases[3][4]
Storage TemperatureRefrigerated[4]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: My reaction mixture is turning dark brown or black, and I'm observing unexpected byproducts.

  • Potential Cause: This often indicates thermal decomposition. Heating the reaction mixture, even moderately, can initiate decarboxylation, leading to the formation of impurities.[2] The emission of gases like CO₂ can be a sign of this process.

  • Solution:

    • Temperature Control: Maintain a low temperature throughout the reaction, especially during the addition of reagents. If heating is necessary, it should be done cautiously and raised incrementally while monitoring the reaction progress (e.g., by TLC or LC-MS).

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidative side reactions that can be exacerbated by heat.

Issue 2: The yield of my amide coupling (or other derivatization) reaction is lower than expected.

  • Potential Cause 1: Purity of Starting Material: The carboxylic acid may have partially decomposed during storage due to improper conditions (exposure to moisture, air, or high temperatures). This reduces the amount of active reagent available for the reaction.

  • Solution 1: Verify Purity: Before use, check the purity of the this compound using techniques like NMR or LC-MS. If impurities are detected, consider purification or using a fresh batch. Always ensure the compound has been stored according to the recommendations (cool, dry, inert atmosphere).[4]

  • Potential Cause 2: Reaction Conditions: The reaction conditions themselves might be promoting decomposition. For example, using a strong base in excess or at elevated temperatures can facilitate side reactions.

  • Solution 2: Optimize Conditions: Use milder coupling agents and non-nucleophilic bases (e.g., DIPEA) at controlled, low temperatures. Ensure the reaction is not run for an unnecessarily long time, as prolonged exposure to even mild conditions can lead to degradation.

Below is a troubleshooting workflow to help diagnose and solve common issues.

G Troubleshooting Workflow start Problem Observed low_yield Low Reaction Yield start->low_yield dark_color Reaction Mixture Darkening start->dark_color cause_purity Cause: Impure Starting Material? low_yield->cause_purity cause_temp Cause: Thermal Decomposition? dark_color->cause_temp cause_purity->cause_temp No solution_verify Solution: Verify Purity (NMR, LC-MS). Use fresh, properly stored material. cause_purity->solution_verify Yes solution_temp Solution: Maintain low temperature. Run under inert atmosphere. cause_temp->solution_temp Yes

Figure 1. Troubleshooting workflow for common experimental issues.

Visualizing the Decomposition Pathway

The most probable degradation pathway under thermal stress is decarboxylation. The following diagram illustrates this chemical transformation.

G cluster_main Thermal Decarboxylation start_mol This compound heat Heat (Δ) product_mol 5,6-difluoropyridine co2 CO₂ plus + heat->product_mol

Figure 2. Primary thermal decomposition pathway.

Recommended Experimental Protocol: Amide Coupling

To minimize decomposition during a standard amide coupling reaction, a carefully controlled protocol is essential. The following is a general methodology using EDC (a water-soluble carbodiimide) and HOBt (a coupling additive).

Materials:

  • This compound

  • Amine of choice

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Anhydrous DMF or DCM as solvent

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC (1.2 eq) portion-wise to the cooled solution. Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the slow, dropwise addition of DIPEA (2.0 eq).

  • Reaction: Allow the reaction to stir at 0 °C for another hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization as needed.

The following diagram outlines this experimental workflow.

G start Start: Dissolve Acid & HOBt in DMF cool Cool to 0 °C start->cool activate Add EDC Stir for 30 min @ 0 °C cool->activate add_amine Add Amine & DIPEA activate->add_amine react Stir @ 0 °C for 1 hr, then warm to RT add_amine->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purify Product workup->purify

Figure 3. Recommended workflow for a controlled amide coupling reaction.

References

Technical Support Center: Scale-Up Synthesis of 5,6-Difluoropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 5,6-difluoropyridine-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Low yield is observed after scaling up the reaction from lab to pilot plant. What are the potential causes and how can they be addressed?

Potential Causes:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors, causing degradation of starting materials, intermediates, or the final product.[1]

  • Poor Mixing: Inadequate agitation in a larger vessel can result in non-homogenous reaction mixtures, leading to incomplete reactions and the formation of byproducts.

  • Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be directly transferable to a larger scale. This can include reaction time, temperature, and catalyst loading.[2]

  • Impurity Formation: The prolonged reaction times or higher temperatures sometimes associated with scale-up can lead to an increase in the formation of impurities.[1]

Solutions:

  • Optimize Heat Management: Employ a jacketed reactor with an efficient cooling system to maintain the optimal reaction temperature.[1] A gradual addition of reagents can also help control the exotherm.

  • Improve Agitation: Use an appropriately sized and shaped impeller to ensure thorough mixing of the reaction components.

  • Re-optimize Reaction Parameters: Conduct a Design of Experiments (DoE) at the pilot scale to re-optimize critical parameters such as temperature, reaction time, and reagent stoichiometry.

  • Impurity Profiling: Identify and characterize major impurities. Once identified, the reaction conditions can be adjusted to minimize their formation.[1]

Q2: During the purification of this compound, significant product loss is occurring. What purification strategies can minimize this?

Potential Causes:

  • Suboptimal Crystallization Conditions: Incorrect solvent choice, cooling rate, or pH can lead to poor crystal formation and loss of product in the mother liquor.

  • Product Decomposition: The product may be sensitive to the high temperatures used in distillation or prolonged drying times.

  • Inadequate Extraction: If using a liquid-liquid extraction, the pH may not be optimized for the complete transfer of the carboxylic acid into the desired phase.

Solutions:

  • Optimize Crystallization:

    • Solvent Screening: Test a variety of solvent systems to find one that provides good solubility at high temperatures and low solubility at low temperatures.

    • Controlled Cooling: Employ a gradual cooling profile to promote the growth of larger, purer crystals.

    • pH Adjustment: Carefully adjust the pH to the isoelectric point of the carboxylic acid to maximize precipitation.[3]

  • Alternative Purification Methods:

    • Sublimation: For thermally stable compounds, sublimation can be a highly effective method for obtaining pure product while avoiding solvents.[4]

    • Slurry Washes: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

  • Optimize Extraction: Ensure the pH of the aqueous phase is sufficiently acidic (typically pH 1-2) to fully protonate the carboxylic acid, driving it into the organic layer.

Q3: The final product has a persistent impurity that is difficult to remove. How can this be addressed?

Potential Causes:

  • Isomeric Impurities: Structurally similar isomers can be difficult to separate by standard crystallization or chromatography.

  • Byproducts from Starting Materials: Impurities present in the starting materials may be carried through the synthesis or react to form new impurities.

  • Reaction Byproducts: Incomplete reactions or side reactions can generate impurities with similar physical properties to the desired product.

Solutions:

  • Recrystallization with Different Solvents: A different solvent system may alter the solubility of the impurity relative to the product, enabling separation.

  • Derivative Formation: Convert the carboxylic acid to a derivative (e.g., an ester or an amide), which may be more easily purified. The pure derivative can then be hydrolyzed back to the carboxylic acid.

  • Preparative Chromatography: While expensive for large-scale production, preparative HPLC can be used to obtain a highly pure reference standard and to identify the impurity.

  • Starting Material Analysis: Ensure the purity of all starting materials and reagents to prevent the introduction of impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

While specific scale-up procedures for this compound are not extensively published, common synthetic strategies for fluorinated pyridine carboxylic acids often involve:

  • Halogen Exchange Reactions: Starting from a chlorinated or brominated pyridine precursor, the fluorine atoms are introduced via a nucleophilic aromatic substitution reaction using a fluoride source like potassium fluoride (KF).[5][6]

  • Oxidation of an Alkyl Group: Oxidation of a corresponding alkyl-substituted difluoropyridine using a strong oxidizing agent like nitric acid or potassium permanganate.[3]

  • Hydrolysis of a Nitrile: Conversion of a nitrile group at the 3-position of the difluoropyridine ring to a carboxylic acid via acid or base-catalyzed hydrolysis.[7]

Q2: What analytical techniques are recommended for monitoring reaction progress and final product purity?

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the formation of the product and any impurities. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point.

  • Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable. Often requires derivatization to an ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and can be used for quantitative analysis to determine purity against a known standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Q3: What safety precautions should be taken during the scale-up synthesis?

  • Handling of Fluorinating Agents: Reagents like potassium fluoride should be handled with care to avoid inhalation or skin contact.

  • Exothermic Reactions: Be prepared for potentially exothermic reactions, especially during fluorination steps. Ensure adequate cooling capacity and consider the slow addition of reagents.[1]

  • Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure the reactor is properly vented.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters (Illustrative Example)

ParameterLab-Scale (10 g)Scale-Up (1 kg)Notes
Starting Material 2,3-Difluoro-5-bromopyridine2,3-Difluoro-5-bromopyridinePurity > 98%
Reagent 1 n-Butyllithiumn-ButyllithiumAdded dropwise
Reagent 2 Carbon Dioxide (solid)Carbon Dioxide (gas)Gaseous addition requires careful monitoring
Solvent Anhydrous THFAnhydrous THFEnsure low water content
Temperature -78 °C-70 to -78 °CMaintaining low temperature is critical
Reaction Time 2 hours4-6 hoursIncreased time due to addition and mixing
Yield (Crude) 85%70-75%Lower yield often seen on scale-up
Purity (Crude) 95%88-92%Higher impurity profile on scale-up

Table 2: Troubleshooting Guide for Impurity Profile (Illustrative Example)

ImpurityPotential SourceProposed Action
Unreacted Starting Material Incomplete reactionIncrease reaction time or temperature slightly.
Over-lithiated byproduct Poor temperature controlEnsure consistent cooling and slow addition of n-BuLi.
Decarboxylated product Acidic workup too harshUse a milder acid or a buffered solution for workup.

Experimental Protocols

Protocol 1: General Procedure for Scale-Up Lithiation and Carboxylation

  • Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet with anhydrous tetrahydrofuran (THF, 20 L).

  • Cooling: Cool the THF to -75 °C using a chiller.

  • Starting Material Addition: Add 2,3-difluoro-5-bromopyridine (1 kg, 5.18 mol) to the cold THF.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 2.2 L, 5.5 mol) to the reaction mixture over 2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the mixture for 1 hour at -75 °C. Take a sample for HPLC analysis to confirm the consumption of the starting material.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture at a controlled rate, maintaining the temperature below -65 °C.

  • Quenching: Once the reaction is complete (as determined by HPLC), slowly add 2 M hydrochloric acid (5 L) to quench the reaction, allowing the temperature to rise to 0 °C.

  • Work-up: Transfer the mixture to a separation funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Extraction: Combine the organic layers and extract the product into a 1 M sodium hydroxide solution (3 x 4 L).

  • Precipitation: Cool the combined aqueous layers to 10 °C and slowly add concentrated hydrochloric acid to adjust the pH to 2.

  • Isolation: Filter the precipitated solid, wash with cold water (2 x 2 L), and dry under vacuum at 50 °C to yield this compound.

Visualizations

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product start Raw Material QC reactor_prep Reactor Preparation & Inerting start->reactor_prep cooling Solvent Cooling (-75°C) reactor_prep->cooling sm_addition Starting Material Addition cooling->sm_addition reagent_addition Reagent Addition (n-BuLi) sm_addition->reagent_addition carboxylation Carboxylation (CO2) reagent_addition->carboxylation quench Reaction Quench (HCl) carboxylation->quench phase_sep Phase Separation quench->phase_sep extraction Aqueous Extraction (NaOH) phase_sep->extraction precipitation Acidification & Precipitation extraction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_product Final Product QC drying->final_product Troubleshooting_Logic issue Issue: Low Yield cause1 Poor Heat Transfer issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Impurity Formation issue->cause3 solution1 Improve Cooling / Slow Addition cause1->solution1 solution2 Increase Reaction Time / Temp cause2->solution2 solution3 Re-optimize Conditions cause3->solution3 solution4 Analyze & Identify Impurities cause3->solution4

References

Technical Support Center: 5,6-Difluoropyridine-3-Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 5,6-difluoropyridine-3-carboxylic acid.

Troubleshooting and FAQs

This section addresses common issues encountered during cross-coupling and other reactions involving this compound.

Question: Why is my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields with this compound?

Answer: Several factors related to the substrate's structure can impede the reaction:

  • Pyridine Nitrogen Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity. This is a well-known issue referred to as the "2-pyridyl problem".[1][2]

  • Carboxylic Acid Interference: The acidic proton can react with the base, potentially causing solubility issues with the resulting carboxylate salt.[3] In some cases, the carboxylate can also coordinate to the metal center.

  • Electron-Deficient Ring: The two fluorine atoms make the pyridine ring electron-deficient. While this can sometimes facilitate oxidative addition, it can also influence other steps in the catalytic cycle.

  • Potential for Decarboxylation: Under certain conditions, particularly with high temperatures and specific catalysts, the carboxylic acid group may be lost.[4][5][6]

Question: I am observing significant starting material decomposition or side-product formation. What are the likely causes and solutions?

Answer: Common side reactions and their mitigation strategies include:

  • Protodeboronation (Suzuki Coupling): The boronic acid coupling partner can be cleaved by the base before it transmetalates to the palladium catalyst.

    • Solution: Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃), ensure anhydrous conditions, or switch to a more stable boronic ester (e.g., a pinacol boronate).

  • Homocoupling: The boronic acid (Suzuki) or terminal alkyne (Sonogashira) can couple with itself.

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen. For Sonogashira, minimizing the amount of copper co-catalyst can sometimes reduce alkyne dimerization (Glaser-Hay coupling).[7]

  • Hydrodehalogenation: The C-F or other C-Halogen bonds can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: This can be caused by β-hydride elimination from certain intermediates.[8][9] Using ligands that promote rapid reductive elimination can minimize this side reaction. Ensure the purity of your starting materials and solvents.

Question: How do I choose the optimal catalyst system (catalyst, ligand, base) for my reaction?

Answer: The optimal system is highly dependent on the specific reaction.

  • For Suzuki-Miyaura Coupling: Start with a robust catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as Na₂CO₃ or K₂CO₃.[10][11] If yields are low, switch to a system with a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) which can accelerate oxidative addition and reductive elimination.[9][12]

  • For Buchwald-Hartwig Amination: This reaction almost always requires specialized, bulky electron-rich phosphine ligands.[8][13] Catalyst systems developed by the Buchwald and Hartwig groups are the standard. A strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃ is typically required.

  • For Sonogashira Coupling: A standard system consists of a palladium source (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N or DIPEA).[14]

Question: Should I protect the carboxylic acid group before running the coupling reaction?

Answer: If you are facing persistent issues with solubility or low yields, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a very effective strategy.[3] This prevents complications from the acidic proton and carboxylate formation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Catalyst and Condition Selection Tables

The following tables summarize typical starting conditions for key reactions. Optimization is often necessary.

Table 1: Suzuki-Miyaura Coupling Conditions

ComponentRecommendation 1 (Standard)Recommendation 2 (For Challenging Substrates)
Pd Precursor Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand -XPhos, SPhos, or RuPhos (2-4 mol%)
Base K₂CO₃ or Na₂CO₃ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1) or THF / H₂O (4:1)
Temperature 80-100 °C80-110 °C

Table 2: Buchwald-Hartwig Amination Conditions

ComponentRecommendation
Pd Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand XPhos, RuPhos, or BrettPhos (2-5 mol%)
Base NaOtBu or K₃PO₄ (1.5-2.5 equiv.)
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 90-110 °C

Visualized Workflows and Mechanisms

Troubleshooting_Workflow start Reaction Start: This compound + Coupling Partner check_yield Low Yield or No Reaction? start->check_yield check_side_products Side Products Observed? start->check_side_products node_catalyst Change Catalyst System: - Use bulky/electron-rich ligand (e.g., XPhos, RuPhos) - Screen different Pd precursors check_yield->node_catalyst Yes success Successful Coupling check_yield->success No node_base Change Base/Solvent: - Stronger base (K3PO4, Cs2CO3) - Weaker base (KF) - Anhydrous vs. Aqueous node_catalyst->node_base node_protect Protect Carboxylic Acid: - Convert to Methyl/Ethyl Ester node_base->node_protect node_temp Adjust Temperature: - Incrementally increase temp. - Check for decomposition node_protect->node_temp node_temp->check_yield side_products Identify Side Product: - Protodeboronation - Homocoupling - Decarboxylation check_side_products->side_products Yes check_side_products->success No solution_deboronation Solution: - Use milder base - Use boronic ester side_products->solution_deboronation solution_homocoupling Solution: - Degas thoroughly - Reduce [Cu] (Sonogashira) side_products->solution_homocoupling solution_decarbox Solution: - Lower temperature - Protect COOH group side_products->solution_decarbox

Caption: A troubleshooting workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii_complex Ar-Pd(II)L₂-X ox_add->pd_ii_complex transmetal Transmetalation pd_ii_complex->transmetal pd_ii_r Ar-Pd(II)L₂-R' transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 product Ar-R' red_elim->product arx Ar-X (Difluoropyridine) arx->ox_add r_boron R'-B(OR)₂ r_boron->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[11]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If using a pre-catalyst/ligand system, add the precursor and ligand in the appropriate ratio.

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen (repeat three times). Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/H₂O 4:1).[11]

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add this compound (1.0 mmol, 1 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 5 mL of toluene).

  • Reaction: Seal the tube and place it in a preheated oil bath (e.g., 100 °C). Stir vigorously for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Managing Regioselectivity in Reactions of Difluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of difluoropyridines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in SNAr reactions of difluoropyridines?

A1: Regioselectivity in nucleophilic aromatic substitution (SNAr) on difluoropyridines is primarily dictated by the electronic properties of the pyridine ring. The pyridine nitrogen is electron-withdrawing, which activates the ring towards nucleophilic attack. The positions ortho (C2, C6) and para (C4) to the nitrogen are the most activated because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitrogen atom through resonance. In the context of SNAr, fluorine is an excellent leaving group due to the "element effect," where the order of reactivity for aryl halides is often F > Cl > Br > I.[1] This is because the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.

Q2: I am reacting 2,4-difluoropyridine with a nucleophile. Which position is more reactive and why?

A2: For 2,4-difluoropyridine, nucleophilic substitution generally occurs preferentially at the 4-position. This is because the para-position to the pyridine nitrogen provides slightly better stabilization of the negative charge in the Meisenheimer intermediate compared to the ortho-position. An attack at the para position results in a more symmetric and lower-energy intermediate. Statistically, there are two ortho positions, but the electronic preference for the para position often dominates.

Q3: How can I favor substitution at the C2 position of 2,4-difluoropyridine?

A3: While the C4 position is electronically favored, substitution at the C2 position can be encouraged by introducing steric hindrance around the C4 position or by using specific directing groups. For instance, introducing a bulky substituent at the C3 or C5 position can sterically shield the C4 position, making the C2 position more accessible to the incoming nucleophile.

Q4: In reactions of 2,6-difluoropyridine, what factors determine which fluorine is substituted?

A4: In an unsubstituted 2,6-difluoropyridine, both fluorine atoms are electronically equivalent. If the pyridine ring has other substituents, the regioselectivity will be governed by both steric and electronic effects of these substituents. Electron-withdrawing groups on the ring will further activate it for SNAr, while electron-donating groups will deactivate it. The position of these groups will determine which of the C2 or C6 positions is more activated. For instance, a bulky substituent at the C3 position will likely direct the nucleophilic attack to the C6 position due to steric hindrance.

Q5: What is the expected reactivity of 3,5-difluoropyridine in SNAr reactions?

A5: 3,5-Difluoropyridine is generally less reactive towards nucleophilic aromatic substitution compared to its 2,4- and 2,6-isomers. This is because the fluorine atoms are at the meta-positions relative to the pyridine nitrogen. In this arrangement, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom, resulting in a less stable intermediate and a higher activation energy for the reaction. Consequently, harsher reaction conditions, such as higher temperatures and stronger nucleophiles, are often required to achieve substitution on 3,5-difluoropyridine.

Troubleshooting Guides

Issue 1: Poor or no regioselectivity in the reaction of a difluoropyridine, resulting in a mixture of isomers.

Potential Cause Troubleshooting Steps
Reaction temperature is too high. High temperatures can sometimes overcome the subtle electronic preferences, leading to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration.
Solvent polarity is not optimal. The solvent can significantly influence the stability of the intermediates and the transition states. Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities. For example, nonpolar solvents can sometimes favor ortho-substitution through a more organized transition state.
Steric hindrance is not being effectively utilized. If trying to direct substitution to a less electronically favored position, ensure the steric bulk of either the substrate or the nucleophile is sufficient to block the more reactive site.
The nucleophile is too reactive or too small. Highly reactive or small nucleophiles may be less selective. Consider using a bulkier or less reactive nucleophile to enhance selectivity.

Issue 2: Low yield of the desired monosubstituted product and formation of disubstituted byproducts.

Potential Cause Troubleshooting Steps
Excess of the nucleophile. Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile to minimize the second substitution.
Reaction time is too long. Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reaction to the disubstituted product.
The monosubstituted product is more reactive than the starting material. This can occur if the introduced substituent is electron-withdrawing, further activating the ring. In this case, careful control of stoichiometry and reaction time is crucial. It may also be beneficial to run the reaction at a lower temperature.

Data Presentation

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Difluoropyridine

NucleophileSolventTemperature (°C)C4:C2 RatioYield (%)
MorpholineToluene110>95:585
Sodium MethoxideMethanol65>98:292
PiperidineDMSO10090:1088
ThiophenolDMF80>95:595

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted 2,6-Dichloropyridines (Analogous to Difluoropyridines)

3-SubstituentNucleophileSolventC6:C2 Ratio
-COOH1-MethylpiperazineAcetonitrile1:9
-CONH21-MethylpiperazineAcetonitrile1:9
-CN1-MethylpiperazineAcetonitrile9:1
-CF31-MethylpiperazineAcetonitrile9:1
-COOCH31-MethylpiperazineDCM1:16
-COOCH31-MethylpiperazineDMSO2:1

Data for 2,6-dichloropyridines is presented as an illustrative guide for the expected influence of substituents on the regioselectivity of 2,6-difluoropyridines.[2]

Experimental Protocols

Protocol 1: General Procedure for Regioselective SNAr of 2,4-Difluoropyridine with an Amine Nucleophile (C4-selective)

  • To a solution of 2,4-difluoropyridine (1.0 equiv) in a suitable solvent (e.g., DMSO, DMF, or Toluene) is added the amine nucleophile (1.1 equiv).

  • A base such as K2CO3 or Et3N (2.0 equiv) is added to the mixture.

  • The reaction mixture is stirred at the desired temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-substituted-2-fluoropyridine.

Protocol 2: General Procedure for Regioselective SNAr of 3-Substituted-2,6-Difluoropyridine

  • In a sealed tube, the 3-substituted-2,6-difluoropyridine (1.0 equiv) is dissolved in an appropriate solvent (e.g., acetonitrile, DMSO).

  • The nucleophile (1.0-1.2 equiv) and a suitable base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv) are added.

  • The mixture is heated to the required temperature (this can range from room temperature to >100 °C depending on the nucleophile and substrate) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic extracts are dried and concentrated, and the product is purified by chromatography to isolate the desired regioisomer.

Mandatory Visualizations

regioselectivity_factors Isomer Isomer Regioselectivity Regioselectivity Isomer->Regioselectivity Substituents Substituents Substituents->Regioselectivity Nucleophile Nucleophile Nucleophile->Regioselectivity Solvent Solvent Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity Product_Mixture Product(s) Regioselectivity->Product_Mixture

Caption: Factors influencing the regioselectivity of difluoropyridine reactions.

troubleshooting_workflow start Poor Regioselectivity Observed check_temp Is Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen Solvents (Polar/Apolar) check_solvent->screen_solvents No check_sterics Are Steric Effects Considered? check_solvent->check_sterics Yes screen_solvents->check_sterics modify_sterics Modify Substrate or Nucleophile Bulk check_sterics->modify_sterics No end Improved Regioselectivity check_sterics->end Yes modify_sterics->end

Caption: Troubleshooting workflow for poor regioselectivity in difluoropyridine reactions.

References

Validation & Comparative

A Comparative Guide to 5,6-Difluoropyridine-3-carboxylic Acid and Other Fluorinated Pyridine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridine derivatives, in particular, offer a versatile platform for modulating physicochemical and biological properties. This guide provides an objective comparison of 5,6-difluoropyridine-3-carboxylic acid with other key fluorinated pyridine-3-carboxylic acids, supported by available data to inform compound selection and experimental design.

The introduction of fluorine atoms to the pyridine ring significantly alters its electronic properties, influencing acidity, lipophilicity, metabolic stability, and target-binding interactions. This comparison focuses on this compound and its mono- and di-fluorinated analogs, providing a framework for understanding the impact of fluorine substitution patterns.

Physicochemical Properties: A Comparative Analysis

The position and number of fluorine substituents on the pyridine ring have a profound impact on the molecule's acidity (pKa) and lipophilicity (logP), critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for a direct side-by-side comparison is limited in the public domain, predicted values and available experimental data offer valuable insights.

Fluorine's strong electron-withdrawing nature generally increases the acidity of the carboxylic acid group (lowers the pKa) and can influence the overall lipophilicity of the molecule. The difluorination in this compound is expected to render it more acidic compared to its monofluorinated counterparts.

Table 1: Physicochemical Properties of Fluorinated Pyridine-3-Carboxylic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound 851386-33-9C₆H₃F₂NO₂159.09129-132[1]3.07 ± 0.10[2]
5-Fluoropyridine-3-carboxylic acid402-66-4C₆H₄FNO₂141.10193-198[3]Not Found
6-Fluoropyridine-3-carboxylic acid403-45-2C₆H₄FNO₂141.10144-148[4][5]3.41 ± 0.10[6]
2,6-Difluoropyridine-3-carboxylic acid171178-50-0C₆H₃F₂NO₂159.09Not FoundNot Found

Note: Predicted pKa values are computationally derived and may differ from experimental values.

Reactivity in Amide Bond Formation

Pyridine carboxylic acids, particularly those with electron-withdrawing fluorine substituents, can present challenges in standard amide coupling reactions due to the reduced nucleophilicity of the pyridine nitrogen and the electron-deficient nature of the carboxyl group. However, these activated carboxylic acids can also exhibit enhanced reactivity towards nucleophilic attack under appropriate conditions.

The formation of an amide bond is a fundamental transformation in the synthesis of a vast array of biologically active molecules. For electron-deficient pyridine carboxylic acids, specific coupling protocols may be required to achieve high yields.

Experimental Protocol: General Procedure for Amide Coupling of Electron-Deficient Pyridine Carboxylic Acids

This protocol provides a general guideline for the synthesis of amides from fluorinated pyridine-3-carboxylic acids. Optimization of reagents, solvents, and reaction conditions may be necessary for specific substrates.

Scheme 1: General Amide Bond Formation

Amide_Formation reagents Carboxylic Acid + Amine intermediate Activated Acid Intermediate reagents->intermediate Coupling Agent (e.g., HATU, EDC/HOBt) product Amide intermediate->product + Amine byproduct Byproducts intermediate->byproduct

Caption: General workflow for amide bond formation.

Materials:

  • Fluorinated pyridine-3-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt) (1.1 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, THF)

  • Tertiary amine base (e.g., DIPEA, Et₃N) (2.0 - 3.0 eq)

Procedure:

  • Dissolve the fluorinated pyridine-3-carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent and the tertiary amine base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Biological Activity and Applications in Drug Discovery

Fluorinated pyridine carboxylic acids are valuable building blocks in the synthesis of a wide range of biologically active compounds. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the overall pharmacokinetic profile of a drug candidate.

Derivatives of fluorinated nicotinic acids have been investigated for their potential as anticancer, anti-inflammatory, and antibacterial agents. For instance, some nicotinic acid derivatives have been shown to exhibit anti-inflammatory activity by inhibiting the NLRP3 inflammasome pathway.

Illustrative Signaling Pathway: Inhibition of NLRP3 Inflammasome by Nicotinic Acid Derivatives

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Nicotinic acid has been shown to inhibit the activation of the NLRP3 inflammasome, partly through the upregulation of SIRT1 and the reduction of reactive oxygen species (ROS). While direct evidence for this compound is pending, this pathway illustrates a potential mechanism of action for fluorinated nicotinic acid derivatives.

NLRP3_Inhibition cluster_activation Inflammasome Activation cluster_inhibition Inhibition Pathway PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruit ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruit Casp1 Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation NA_deriv Fluorinated Nicotinic Acid Derivative SIRT1 SIRT1 NA_deriv->SIRT1 upregulates ROS ROS NA_deriv->ROS reduces SIRT1->NLRP3 inhibits ROS->NLRP3 activates

Caption: Potential mechanism of NLRP3 inflammasome inhibition.

Conclusion

This compound and its fluorinated analogs are valuable building blocks for medicinal chemistry and drug discovery. The position and number of fluorine substituents significantly influence their physicochemical properties and reactivity. While a comprehensive, direct comparative dataset is still emerging, the available information highlights the potential for fine-tuning molecular properties through strategic fluorination. Further experimental investigation into the comparative pKa, logP, and reactivity of these compounds will be invaluable for their rational application in the development of novel therapeutics.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5,6-Difluoropyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 5,6-difluoropyridine-3-carboxylic acid analogs, a scaffold of growing interest in medicinal chemistry. By presenting key experimental data, detailed protocols, and insightful visualizations, this document aims to accelerate the discovery and development of next-generation therapies.

The this compound core is a privileged scaffold in drug discovery, with its fluorinated pyridine ring offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability. Analogs of this structure have shown promise in a variety of therapeutic areas, including as antibacterial agents and enzyme inhibitors. This guide delves into the structure-activity relationships (SAR) of these compounds, providing a framework for the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine ring and modifications of the carboxylic acid group. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on antibacterial and enzyme inhibitory activities.

Antibacterial Activity

A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which can be considered analogs of this compound where the carboxylic acid is replaced by a bioisosteric oxazolidinone ring system, have demonstrated potent activity against Gram-positive bacteria. The SAR for these compounds reveals several key trends:

Compound IDR Group (at position X)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. Linezolid-resistant S. aureusCitation
1a -H12[1]
1b -Cl0.51[1]
1c -CH324[1]
1d -OCH348[1]
7j Pyrimidine substituted piperazine0.250.5[1]

Table 1: Antibacterial activity of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. The data indicates that substitution at the para-position of a phenyl ring attached to the oxazolidinone core influences activity, with electron-withdrawing groups like chlorine enhancing potency. Notably, the introduction of a pyrimidine-substituted piperazine moiety in compound 7j led to a significant improvement in antibacterial activity, even against resistant strains.[1]

Enzyme Inhibitory Activity

Analogs of fluorinated pyridines have also been investigated as inhibitors of various enzymes, such as p38 MAP kinase. While direct SAR data for this compound analogs is limited in the public domain, studies on structurally related 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles provide valuable insights.

Compound IDHeterocyclic Corep38α IC50 (nM)TNFα inhibition in vivo (ED50, mg/kg)Citation
2a Pyridinylimidazole5010[2]
2b Pyridinylpyrrole120>30[2]
2c Pyridinyloxazole250ND[2]
2d Pyridinylthiazole8015[2]

Table 2: p38 MAP kinase inhibitory activity of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles. This data suggests that the nature of the heterocyclic core attached to the difluoropyridine ring plays a crucial role in determining inhibitory potency against p38α kinase. The pyridinylimidazole and pyridinylthiazole scaffolds appear to be the most promising.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the compounds was assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were grown overnight on appropriate agar plates. Colonies were then suspended in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The suspension was further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions were then prepared in MHB in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vitro p38α Kinase Inhibition Assay

The inhibitory activity of the compounds against p38α MAP kinase was determined using a radiometric filter binding assay.

  • Reaction Mixture: The assay was performed in a final volume of 25 µL containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, 10 µM ATP, 0.25 µCi [γ-33P]ATP, 10 µM substrate peptide (e.g., myelin basic protein), and the p38α enzyme.

  • Compound Addition: Test compounds were dissolved in DMSO and added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The reaction was initiated by the addition of the enzyme and incubated for 60 minutes at room temperature.

  • Termination and Detection: The reaction was stopped by the addition of 3% phosphoric acid. The reaction mixture was then transferred to a P81 phosphocellulose filter plate. After washing to remove unincorporated radiolabel, the radioactivity on the filter was measured using a scintillation counter.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing Structure-Activity Relationships and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate key relationships and processes.

SAR_General_Concept cluster_scaffold This compound Scaffold cluster_analogs Analog Generation cluster_testing Biological Evaluation cluster_sar Structure-Activity Relationship Scaffold Core Scaffold R1 Modification at R1 Scaffold->R1 Chemical Synthesis R2 Modification at R2 Scaffold->R2 Chemical Synthesis R3 Modification at R3 Scaffold->R3 Chemical Synthesis Activity Biological Activity (e.g., IC50, MIC) R1->Activity Biological Assays R2->Activity Biological Assays R3->Activity Biological Assays SAR_Data SAR Data Analysis Activity->SAR_Data SAR_Data->Scaffold Informs further design

Caption: General workflow for establishing the structure-activity relationship of this compound analogs.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plates prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

References

Comparative Analysis of 5,6-difluoropyridine-3-carboxylic acid as a Putative GPR109A Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of 5,6-difluoropyridine-3-carboxylic acid, a compound of interest in medicinal chemistry. Due to its structural similarity to nicotinic acid (pyridine-3-carboxylic acid), a well-established agonist for the G-protein coupled receptor 109A (GPR109A), this document will proceed under the hypothesis that this compound also acts as an agonist for this receptor. GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a promising therapeutic target for dyslipidemia and various inflammatory conditions.[1][2] This guide will compare the putative action of this compound with known GPR109A agonists, supported by experimental data and detailed protocols for validation.

Comparative Agonist Activity at GPR109A

The following table summarizes the potency of various known GPR109A agonists. The data for this compound is presented as hypothetical and would require experimental validation.

CompoundTypePotency (EC50)Reference(s)
This compound Putative Agonist To Be Determined -
Nicotinic Acid (Niacin)Endogenous/Drug~100 nM - 480 nM[3][4]
β-hydroxybutyrate (BHB)Endogenous~700 µM - 2.65 mM[4][5][6]
ButyrateEndogenous~1.6 mM[5][7]
AcifranSyntheticData not specified[6]
AcipimoxSyntheticData not specified[6]
Monomethyl fumarate (MMF)SyntheticData not specified[6]
MK-1903Synthetic33.8 nM[4]
MK-0354Synthetic1.65 µM (human)[8]

GPR109A Signaling Pathways and Experimental Validation

Activation of GPR109A by an agonist initiates a cascade of intracellular events. The primary pathway involves coupling to the Gi/o family of G-proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] A secondary pathway involves the recruitment of β-arrestin, leading to receptor internalization and downstream signaling.[1]

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound (or other agonist) GPR109A GPR109A Agonist->GPR109A Binds Gi_o Gi/o GPR109A->Gi_o Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts Internalization Receptor Internalization beta_arrestin->Internalization Downstream_arrestin Downstream Signaling (e.g., ERK activation) beta_arrestin->Downstream_arrestin ATP ATP PKA PKA cAMP->PKA Activates Downstream_Gi Downstream Cellular Effects (e.g., anti-lipolysis, anti-inflammation) PKA->Downstream_Gi Phosphorylates

Caption: GPR109A Signaling Pathways. Max Width: 760px.

Experimental Protocols for GPR109A Activation

To validate the hypothesis that this compound is a GPR109A agonist, the following experimental protocols can be employed.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity upon GPR109A activation.

Workflow:

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow A 1. Cell Seeding Seed GPR109A-expressing cells in a 384-well plate. Incubate overnight. B 2. Compound Preparation Prepare serial dilutions of This compound and control agonists. A->B C 3. Treatment Add compound dilutions to cells. Incubate. B->C D 4. Stimulation Add Forskolin to stimulate adenylyl cyclase. C->D E 5. Lysis & Detection Lyse cells and add cAMP detection reagents (e.g., HTRF, AlphaLISA). D->E F 6. Data Analysis Measure signal and calculate IC50 values. E->F

Caption: Workflow for a cAMP accumulation assay. Max Width: 760px.

Methodology:

  • Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293).

  • Seeding: Seed cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and known agonists (e.g., nicotinic acid) in assay buffer.

  • Treatment: Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes).

  • Stimulation: Add a known adenylyl cyclase activator, such as Forskolin, to all wells except the negative control.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).

  • Data Analysis: Plot the concentration-response curve and determine the IC50 value for the inhibition of Forskolin-stimulated cAMP production.

Calcium Mobilization Assay

GPR109A activation can lead to an increase in intracellular calcium, which can be measured using fluorescent dyes.

Methodology:

  • Cell Culture and Dye Loading: Culture GPR109A-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM).

  • Compound Addition: Add serial dilutions of this compound and control agonists to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the EC50 value from the concentration-response curve of the peak fluorescence signal.

Radioligand Binding Assay

This assay determines the binding affinity of the compound to the GPR109A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a GPR109A-expressing cell line.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-nicotinic acid) and varying concentrations of the unlabeled test compound (this compound).

  • Filtration and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding data.

Conclusion

While the mechanism of action of this compound has not been definitively characterized, its structural analogy to nicotinic acid strongly suggests its potential as a GPR109A agonist. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis and quantifying its activity. Should this compound prove to be a potent GPR109A agonist, it could represent a valuable lead compound in the development of novel therapeutics for metabolic and inflammatory diseases. Further investigation into its selectivity for GPR109A over the closely related GPR109B and its in vivo efficacy will be crucial next steps in its evaluation.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Difluoroquinolone-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of a series of difluoroquinolone-3-carboxylic acid derivatives, a class of compounds structurally related to 5,6-difluoropyridine-3-carboxylic acids. The data presented herein is based on a key study comparing these derivatives to established antibiotics, offering insights into their potential as antibacterial agents.

Executive Summary

The difluorinated quinolone-3-carboxylic acid derivatives E-4501, E-4474, and E-4441 demonstrate potent in vitro antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Notably, their in vivo efficacy in murine infection models has been reported to be superior to that of the widely used fluoroquinolone, ciprofloxacin, against key pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[1]. This suggests a favorable translation from laboratory findings to potential therapeutic applications.

Data Presentation

The following tables summarize the quantitative in vitro and in vivo efficacy data for the selected difluoroquinolone-3-carboxylic acid derivatives and the comparator, ciprofloxacin.

Table 1: In Vitro Antibacterial Activity of Difluoroquinolone-3-Carboxylic Acid Derivatives (MIC in µg/mL) [1]

CompoundGram-Positive Organisms (MIC90)Enterobacteriaceae (MIC90)Pseudomonas aeruginosa (MIC90)Anaerobic Bacteria (MIC)
E-4501 0.06 - 10.0015 - 0.1211
E-4474 0.06 - 10.015 - 0.1212
E-4441 0.12 - 10.03 - 0.1224
Ciprofloxacin -Comparable to E-4501 & E-4474--
Norfloxacin Less active than E-4501, E-4474, E-4441Less active than E-4501, E-4474, E-4441--

MIC90: Minimum Inhibitory Concentration for 90% of isolates. Data for ciprofloxacin and norfloxacin are presented as comparisons from the source.

Table 2: In Vivo Efficacy of Difluoroquinolone-3-Carboxylic Acid Derivatives and Ciprofloxacin in a Murine Systemic Infection Model (ED50 in mg/kg)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
E-4501 Reported as > Ciprofloxacin[1]Reported as > Ciprofloxacin[1]Reported as > Ciprofloxacin[1]
E-4474 Reported as > Ciprofloxacin[1]Reported as > Ciprofloxacin[1]Reported as > Ciprofloxacin[1]
E-4441 Reported as > Ciprofloxacin[1]Reported as > Ciprofloxacin[1]Reported as > Ciprofloxacin[1]
Ciprofloxacin (Intravenous) 0.538[2]0.0625[2]7.76[2]

ED50: 50% Effective Dose. "> Ciprofloxacin" indicates a greater protective effect (lower ED50) than ciprofloxacin as reported in the source study.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity is determined by the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Inoculum Preparation: Bacterial strains are cultured overnight on an appropriate solid medium. A bacterial suspension is then prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution Series: A serial two-fold dilution of each test compound is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 35-37°C for 16-20 hours under ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy: Murine Systemic Infection Model

The in vivo efficacy is assessed by determining the 50% effective dose (ED50) in a mouse model of systemic infection.

  • Animal Model: Swiss albino mice are typically used for this model.

  • Infection Induction: Mice are intraperitoneally injected with a bacterial suspension containing a predetermined lethal dose of the pathogen (e.g., S. aureus, E. coli, or P. aeruginosa). The bacterial inoculum is often suspended in a mucin-containing medium to enhance virulence.

  • Drug Administration: The test compounds are administered orally or intravenously at various doses to different groups of infected mice, typically at 1 and 6 hours post-infection.

  • Observation and ED50 Calculation: The mortality in each group is recorded over a period of 7 days. The ED50, the dose that protects 50% of the infected animals from death, is then calculated using a statistical method such as the probit analysis.

Visualizations

Experimental Workflow for Efficacy Comparison

The following diagram illustrates the general workflow for comparing the in vitro and in vivo efficacy of antibacterial drug candidates.

G cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy cluster_2 Data Comparison & Analysis A Bacterial Strain Selection B Broth Microdilution Assay A->B C MIC Determination B->C I Comparison of MIC and ED50 values C->I D Animal Model Selection (e.g., Murine Systemic Infection) E Infection Induction D->E F Test Compound Administration E->F G Observation & Data Collection F->G H ED50 Calculation G->H H->I J Structure-Activity Relationship (SAR) Analysis I->J K Lead Candidate Selection J->K

Caption: Workflow for comparing in vitro and in vivo antibacterial efficacy.

Signaling Pathway (Illustrative)

As the specific mechanism of action for these novel derivatives is not detailed in the provided sources, a generalized diagram of the fluoroquinolone mechanism of action is presented below. Fluoroquinolones typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

G A Fluoroquinolone Derivative B Bacterial Cell A->B Enters C DNA Gyrase & Topoisomerase IV A->C Inhibits B->C D DNA Replication Inhibition C->D Leads to E Bacterial Cell Death D->E Results in

Caption: General mechanism of action for fluoroquinolone antibiotics.

References

Spectroscopic Purity Analysis of 5,6-difluoropyridine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. This guide provides a comprehensive comparison of spectroscopic methods for assessing the purity of 5,6-difluoropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry. By presenting detailed experimental protocols and comparative data for the target compound and its potential impurities, this document serves as a practical resource for ensuring the quality and integrity of this critical reagent.

Spectroscopic Techniques for Purity Assessment

A multi-pronged analytical approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous confirmation of the purity of this compound. Each technique provides unique structural information, and their combined application allows for the confident identification of the target molecule and the detection of potential process-related impurities.

A plausible synthetic route for this compound involves the fluorination of a di-halogenated precursor, such as 5,6-dichloropyridine-3-carboxylic acid. This process can potentially lead to impurities, including the starting material and partially fluorinated intermediates. This guide will focus on comparing the spectroscopic signatures of this compound with those of 5,6-dichloropyridine-3-carboxylic acid and 5-chloro-6-fluoropyridine-3-carboxylic acid.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and purity confirmation of this compound.

Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Purity Confirmation Sample Test Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectral Data Comparison with Reference and Potential Impurities NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity_Confirmation Purity Confirmation Data_Analysis->Purity_Confirmation

Caption: Workflow for Spectroscopic Purity Analysis.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and its potential impurities. This data is essential for distinguishing the pure compound from contaminants.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound ~8.5 (d), ~8.0 (dd)~165 (C=O), ~150 (C-F), ~145 (C-F), ~130 (CH), ~125 (C-COOH), ~120 (CH)~-70 to -90 (F6), ~-140 to -160 (F5)
5,6-dichloropyridine-3-carboxylic acid ~8.8 (d), ~8.3 (d)~164 (C=O), ~152 (C-Cl), ~148 (C-Cl), ~140 (CH), ~132 (C-COOH), ~130 (CH)N/A
5-chloro-6-fluoropyridine-3-carboxylic acid ~8.6 (d), ~8.2 (d)~164 (C=O), ~151 (C-F), ~147 (C-Cl), ~135 (CH), ~128 (C-COOH), ~125 (CH)~-60 to -80

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling patterns (d = doublet, dd = doublet of doublets) are predicted based on structure.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound 3300-2500 (O-H, broad), 1710-1680 (C=O), ~1300 (C-F)159 (M⁺)
5,6-dichloropyridine-3-carboxylic acid 3300-2500 (O-H, broad), 1715-1685 (C=O), ~800 (C-Cl)191 (M⁺), 193 (M+2), 195 (M+4) (characteristic chlorine isotope pattern)
5-chloro-6-fluoropyridine-3-carboxylic acid 3300-2500 (O-H, broad), 1712-1682 (C=O), ~1300 (C-F), ~800 (C-Cl)175 (M⁺), 177 (M+2) (characteristic chlorine isotope pattern)

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-15 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to -200 ppm.

    • Number of scans: 64-256.

    • Relaxation delay: 1-5 seconds.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample compartment (or KBr pellet) should be collected and subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal conditions for observing the molecular ion.

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound and potential fragments (e.g., m/z 50-300).

    • High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition confirmation, HRMS is highly recommended.

Data Interpretation and Purity Confirmation

The purity of a given sample of this compound can be confirmed by the following criteria:

  • NMR Spectra: The ¹H, ¹³C, and ¹⁹F NMR spectra should show signals corresponding only to the target molecule. The absence of signals attributable to the chlorinated starting material or partially fluorinated intermediates (as detailed in Table 1) is a strong indicator of high purity.

  • IR Spectrum: The IR spectrum should exhibit the characteristic absorption bands for a carboxylic acid (broad O-H and strong C=O stretches) and C-F bonds.[2][3] The absence of strong C-Cl absorption bands would further support the absence of chlorinated impurities.

  • Mass Spectrum: The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of this compound (m/z 159). The absence of peaks corresponding to the molecular ions of the di- and mono-chlorinated analogs is crucial. The isotopic pattern for chlorine-containing impurities (M+2 peaks) should be absent.[4][5]

By systematically applying these spectroscopic methods and comparing the acquired data with the reference information provided in this guide, researchers can confidently establish the purity of their this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

Bioisosteric Replacement Strategies for 5,6-Difluoropyridine-3-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool for optimizing drug candidates. This guide provides a comparative analysis of potential bioisosteric replacements for the carboxylic acid moiety in 5,6-difluoropyridine-3-carboxylic acid, a scaffold of interest in drug discovery. By examining the effects of replacing the carboxylic acid with a tetrazole ring, we can project potential impacts on biological activity, focusing on the G-protein coupled receptor 109A (GPR109A), the receptor for nicotinic acid.

Comparative Analysis of Carboxylic Acid and Tetrazole Bioisosteres

The replacement of a carboxylic acid with a tetrazole is a common strategy in medicinal chemistry. Tetrazoles are considered non-classical bioisosteres of carboxylic acids, sharing similar acidic properties and spatial arrangements of hydrogen bond acceptors. The following table summarizes the anticipated and observed effects of this bioisosteric replacement on the biological activity of nicotinic acid analogs as GPR109A agonists. While direct experimental data on this compound is limited in the public domain, data from structurally related nicotinic acid and its analogs can provide valuable insights.

CompoundBioisosteric GroupGPR109A Agonist Activity (EC50/IC50)Key Observations
Nicotinic AcidCarboxylic Acid~1 µM (EC50)Endogenous agonist for GPR109A; potent anti-lipolytic agent but associated with flushing side effect.
5-(Pyridin-3-yl)-1H-tetrazoleTetrazolePotentially more potent than nicotinic acidTetrazole analogs of nicotinic acid have been reported to be effective GPR109A agonists. The increased lipophilicity and metabolic stability of the tetrazole ring can contribute to enhanced potency and improved pharmacokinetic profiles. For instance, tricyclic pyrazole tetrazole derivatives have been developed as potent partial agonists of GPR109A, demonstrating efficacy in lowering free fatty acids in vitro and in vivo.
This compoundCarboxylic AcidPredictedThe introduction of fluorine atoms at the 5 and 6 positions is expected to increase lipophilicity and potentially enhance binding affinity due to favorable interactions with the receptor. Fluorine substitution can also block sites of metabolism, improving the compound's half-life.
5-(5,6-Difluoropyridin-3-yl)-1H-tetrazoleTetrazolePredictedThis analog combines the bioisosteric replacement of the carboxylic acid with the electronic effects of the difluoro substitution. It is hypothesized that this combination could lead to a potent and metabolically stable GPR109A agonist with an altered side effect profile.

Note: The predicted activities are based on established principles of medicinal chemistry and data from related compounds. Experimental validation is required to confirm these hypotheses.

The Role of 5,6-Difluoro Substitution

The presence of fluorine atoms on the pyridine ring can significantly influence the molecule's properties. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, affecting its interaction with the receptor. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone, potentially increasing binding affinity. The difluoro substitution pattern in this compound is of particular interest as it can modulate the electronic distribution of the entire molecule and block potential sites of metabolism, thereby enhancing its drug-like properties.

Experimental Protocols

To evaluate the biological activity of this compound and its bioisosteric analogs, the following experimental protocols for key GPR109A assays are provided.

GPR109A cAMP Functional Assay

This assay measures the ability of a compound to activate GPR109A, which is a Gi-coupled receptor. Activation of the receptor leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing human GPR109A.

  • Assay medium: DMEM/F12, 10% FBS, 10 µg/mL puromycin.

  • Stimulation buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

  • Forskolin.

  • cAMP detection kit (e.g., AlphaScreen cAMP Assay Kit).

  • Test compounds (this compound and its analogs).

Procedure:

  • Cell Culture: Culture the GPR109A-expressing CHO-K1 cells in the recommended assay medium.

  • Cell Plating: Seed the cells into a 384-well plate at a density of approximately 3,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., nicotinic acid) in the stimulation buffer.

  • Assay: a. Remove the culture medium from the wells. b. Add the stimulation buffer containing the test compounds or reference agonist to the cells. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate the plate at room temperature for 30 minutes. e. Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GPR109A β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, which is involved in receptor desensitization and downstream signaling.

Materials:

  • U2OS or HEK 293 cells stably co-expressing GPR109A fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme acceptor fragment (e.g., PathHunter® β-arrestin assay).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds.

  • Detection reagents for the specific assay technology.

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plate at 37°C for a period specified by the assay kit (typically 60-90 minutes).

  • Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence).

  • Data Analysis: Plot the signal against the compound concentration and determine the EC50 for β-arrestin recruitment.

Visualizing Bioisosteric Replacement Workflow

The following diagram illustrates the conceptual workflow of a bioisosteric replacement strategy in drug discovery.

Bioisosteric_Replacement_Workflow cluster_0 Lead Identification & Optimization cluster_1 Bioisosteric Replacement Strategy cluster_2 Candidate Selection Lead Compound Lead Compound SAR Analysis SAR Analysis Lead Compound->SAR Analysis Identify Liability Identify Liability SAR Analysis->Identify Liability Propose Bioisosteres Propose Bioisosteres Identify Liability->Propose Bioisosteres Address PK/PD Issues Synthesis of Analogs Synthesis of Analogs Propose Bioisosteres->Synthesis of Analogs In Vitro Screening In Vitro Screening Synthesis of Analogs->In Vitro Screening Data Analysis Data Analysis In Vitro Screening->Data Analysis Biological Data Optimized Candidate Optimized Candidate Data Analysis->Optimized Candidate In Vivo Studies In Vivo Studies Optimized Candidate->In Vivo Studies In Vivo Studies->Optimized Candidate Further Optimization

Caption: A conceptual workflow for bioisosteric replacement in drug discovery.

This guide provides a framework for understanding and exploring bioisosteric replacement strategies for this compound. By leveraging the principles outlined and employing the detailed experimental protocols, researchers can systematically evaluate novel analogs and advance the development of promising new drug candidates.

Benchmarking 5,6-Difluoropyridine-3-Carboxylic Acid in Advanced Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Difluoropyridine-3-carboxylic acid is a fluorinated heterocyclic compound with significant potential in the development of advanced materials. Its unique molecular structure, featuring a pyridine ring, a carboxylic acid group, and two fluorine atoms, suggests its utility in applications such as perovskite solar cells (PSCs), organic electronics, and as a linker in metal-organic frameworks (MOFs). The electron-withdrawing nature of the fluorine atoms can influence the electronic properties and intermolecular interactions of materials incorporating this molecule, potentially leading to enhanced performance and stability.

This guide provides a comparative benchmark of the theoretical potential of this compound against established alternatives in two key application areas: as a passivating agent in perovskite solar cells and as an organic linker in metal-organic frameworks. Due to the limited availability of direct experimental data for this compound in the current literature, this comparison is based on its chemical properties and the reported performance of analogous compounds.

Application 1: Passivating Agent in Perovskite Solar Cells

Theoretical Performance of this compound:

In perovskite solar cells, defect passivation at the interfaces and grain boundaries of the perovskite layer is crucial for achieving high efficiency and long-term stability. The functional groups of this compound suggest it could be an effective passivating agent. The lone pair of electrons on the pyridine nitrogen can coordinate with uncoordinated lead ions (Pb²⁺), a common defect in perovskite films.[1] The carboxylic acid group can also interact with the perovskite surface, potentially passivating defects and influencing the film's morphology. Furthermore, the hydrophobic nature of the fluorinated pyridine ring could enhance the moisture resistance of the perovskite film, a critical factor for device longevity.

Comparative Analysis with Alternative Passivating Agents:

Here, we compare the potential of this compound with two experimentally validated passivating agents: 2,6-pyridinedicarboxylic acid and isonicotinic acid.

FeatureThis compound (Hypothetical)2,6-Pyridinedicarboxylic Acid (Experimental)Isonicotinic Acid (Experimental)
Functional Groups Pyridine, Carboxylic Acid, 2 Fluorine atomsPyridine, 2 Carboxylic Acid groupsPyridine, Carboxylic Acid
Potential Passivation Mechanism Lewis base (pyridine N) interaction with Pb²⁺ defects; Carboxylic acid interaction with perovskite; Fluorine for hydrophobicity.Chelation of Pb²⁺ by two carboxylic acid groups and pyridine N; Hydrogen bonding.[1]Lewis base (pyridine N) interaction with Pb²⁺ defects; Carboxylic acid interaction.[2]
Reported Performance Enhancement Not availableImproved Power Conversion Efficiency (PCE) from 18.14% (control) to 20.57% .[1]Used as a gap-filling self-assembled monolayer, achieved a PCE of 18.68% with over 99% retention after 68h light stability test.[2]
Key Advantage Potential for enhanced hydrophobicity and stability due to fluorine atoms.Strong, multi-dentate chelation for effective defect passivation.[1]Simple structure, effective gap-filling in self-assembled monolayers.[2]

Experimental Protocol: Perovskite Solar Cell Fabrication and Characterization

A typical experimental workflow for evaluating a new passivating agent in a perovskite solar cell is as follows:

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass is sequentially cleaned with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating, followed by annealing.

  • Perovskite Layer Deposition: A precursor solution (e.g., of FAPbI₃ and MAPbBr₃) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent is dripped during the spin-coating process to induce crystallization, followed by annealing.

  • Passivation Treatment: The passivating agent solution (e.g., this compound in isopropanol) is spin-coated onto the perovskite layer.

  • Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD is spin-coated on the passivated perovskite layer.

  • Electrode Deposition: A gold or silver electrode is deposited by thermal evaporation.

  • Characterization: The photovoltaic performance is measured under simulated AM 1.5G solar illumination. Key parameters include open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Stability is assessed by monitoring the PCE over time under controlled conditions (e.g., light soaking, thermal stress, humidity).

experimental_workflow_psc cluster_prep Substrate Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization FTO_Cleaning FTO Cleaning ETL ETL Deposition FTO_Cleaning->ETL Perovskite Perovskite Deposition ETL->Perovskite Passivation Passivation Treatment Perovskite->Passivation HTL HTL Deposition Passivation->HTL Electrode Electrode Deposition HTL->Electrode PV_Measurement Photovoltaic Measurement Electrode->PV_Measurement Stability_Test Stability Testing PV_Measurement->Stability_Test

Experimental workflow for perovskite solar cell fabrication and testing.

Application 2: Organic Linker in Metal-Organic Frameworks (MOFs)

Theoretical Performance of this compound:

As an organic linker in MOFs, this compound offers a combination of a nitrogen-containing aromatic ring and a carboxylic acid coordinating group. The pyridine nitrogen can act as a coordination site or be available for post-synthetic modification. The fluorine substituents can impart hydrophobicity to the pores of the MOF and potentially influence gas adsorption properties through dipole-quadrupole interactions. The overall geometry of the linker will dictate the topology and pore structure of the resulting MOF.

Comparative Analysis with an Alternative MOF Linker:

We compare the potential of this compound with the well-established linker, 1,3,5-benzenetricarboxylic acid (H₃BTC), which is used in the synthesis of the highly stable MOF, HKUST-1.

| Feature | this compound (Hypothetical) | 1,3,5-Benzenetricarboxylic Acid (H₃BTC) (Experimental) | | :--- | :--- | :--- | :--- | | Connectivity | Ditopic (one carboxylate, one potential pyridine N site) | Tritopic (three carboxylate groups) | | Functional Groups | Pyridine, Carboxylic Acid, 2 Fluorine atoms | 3 Carboxylic Acid groups | | Resulting MOF Structure | Likely to form lower-connectivity frameworks, potentially with accessible pyridine sites. | Forms high-connectivity, robust frameworks like HKUST-1 with a paddle-wheel secondary building unit.[3] | | Potential Applications | Gas separation, catalysis (utilizing the pyridine site), sensing. | Gas storage (e.g., methane, hydrogen), catalysis. | | Key Advantage | Introduction of fluorine for tailored pore chemistry and potential for post-synthetic modification at the nitrogen site. | High connectivity leads to robust and highly porous frameworks.[3] |

Experimental Protocol: MOF Synthesis and Characterization

A general procedure for synthesizing and characterizing a MOF using a new linker is as follows:

  • Synthesis: The metal salt (e.g., copper(II) nitrate) and the organic linker (this compound) are dissolved in a solvent mixture (e.g., DMF/ethanol/water). The solution is sealed in a vial and heated in an oven for a specific time to allow for solvothermal synthesis of the MOF crystals.

  • Activation: The as-synthesized MOF crystals are washed with a fresh solvent (e.g., DMF, then ethanol) to remove unreacted starting materials. The solvent is then removed from the pores by heating under vacuum or by supercritical CO₂ drying to activate the MOF.

  • Characterization:

    • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the MOF.

    • Gas Adsorption (e.g., N₂ at 77 K): To determine the surface area (BET analysis) and pore volume of the activated MOF.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylic acid group to the metal centers.

logical_relationship_mof cluster_input Input Components cluster_process Synthesis & Activation cluster_output MOF Characterization Linker 5,6-Difluoropyridine- 3-Carboxylic Acid Synthesis Solvothermal Synthesis Linker->Synthesis Metal Metal Salt Metal->Synthesis Solvent Solvent Solvent->Synthesis Activation Solvent Exchange & Drying Synthesis->Activation Structure Crystalline Structure (PXRD) Activation->Structure Porosity Porosity & Surface Area (BET) Activation->Porosity Stability Thermal Stability (TGA) Activation->Stability Functionality Gas Adsorption / Catalysis Structure->Functionality Porosity->Functionality

Logical relationship for MOF synthesis and characterization.

While direct experimental evidence for the performance of this compound in materials science is currently limited, its molecular structure presents intriguing possibilities. In perovskite solar cells, it has the potential to act as an effective, hydrophobicity-enhancing passivating agent. As a linker in MOFs, it could be used to construct frameworks with tailored pore environments due to its fluorine and pyridine functionalities. Further experimental investigation is warranted to validate these hypotheses and to fully benchmark its performance against existing alternatives. The protocols and comparative data presented in this guide offer a framework for such future research.

References

Navigating Metabolic Stability: A Comparative Guide to 5,6-Difluoropyridine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. This guide provides a comparative assessment of the metabolic stability of 5,6-difluoropyridine-3-carboxylic acid derivatives, offering insights into the impact of fluorination on the metabolic fate of this chemical scaffold. By presenting available experimental data, detailed methodologies, and visual representations of metabolic processes, this document aims to support informed decision-making in drug design and development.

The strategic incorporation of fluorine atoms into drug molecules has become a widely adopted strategy to enhance metabolic stability. The high strength of the carbon-fluorine bond makes it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are primary drivers of Phase I metabolism. By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability of the compound.

This guide focuses on derivatives of pyridine-3-carboxylic acid, also known as nicotinic acid, a common scaffold in medicinal chemistry. Specifically, it examines the influence of difluorination at the 5 and 6 positions of the pyridine ring on the compound's metabolic stability.

Quantitative Comparison of Metabolic Stability

To illustrate the impact of fluorination on the metabolic stability of pyridine carboxylic acid derivatives, the following table summarizes in vitro data from various sources. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint) determined in human liver microsomes (HLM). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.

Compound NameStructureHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein) in HLMData Source
Pyridine-3-carboxylic Acid (Nicotinic Acid)> 60< 11.5Hypothetical data based on general knowledge of high stability
5-Fluoropyridine-3-carboxylic Acid> 60< 11.5Hypothetical data based on the principle of fluorine shielding
This compound > 60 < 11.5 Predicted to be highly stable based on difluorination pattern

Experimental Protocols

The following sections detail the standard methodologies used to assess the metabolic stability of chemical compounds in vitro.

Liver Microsomal Stability Assay

This assay is a common in vitro method to evaluate the Phase I metabolic stability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • The incubation mixture is prepared by combining the liver microsomes, phosphate buffer, and the test compound in a microcentrifuge tube or a 96-well plate.

  • The mixture is pre-warmed to 37°C.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the microsomal proteins.

  • The supernatant is collected and analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear portion of the curve is used to calculate the half-life (t½ = -0.693 / slope).

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile or other suitable organic solvent

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocytes are thawed (if cryopreserved) and resuspended in the incubation medium. Cell viability is assessed.

  • A solution of the test compound is added to the hepatocyte suspension.

  • The mixture is incubated at 37°C in a shaking water bath or incubator with a controlled CO2 atmosphere.

  • Aliquots are removed at various time points.

  • The metabolic activity in the aliquots is quenched by adding a cold organic solvent with an internal standard.

  • Samples are processed (e.g., centrifugation or protein precipitation) to remove cellular debris.

  • The concentration of the parent compound in the supernatant is quantified by LC-MS/MS.

  • Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance.

Visualizing Metabolic Processes

To further elucidate the experimental workflow and the underlying principles of metabolic stability assessment, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock Incubation Incubation at 37°C TestCompound->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH_System NADPH System NADPH_System->Incubation Sampling Time-point Sampling Incubation->Sampling t = 0, 5, 15, 30, 60 min Quenching Reaction Quenching Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Metabolic_Pathway cluster_parent Parent Compound cluster_metabolism Metabolism cluster_metabolites Metabolites cluster_fluorination Effect of Fluorination Parent Pyridine-3-carboxylic Acid Derivative CYP450 CYP450 Enzymes Parent->CYP450 Oxidation Metabolite1 Hydroxylated Metabolite CYP450->Metabolite1 Metabolite2 Other Oxidative Metabolites CYP450->Metabolite2 Fluorine Fluorine Substitution (e.g., 5,6-difluoro) Fluorine->CYP450 Blocks/Slows Metabolism

Caption: Putative metabolic pathway and the role of fluorination.

Computational Docking Analysis of 5,6-Difluoropyridine-3-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of computational drug discovery, the rigorous evaluation of small molecules through docking studies is a critical step in identifying promising therapeutic candidates. This guide provides a comparative analysis of computational docking studies involving pyridine-3-carboxylic acid derivatives, with a focus on fluorinated analogs, to offer insights for researchers, scientists, and drug development professionals. Due to the limited availability of specific docking data for 5,6-difluoropyridine-3-carboxylic acid, this guide draws upon methodologies and comparative data from studies on structurally related nicotinic acid derivatives to provide a relevant framework for analysis.

Performance Comparison of Nicotinic Acid Derivatives

To illustrate a typical comparative docking analysis, the following table summarizes hypothetical binding energy data for a series of nicotinic acid derivatives against a putative protein target. This data is representative of what would be generated in a computational screening study.

CompoundBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki, µM)
This compound -8.20.58
Nicotinic Acid-5.545.3
5-fluoronicotinic acid-6.85.2
6-chloronicotinic acid-7.51.9
2-bromonicotinic acid-7.13.1

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound against a publicly disclosed target were not identified in the available literature.

Experimental Protocols

The methodologies employed in computational docking studies are crucial for the reproducibility and validation of the results. The following sections detail a standard protocol for such analyses, based on common practices in the field.[1]

Molecular Docking Protocol

A standard molecular docking workflow is essential for predicting the binding orientation and affinity of a ligand to a protein target.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Structure Acquisition, Water Removal, Hydrogen Addition) grid_gen Grid Box Generation (Defining the Binding Site) p_prep->grid_gen l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (e.g., AutoDock, Glide) l_prep->docking grid_gen->docking pose_analysis Pose Analysis and Scoring (Binding Energy Calculation) docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

A typical workflow for molecular docking studies.

Protein and Ligand Preparation: The three-dimensional coordinates of the target protein are typically obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand, this compound, and its analogs are sketched using a molecular editor and converted to 3D structures. Their geometries are then optimized using a suitable force field.[1]

Grid Generation and Docking: A grid box is defined around the active site of the protein to specify the search space for the ligand. Molecular docking is then performed using software such as AutoDock or Glide.[2] These programs explore various conformations and orientations of the ligand within the active site and calculate a docking score or binding energy for each pose.[3][4]

Signaling Pathway Context

While a specific signaling pathway for this compound is not established, pyridine carboxylic acid derivatives are known to interact with a variety of biological targets, including enzymes and receptors.[5][6][7] For instance, nicotinic acid (Vitamin B3) is known to influence lipid metabolism through its interaction with the G-protein coupled receptor, GPR109A. A hypothetical signaling pathway involving a generic pyridine derivative is depicted below.

G cluster_pathway Hypothetical Signaling Pathway ligand Pyridine Derivative receptor Target Protein (e.g., GPCR, Kinase) ligand->receptor Binding effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream Activation response Cellular Response downstream->response Regulation

A generalized signaling pathway for a pyridine derivative.

Conclusion

This guide outlines a comparative framework for evaluating the computational docking of this compound and its analogs. While specific experimental data for the title compound is scarce in publicly available literature, the methodologies and comparative approaches presented here, based on studies of related nicotinic acid derivatives, provide a robust foundation for researchers to conduct and interpret their own docking studies. The provided protocols and visualizations serve as a practical resource for in silico drug discovery efforts targeting novel therapeutics.

References

A Comparative Guide to Analytical Methods for the Quantification of 5,6-difluoropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methods applicable to the quantification of 5,6-difluoropyridine-3-carboxylic acid. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this comparison is based on methodologies developed for structurally similar compounds, such as other pyridine carboxylic acid isomers and fluorinated aromatic carboxylic acids. The presented data should be considered representative and would require validation for the specific analysis of this compound.

The primary analytical techniques suitable for the quantification of this polar, aromatic carboxylic acid are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of compounds structurally similar to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization is required to increase volatility.
Linearity Range Typically in the µg/mL to mg/mL range.Can achieve lower detection limits, often in the ng/mL to µg/mL range.
Limit of Detection (LOD) Generally in the low µg/mL range.Can be in the low ng/mL range or lower, depending on the derivatization agent and detector.
Limit of Quantification (LOQ) Typically in the mid to high µg/mL range.Can be in the mid to high ng/mL range.
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%, can be affected by derivatization efficiency.
Precision (%RSD) < 2%< 5%
Throughput Relatively high, with typical run times of 5-15 minutes.Lower, due to the additional derivatization step and potentially longer run times.
Selectivity Good, can be optimized with mobile phase and column selection.Excellent, provides structural information for analyte confirmation.
Cost Lower initial instrument cost and operating expenses.Higher initial instrument cost and operating expenses.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in bulk materials and simple matrices.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions (Typical):

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). A typical starting gradient could be 95:5 (Aqueous:Organic), ramping to a higher organic concentration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan would be required, but likely in the range of 260-280 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers higher sensitivity and selectivity, making it suitable for trace analysis or for complex matrices. Derivatization is necessary to convert the non-volatile carboxylic acid into a volatile derivative.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • Autosampler

Derivatization (Example using Silylation):

  • Accurately weigh the sample into a reaction vial.

  • Add a suitable solvent (e.g., pyridine or acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

Sample Preparation: Sample extraction from a matrix may be required prior to derivatization. This could involve liquid-liquid extraction or solid-phase extraction.

Visualizing the Analytical Workflows

The following diagrams illustrate the general workflows for the HPLC-UV and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: General workflow for the quantification of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Peak Integration (SIM) Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: General workflow for the quantification of this compound by GC-MS.

Safety Operating Guide

Proper Disposal of 5,6-difluoropyridine-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,6-difluoropyridine-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.

Emergency Contact Information: In case of an emergency, contact your institution's Environmental Health and Safety (EHS) office or the emergency number provided in your laboratory's safety plan. For immediate medical advice, contact a poison control center.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified with the following hazards:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:

  • Protective gloves (chemically resistant)

  • Protective clothing

  • Eye protection (safety glasses with side shields or goggles)[1]

  • Face protection

  • Respiratory protection if dusts are generated.

Handling Precautions:

  • Use only in a well-ventilated area or outdoors.

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.[2]

II. Spill and Leak Management

In the event of a spill or leak, follow these procedures:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3] Cover drains to avoid environmental contamination.

  • Cleanup:

    • For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[4]

    • For large spills, collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment.[3]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

  • Decontamination: Clean the affected area thoroughly.

  • Ventilation: Ensure adequate ventilation during cleanup.

III. Disposal Procedures

The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant.[2]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Place the waste chemical in a suitable, closed, and clearly labeled container.[3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage:

    • Store the waste container in a well-ventilated, locked-up area.

    • Keep the container tightly closed.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the chemical waste.

    • Alternatively, the material can be sent to a licensed chemical destruction plant.[3]

  • Approved Disposal Methods:

    • Incineration: Controlled incineration with flue gas scrubbing is a suitable method for the chemical and combustible packaging materials.[3]

    • Landfill: Do not dispose of in a sanitary landfill unless the packaging has been properly decontaminated and punctured to render it unusable.[3]

  • Environmental Protection:

    • Do not allow the chemical to enter drains or sewer systems.[3]

    • Discharge into the environment must be avoided.[3]

Quantitative Data Summary

PropertyValueReference
Melting Point248 - 250 °C (decomposes)
Hazard StatementsH314, H335
Disposal PrecautionP501

IV. Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Have this compound for disposal pre_disposal Step 1: Pre-Disposal Safety - Wear appropriate PPE - Handle in a well-ventilated area start->pre_disposal spill_check Is there a spill or leak? pre_disposal->spill_check spill_management Step 2: Spill Management - Contain the spill - Clean up with appropriate tools - Decontaminate the area spill_check->spill_management Yes waste_collection Step 3: Waste Collection - Place in a labeled, closed container spill_check->waste_collection No spill_management->waste_collection storage Step 4: Storage - Store in a secure, well-ventilated area waste_collection->storage disposal_arrangement Step 5: Arrange for Disposal - Contact EHS or a licensed disposal company storage->disposal_arrangement disposal_method Step 6: Approved Disposal - Incineration or other approved methods disposal_arrangement->disposal_method end End: Proper Disposal Complete disposal_method->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 5,6-difluoropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5,6-difluoropyridine-3-carboxylic acid. The following procedures for handling, storage, and disposal are based on the known hazards of similar pyridine carboxylic acid derivatives and are intended to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before beginning any work. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[5]
Skin Protection GlovesChemical-resistant gloves, such as nitrile rubber, are recommended.[6] Gloves must be inspected prior to use and replaced if signs of degradation appear.
Protective ClothingA lab coat or other protective clothing should be worn to prevent skin exposure.[5]
Respiratory Protection RespiratorIf working outside of a fume hood or if dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

Safe Handling and Operational Plan

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[5][6] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[6]

  • An eyewash station and a safety shower should be readily accessible in the immediate work area.[5]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer:

    • Handle as a solid to minimize the generation of dust.

    • If weighing, do so in a location with minimal air currents or within a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatula) for transfers.

  • In Use:

    • Keep the container tightly closed when not in use.[5]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the laboratory.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound.[1][5]

    • Clean the work area and any contaminated equipment.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[5]

Spill and Emergency Procedures

Spill Response:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] The spill area should then be cleaned with an appropriate solvent and washed.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

  • In all cases, appropriate PPE must be worn during cleanup.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name.

  • Dispose of the waste through your institution's EHS-approved hazardous waste disposal program, following all local, state, and federal regulations.[8] Do not dispose of it down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram outlines the key logical steps for the safe handling and disposal of this compound.

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.